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  • Product: 3-(Azepan-1-yl)-2,2-dimethylpropanal
  • CAS: 842971-09-9

Core Science & Biosynthesis

Foundational

Synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a tertiary amine of interest in medicinal chemistry and drug development. The document details a r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a tertiary amine of interest in medicinal chemistry and drug development. The document details a robust and efficient synthetic strategy centered around a one-pot reductive amination protocol. It offers in-depth scientific rationale for the chosen methodology, complete with detailed experimental procedures, purification techniques, and thorough characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary information to replicate and adapt this synthesis for their specific research needs.

Introduction and Strategic Overview

The synthesis of novel tertiary amines is a cornerstone of modern drug discovery. The azepane moiety, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.[1][2] This guide focuses on the synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a molecule that combines the azepane ring with a sterically hindered neopentyl aldehyde functionality.

The primary synthetic challenge lies in the efficient and selective formation of the C-N bond between the azepane nitrogen and the propanal backbone. Direct alkylation of azepane with a suitable halo-propanal derivative is often plagued by side reactions and over-alkylation.[3] Therefore, a more controlled and higher-yielding approach is warranted.

This guide champions a one-pot direct reductive amination as the most effective strategy. This method involves the in-situ formation of an iminium ion from the condensation of an aldehyde and a secondary amine, followed by its immediate reduction to the corresponding tertiary amine.[4][5] This approach offers several advantages:

  • High Efficiency: The one-pot nature of the reaction minimizes handling and purification steps, leading to higher overall yields.

  • Mild Reaction Conditions: The use of selective reducing agents allows the reaction to proceed at room temperature, preserving sensitive functional groups.[6]

  • Excellent Substrate Scope: Reductive amination is a versatile reaction applicable to a wide range of aldehydes and amines.[7]

The chosen synthetic pathway is outlined below:

Synthetic_Strategy 3-Hydroxy-2,2-dimethylpropanal 3-Hydroxy-2,2-dimethylpropanal Intermediate_Iminium_Ion In-situ generated Iminium Ion 3-Hydroxy-2,2-dimethylpropanal->Intermediate_Iminium_Ion Condensation Azepane Azepane Azepane->Intermediate_Iminium_Ion Target_Molecule 3-(Azepan-1-yl)-2,2-dimethylpropanal Intermediate_Iminium_Ion->Target_Molecule Reduction (Sodium Triacetoxyborohydride) Precursor_Synthesis Isobutyraldehyde Isobutyraldehyde 3-Hydroxy-2,2-dimethylpropanal 3-Hydroxy-2,2-dimethylpropanal Isobutyraldehyde->3-Hydroxy-2,2-dimethylpropanal Base Catalyst (e.g., K2CO3) Formaldehyde Formaldehyde Formaldehyde->3-Hydroxy-2,2-dimethylpropanal

Caption: Synthesis of the key precursor, 3-hydroxy-2,2-dimethylpropanal.

Reagent and Solvent Selection: A Scientific Rationale

The success of the one-pot reductive amination hinges on the judicious selection of the reducing agent and solvent.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) : STAB is the reagent of choice for this transformation. [6]Its attenuated reactivity, compared to sodium borohydride, allows for the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde. [8]This selectivity is crucial for a successful one-pot procedure. STAB is also less toxic than other reagents like sodium cyanoborohydride. [5]

  • Solvent System: Anhydrous aprotic solvents are preferred for reactions involving STAB, as it is water-sensitive. [9]Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they effectively dissolve the reactants and do not interfere with the reaction. [7]

Experimental Protocol: Synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal

This section provides a detailed, step-by-step protocol for the synthesis of the target molecule.

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Hydroxy-2,2-dimethylpropanal≥98%Commercial
Azepane≥99%Commercial
Sodium Triacetoxyborohydride (STAB)≥97%Commercial
Dichloromethane (DCM), anhydrous≥99.8%Commercial
Sodium bicarbonate (NaHCO₃), saturated solutionReagent GradeIn-house prep.
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercial
Silica gel (for column chromatography)230-400 meshCommercial
Ethyl acetateHPLC GradeCommercial
HexanesHPLC GradeCommercial
Triethylamine≥99.5%Commercial

Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Dissolve 3-hydroxy-2,2-dimethylpropanal and azepane in anhydrous DCM under N2 atmosphere. STAB_Addition Add Sodium Triacetoxyborohydride (STAB) portion-wise at room temperature. Reactants->STAB_Addition Stirring Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC). STAB_Addition->Stirring Quench Quench the reaction with saturated aqueous NaHCO3 solution. Stirring->Quench Extraction Extract the aqueous layer with DCM (3x). Quench->Extraction Washing Wash the combined organic layers with brine. Extraction->Washing Drying Dry the organic layer over anhydrous Na2SO4. Washing->Drying Concentration Concentrate under reduced pressure to obtain the crude product. Drying->Concentration Chromatography Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate with 1% Triethylamine). Concentration->Chromatography

Caption: Detailed experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-hydroxy-2,2-dimethylpropanal (1.0 eq.). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Amine Addition: To the stirred solution, add azepane (1.1 eq.).

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product, a tertiary amine, can be effectively purified by flash column chromatography. [10]

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Eluent System: A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) containing 1% triethylamine is recommended. The triethylamine is crucial to prevent the basic amine product from tailing on the acidic silica gel. [10]3. Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-(Azepan-1-yl)-2,2-dimethylpropanal as a pure compound.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s1HAldehyde proton (-CHO)
~2.5 - 2.7m4HAzepane protons adjacent to nitrogen
~2.3s2HMethylene protons adjacent to azepane
~1.5 - 1.7m8HRemaining azepane methylene protons
~1.0s6HGem-dimethyl protons (-C(CH₃)₂)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~205Aldehyde carbonyl carbon (-CHO)
~65Methylene carbon adjacent to azepane
~55Azepane carbons adjacent to nitrogen
~45Quaternary carbon (-C(CH₃)₂)
~28Azepane methylene carbons
~26Azepane methylene carbons
~22Gem-dimethyl carbons (-C(CH₃)₂)

Mass Spectrometry (MS):

  • Expected [M+H]⁺: The exact mass of the protonated molecule (C₁₁H₂₂NO) would be expected in high-resolution mass spectrometry (HRMS).

  • Fragmentation Pattern: Common fragmentation patterns for tertiary amines would be anticipated, including cleavage alpha to the nitrogen atom. A significant fragment would likely correspond to the loss of the propanal side chain.

Safety and Handling

  • 3-Hydroxy-2,2-dimethylpropanal: May cause eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Azepane: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Causes severe skin burns and eye damage. Handle in a dry, inert atmosphere.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed a reliable and efficient synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal via a one-pot reductive amination. The scientific rationale behind the choice of reagents and reaction conditions has been thoroughly explained to provide a deep understanding of the synthetic process. The provided experimental protocol, purification method, and predicted characterization data serve as a comprehensive resource for researchers in organic and medicinal chemistry. This methodology is not only robust for the synthesis of the title compound but can also be adapted for the preparation of a variety of other tertiary amines, highlighting its broad applicability in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. ([Link])

  • The Organic Chemistry Portal. (n.d.). Reductive Amination. ([Link])

  • The Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. ([Link])

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 213-221. ([Link])

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. ([Link])

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. ([Link])

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? ([Link])

  • The Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ([Link])

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. ([Link])

  • Singh, R., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. ([Link])

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000300). ([Link])

  • Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. ([Link])

  • NIST. (n.d.). Propanal, 2,2-dimethyl-. ([Link])

  • Asian Journal of Research in Chemistry. (2019). Synthesis and Characterization of New 1,3- Oxazepine, Diazepine, thiazepine Derivatives and Open Ring of Thio compounds. ([Link])

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. ([Link])

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. ([Link])

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for. ([Link])

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,3-dimethylpentane. ([Link])

  • SpectraBase. (n.d.). 1H-Azepine - Optional[13C NMR] - Chemical Shifts. ([Link])

Sources

Exploratory

Physicochemical Properties of Novel Azepane Aldehydes: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide: Introduction: Charting Unexplored Chemical Space with Azepane Aldehydes In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to three-dimension...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: Charting Unexplored Chemical Space with Azepane Aldehydes

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to three-dimensional chemical space is paramount. While five- and six-membered heterocycles like pyrrolidine and piperidine are ubiquitous in drug libraries, the seven-membered azepane ring system remains a relatively underexplored frontier.[1] This structural motif is a key component in a number of approved drugs and promising clinical candidates, highlighting its pharmacological relevance.[2][3] The inherent flexibility and unique conformational properties of the azepane core make it an attractive scaffold for developing therapeutic agents with novel structure-activity relationships (SAR).[3]

The introduction of an aldehyde functionality onto the azepane scaffold creates a class of exceptionally versatile chemical intermediates. Aldehydes are highly reactive and serve as crucial building blocks in pharmaceutical synthesis, readily undergoing transformations into a wide array of other functional groups and complex molecular architectures.[4] This reactivity allows for the efficient generation of diverse compound libraries, which are essential for screening and identifying new bioactive leads.[4]

However, the successful progression of any novel compound from a synthetic curiosity to a viable drug candidate is fundamentally governed by its physicochemical properties. Parameters such as lipophilicity, solubility, and ionization state dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5][6] A failure to optimize these properties early in the discovery process is a leading cause of late-stage attrition.[7][8]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the essential physicochemical properties of novel azepane aldehydes. As a senior application scientist, my objective is not merely to list protocols but to explain the causality behind experimental choices, grounding every method in the principles of scientific integrity. We will explore the theoretical underpinnings, detail field-proven experimental methodologies, and discuss the profound impact of these properties on the drug discovery continuum.

Lipophilicity: Mastering the Balance Between Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[6][9] It profoundly influences a drug's ability to cross biological membranes, bind to target proteins, and its overall ADMET profile.[5][] This property is quantified using the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

  • Expertise & Causality: An optimal lipophilicity is a delicate balance. If a compound is too lipophilic (high LogP/LogD), it may exhibit poor aqueous solubility, high metabolic turnover, and potential toxicity.[5][7] Conversely, if it is too hydrophilic (low LogP/LogD), it may have poor permeability across cell membranes, limiting its absorption and distribution.[5] For oral drugs, a LogP not exceeding 5 is a well-known guideline from Lipinski's Rule of Five.[] Therefore, precise measurement and strategic modulation of lipophilicity are cornerstones of medicinal chemistry.

Experimental Determination of LogP/LogD

Several robust methods exist for determining lipophilicity. The "shake-flask" method is the traditional gold standard, while chromatographic techniques offer higher throughput for discovery settings.[5][11]

Key Experimental Methods:

  • Shake-Flask Method (OECD 107): Involves dissolving the compound in a biphasic system of n-octanol and water (or buffer), allowing it to equilibrate, and then measuring the compound's concentration in each phase. It is accurate but low-throughput.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-throughput method where the retention time of a compound on a hydrophobic stationary phase is correlated with its LogP/LogD. It requires calibration with compounds of known lipophilicity.[9]

  • Potentiometric Titration: An automated method that can determine both LogP and pKa simultaneously.[5]

Diagram: The Partitioning Principle of LogP

G Fig. 1: LogP Equilibrium Diagram cluster_0 System System_Label n-Octanol / Water Biphasic System Azepane_Octanol [Azepane Aldehyde]octanol Azepane_Water [Azepane Aldehyde]water Azepane_Octanol->Azepane_Water Azepane_Water->Azepane_Octanol Partitioning (Kow) Equation LogP = log10 ( [Compound]octanol / [Compound]water )

Caption: Fig. 1: Conceptual diagram of compound partitioning between n-octanol and water.

Protocol: Shake-Flask Method for LogD at pH 7.4

This protocol ensures a self-validating system through pre-equilibration and precise concentration measurement.

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Separate the two phases by centrifugation.

  • Sample Preparation:

    • Prepare a stock solution of the azepane aldehyde in the aqueous phase (PBS). The concentration should be below the compound's solubility limit.

  • Partitioning:

    • In a clean vial, combine a precise volume of the pre-saturated n-octanol and the drug-containing pre-saturated PBS (e.g., a 1:1 ratio).

    • Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the azepane aldehyde in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate LogD using the formula: LogD = log10 (Concentration in Octanol / Concentration in Aqueous Phase).

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, particularly after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[5][7] Poor aqueous solubility is a major challenge in drug development, with over 40% of new chemical entities demonstrating this issue.[7] It can lead to low and variable bioavailability, hindering clinical success.

  • Expertise & Causality: We distinguish between thermodynamic solubility (the true equilibrium value) and kinetic solubility (a higher-throughput measure of precipitation). In early discovery, kinetic solubility is often prioritized to quickly rank compounds. The aldehyde group itself is polar, but the overall solubility of an azepane aldehyde will be dominated by the interplay of the entire molecular structure, its lipophilicity, and its crystal lattice energy.

Experimental Determination of Solubility

Key Experimental Methods:

  • Thermodynamic Solubility: The "gold standard" shake-flask method is used, where excess solid compound is equilibrated with buffer over an extended period (24-72 hours).

  • Kinetic Solubility: A high-throughput method where the compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation occurs is measured, typically by nephelometry or turbidimetry.

Diagram: Experimental Workflow for Kinetic Solubility

G Fig. 2: Kinetic Solubility Assay Workflow A Prepare high-concentration stock solution in DMSO B Dispense stock solution into multi-well plate (serial dilution) A->B C Add aqueous buffer (e.g., PBS pH 7.4) to each well B->C D Incubate plate with shaking (e.g., 2 hours at 25°C) C->D E Measure turbidity/precipitation using a nephelometer D->E F Determine the concentration at which precipitation occurs E->F G Report Kinetic Solubility (µg/mL or µM) F->G

Caption: Fig. 2: A typical high-throughput workflow for kinetic solubility determination.

Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Buffer: Rapidly add a fixed volume of aqueous buffer (PBS, pH 7.4) to each well. The final DMSO concentration should be low (e.g., <2%) to minimize its solubilizing effect.

  • Incubation: Seal the plate and incubate at room temperature with gentle shaking for 2 hours to allow for precipitation.

  • Measurement: Analyze the plate using a nephelometer or plate reader capable of measuring turbidity.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation compared to the buffer-only blank wells.

Data Presentation: Comparative Physicochemical Data
Compound IDScaffold ModificationLogD (pH 7.4)Kinetic Solubility (µM)pKa
AZ-ALD-001Unsubstituted2.11509.8
AZ-ALD-0024-Fluoro Phenyl2.8759.5
AZ-ALD-0033-Methoxy1.92109.9
AZ-ALD-0044-Trifluoromethyl3.5209.2

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The azepane ring contains a secondary or tertiary amine, which is basic and can be protonated. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.[12] This parameter is critical because the ionization state of a drug affects its solubility, permeability, target binding, and potential for off-target effects.[11]

  • Expertise & Causality: For an azepane aldehyde, the pKa of the nitrogen atom will typically fall in the range of 9-11.[12][13][14] This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, charged form. This charged form generally has higher aqueous solubility but lower membrane permeability compared to the neutral form. Understanding the precise pKa allows medicinal chemists to predict this behavior and design molecules with an optimal balance of properties.

Experimental Determination of pKa

Key Experimental Methods:

  • Potentiometric Titration: The most common and direct method, where a solution of the compound is titrated with an acid or base, and the change in pH is monitored with a high-precision electrode.[15][16]

  • UV-Vis Spectrophotometry: Applicable if the ionized and neutral forms of the compound have different UV-Vis absorbance spectra. Absorbance is measured across a range of pH values to determine the pKa.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms near the ionization center can change with pH. This pH-dependence can be monitored to calculate the pKa.[11]

Diagram: Ionization Equilibrium of an Azepane Moiety

G Fig. 3: pKa-Dependent Ionization of an Azepane Neutral Azepane (Free Base) Neutral More Permeable Protonated Azepanium (Conjugate Acid) Positively Charged More Soluble Neutral->Protonated + H+ (pH < pKa) Protonated->Neutral - H+ (pH > pKa)

Caption: Fig. 3: The equilibrium between the neutral and protonated forms of the azepane nitrogen.

Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh the azepane aldehyde and dissolve it in a suitable solvent system (e.g., water with a small amount of methanol to aid solubility). Add a background electrolyte like KCl to maintain constant ionic strength.

  • Titration:

    • Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption.

    • Titrate the solution with a standardized solution of HCl.

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point or by using specialized software to analyze the derivative of the titration curve.

Chemical Stability and Structural Integrity

The aldehyde functional group is inherently reactive and can be susceptible to oxidation, reduction, or nucleophilic attack. Therefore, assessing the chemical stability of novel azepane aldehydes is crucial for determining their shelf-life, formulating them into dosage forms, and understanding their potential metabolic pathways.

  • Expertise & Causality: Stability studies are conducted under accelerated or stress conditions (e.g., varying pH, temperature, and light exposure) to predict long-term stability. The primary analytical technique for these studies is HPLC, which can separate the parent compound from its degradation products and quantify its disappearance over time.[17] Initial structural confirmation and purity assessment by NMR, MS, and IR spectroscopy are prerequisites for all other physicochemical tests.[18][19]

Methods for Stability and Structural Analysis

Structural Characterization:

  • NMR Spectroscopy: Provides detailed information about the molecular structure and connectivity.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the aldehyde C=O stretch.[19]

Chemical Stability Assessment:

  • HPLC with UV or MS detection: The cornerstone of stability testing. It allows for the quantification of the parent compound over time.[17][20]

Diagram: General Workflow for a pH Stability Study

G Fig. 4: pH-Dependent Chemical Stability Workflow A Prepare compound stock solution B Incubate aliquots in buffers of varying pH (e.g., 2, 7.4, 9) A->B C Store samples at a controlled temperature (e.g., 37°C) B->C D Withdraw samples at specific time points (t=0, 2, 4, 8, 24h) C->D E Quench reaction if necessary (e.g., neutralization, freezing) D->E F Analyze samples by HPLC-UV to quantify remaining parent compound E->F G Plot % remaining vs. time and calculate half-life (t1/2) at each pH F->G

Caption: Fig. 4: Workflow for assessing the stability of a compound across different pH conditions.

Conclusion

The journey of a novel azepane aldehyde from synthesis to a potential therapeutic agent is paved with critical decision-making points, many of which are informed by the physicochemical data discussed in this guide. A thorough and early characterization of lipophilicity, solubility, pKa, and stability is not merely a data collection exercise; it is a foundational component of modern, efficient drug discovery. By employing the robust experimental and computational methods outlined here, research teams can better understand their compounds, build more accurate structure-activity relationships, and ultimately increase the probability of advancing high-quality candidates into clinical development. The unique structural attributes of the azepane scaffold hold immense promise, and a deep understanding of its physicochemical nature is the key to unlocking that potential.

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Foundational

A Comprehensive Spectroscopic Guide to 3-(Azepan-1-yl)-2,2-dimethylpropanal: Structural Elucidation and Data Interpretation

Abstract This technical guide provides an in-depth exploration of the spectroscopic analysis of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a molecule featuring a sterically hindered aldehyde, a gem-dimethyl group, and a terti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a molecule featuring a sterically hindered aldehyde, a gem-dimethyl group, and a tertiary amine integrated into a seven-membered azepane ring. In the context of pharmaceutical research and development, unambiguous structural confirmation and purity assessment are paramount. This document outlines a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical basis for expected spectral features, provide detailed experimental protocols, and present a logical framework for data interpretation. The causality behind experimental choices is emphasized, ensuring a robust and self-validating analytical workflow for this and structurally related compounds.

Introduction: The Structural Challenge

3-(Azepan-1-yl)-2,2-dimethylpropanal presents a unique combination of functional groups. The aldehyde is the primary site for potential chemical modifications, while the bulky 2,2-dimethyl (neopentyl-like) group provides significant steric hindrance that influences reactivity and conformational dynamics. The azepane moiety introduces a flexible, saturated heterocyclic system whose nitrogen atom's basicity and nucleophilicity are key to its chemical profile. Accurate spectroscopic assignment is non-trivial due to the lack of protons on the carbon alpha to the carbonyl and the complex, overlapping signals expected from the azepane ring. This guide establishes a definitive analytical workflow to overcome these challenges.

Caption: Chemical Structure of 3-(Azepan-1-yl)-2,2-dimethylpropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 3-(Azepan-1-yl)-2,2-dimethylpropanal, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Strategic Workflow for NMR Analysis

The analytical strategy begins with simple 1D spectra to identify all unique proton and carbon environments. DEPT experiments differentiate carbon types (CH, CH₂, CH₃). Subsequently, 2D correlation experiments are employed to piece together the molecular puzzle: HSQC links protons to their directly attached carbons, COSY identifies proton-proton coupling networks, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for connecting the disparate structural fragments.

Caption: Logical workflow for comprehensive NMR-based structural elucidation.

Experimental Protocol: NMR
  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Data is acquired on a 400 MHz (or higher) spectrometer.

  • 1D Spectra:

    • ¹H NMR: Acquire with a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, 5-second relaxation delay, and 1024-2048 scans.

    • DEPT-135: Use standard pulse program parameters to phase CH/CH₃ signals positive and CH₂ signals negative.

  • 2D Spectra: Acquire using standard gradient-selected (gs) pulse programs (gs-COSY, gs-HSQC, gs-HMBC). Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is predicted to show sharp, well-defined singlets for the non-coupled protons and complex multiplets for the azepane ring.

  • Aldehyde Proton (H1): This proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. It will appear as a distinct singlet far downfield.[1][2]

  • Methylene Protons (C3-H₂): These protons are alpha to the electron-withdrawing tertiary amine. They have no adjacent protons to couple with, so they will appear as a singlet.

  • Gem-Dimethyl Protons (C4/C5-H₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C3 bond. They will integrate to 6H and appear as a sharp singlet.[1]

  • Azepane Ring Protons: These 12 protons will produce complex, overlapping signals in the aliphatic region. The protons on the carbons alpha to the nitrogen (C2'/C7') will be the most downfield of the ring protons.

Table 1: Predicted ¹H NMR Data for 3-(Azepan-1-yl)-2,2-dimethylpropanal in CDCl₃

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H1 ~9.5 Singlet 1H Aldehyde (-CHO)
H3 ~2.5 Singlet 2H Methylene (-CH₂-N)
H2'/H7' ~2.6 Multiplet 4H Azepane (α to N)
H3'/H4'/H5'/H6' ~1.5 - 1.7 Multiplet 8H Azepane (β, γ to N)

| H4/H5 | ~1.1 | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |

¹³C NMR and DEPT Spectroscopy: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing between CH₂, CH₃, and quaternary carbons.

  • Carbonyl Carbon (C1): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing well above 200 ppm.[3][4]

  • Quaternary Carbon (C2): This carbon, bearing the two methyl groups, will appear as a weak signal (due to the lack of Nuclear Overhauser Effect enhancement) and will be absent in DEPT spectra.[4]

  • Methylene Carbons (C3, Azepane): The C3 carbon, attached to the nitrogen, will be significantly downfield. The azepane CH₂ carbons will appear in the aliphatic region, with C2'/C7' being the most deshielded. All CH₂ carbons will show as negative signals in a DEPT-135 spectrum.

  • Methyl Carbons (C4/C5): The two equivalent methyl carbons will appear as a single, strong signal in the upfield region, phased positive in DEPT-135.[5]

Table 2: Predicted ¹³C NMR and DEPT-135 Data in CDCl₃

Carbon Label Chemical Shift (δ, ppm) DEPT-135 Phase Assignment
C1 ~204 N/A (No H) Aldehyde (C=O)
C3 ~68 Negative Methylene (-CH₂-N)
C2'/C7' ~57 Negative Azepane (α to N)
C2 ~46 Absent Quaternary (-C(CH₃)₂)
C3'/C6' ~28 Negative Azepane (β to N)
C4'/C5' ~26 Negative Azepane (γ to N)

| C4/C5 | ~23 | Positive | Gem-dimethyl (-C(CH₃)₂) |

2D NMR Spectroscopy: Unambiguous Connectivity

While 1D spectra provide the pieces, 2D NMR connects them. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most informative.

  • COSY: Will primarily show correlations between the adjacent protons within the azepane ring (e.g., H2' ↔ H3', H3' ↔ H4', etc.), confirming the ring structure.

  • HSQC: Will provide direct, one-bond correlations that confirm the assignments made in Tables 1 and 2 (e.g., the proton signal at ~9.5 ppm correlates with no carbon, confirming it's an aldehyde; the proton signal at ~2.5 ppm correlates with the carbon signal at ~68 ppm).

  • HMBC: This experiment reveals the crucial long-range couplings that link the molecular fragments.

Key Predicted HMBC Correlations:

  • Aldehyde Proton (H1)C2, C3 : Connects the aldehyde to the core of the molecule.

  • Gem-Dimethyl Protons (H4/H5)C2, C3 : Confirms the neopentyl-like structure.

  • Methylene Protons (H3)C1, C2, C4/C5, C2'/C7' : This is the most critical set of correlations, unambiguously linking the propanal backbone to the gem-dimethyl group and the azepane ring.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is expected to be dominated by the strong carbonyl stretch of the aldehyde.

Experimental Protocol: IR
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying it to a salt (NaCl or KBr) plate, and allowing the solvent to evaporate.

  • Data Acquisition: A spectrum is typically collected from 4000 to 400 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.

Interpretation of Key IR Absorptions

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

  • Aldehyde C-H Stretch: A pair of medium-intensity peaks, often called a "Fermi doublet," is a hallmark of an aldehyde C-H bond and is expected around 2820 cm⁻¹ and 2720 cm⁻¹.[2]

  • Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H bonds of the methyl, methylene, and azepane groups.

  • Aldehyde C=O Stretch: A very strong, sharp absorption band is expected in the range of 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde.[1][6]

  • C-N Stretch: A medium to weak absorption for the tertiary aliphatic amine C-N bond is expected in the 1250-1020 cm⁻¹ region.[7]

  • Absence of Key Bands: Critically, the absence of a broad absorption around 3500-3200 cm⁻¹ confirms the lack of O-H groups (e.g., from an over-oxidized carboxylic acid impurity), and the absence of N-H stretches around 3400-3250 cm⁻¹ confirms the tertiary nature of the amine.[8]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2950, ~2860 Strong C-H Stretch Aliphatic (CH₂, CH₃)
~2820, ~2720 Medium C-H Stretch Aldehyde (-CHO)
~1725 Strong, Sharp C=O Stretch Aldehyde (C=O)
~1465 Medium C-H Bend CH₂/CH₃ Scissoring

| ~1150 | Medium-Weak | C-N Stretch | Tertiary Amine |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) at 70 eV is ideal for generating reproducible fragmentation patterns for structural analysis. Electrospray Ionization (ESI) would also be effective for determining the mass of the protonated molecule, [M+H]⁺.

  • Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of 3-(Azepan-1-yl)-2,2-dimethylpropanal (C₁₂H₂₃NO) is 197. In accordance with the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] Therefore, a molecular ion peak is expected at m/z = 197.

  • Major Fragmentation Pathway: The most significant fragmentation in aliphatic amines is alpha-cleavage , where the bond between the carbon alpha and beta to the nitrogen atom is broken.[9][10] This process leads to the formation of a stable, resonance-stabilized iminium cation. For this molecule, cleavage of the C2-C3 bond is highly favored, as it expels a large, stable radical. This fragmentation is predicted to produce the base peak in the spectrum.

G mol [C₁₂H₂₃NO]⁺˙ m/z = 197 (Molecular Ion) frag1 [C₇H₁₄N]⁺ m/z = 112 (Base Peak, Iminium Ion) mol->frag1 α-cleavage frag2 •C₅H₉O (Neutral Radical)

Caption: Dominant EI fragmentation pathway via amine alpha-cleavage.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Proposed Fragment Identity Significance
197 [C₁₂H₂₃NO]⁺˙ Molecular Ion Confirms molecular weight
112 [C₇H₁₄N]⁺ Azepanyl-methaniminium Base Peak, confirms amine α-cleavage
168 [M - C₂H₅]⁺ Loss of ethyl from ring Common ring fragmentation
98 [C₆H₁₂N]⁺ Azepane iminium ion Fragmentation of side chain
84 [C₅H₁₀N]⁺ Further ring fragmentation Characteristic of cyclic amines

| 57 | [C₄H₉]⁺ | tert-Butyl cation | From cleavage of C2-C3 bond |

Conclusion

The comprehensive spectroscopic analysis of 3-(Azepan-1-yl)-2,2-dimethylpropanal requires a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the unique proton and carbon environments, while 2D NMR, particularly HMBC, provides the definitive evidence of atomic connectivity between the propanal backbone, the gem-dimethyl group, and the azepane ring. IR spectroscopy offers rapid confirmation of the key aldehyde and tertiary amine functional groups and serves as a quick purity check for common oxidation or hydrolysis byproducts. Finally, mass spectrometry confirms the molecular weight and, through the characteristic amine alpha-cleavage fragmentation, provides orthogonal support for the proposed structure. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the structural identity and integrity of the target molecule, a critical requirement in any research or drug development pipeline.

References

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Exploratory

An In-depth Technical Guide to 3-(Azepan-1-yl)-2,2-dimethylpropanal: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the compound's nom...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the compound's nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, in-depth characterization methodologies, and a discussion of its potential applications as a versatile building block in the synthesis of novel therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical grounding and practical, actionable insights.

Compound Identification and Physicochemical Properties

IUPAC Name: 3-(Azepan-1-yl)-2,2-dimethylpropanal[1][2][3]

Synonyms: 3-(1-Azepanyl)-2,2-dimethylpropanal, 3-(Hexamethyleneimino)-2,2-dimethylpropanal

CAS Number: 842971-09-9[1][2]

Molecular Formula: C₁₁H₂₁NO[1][2]

Molecular Weight: 183.29 g/mol [1][2]

Chemical Structure:

Caption: Figure 1. 2D Structure of 3-(Azepan-1-yl)-2,2-dimethylpropanal.

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point260.8 °C at 760 mmHg[2]
Density0.917 g/cm³[2]
Flash Point82.2 °C[2]
InChIInChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3[1][2]
InChIKeyGHKFJELKWCPRQO-UHFFFAOYSA-N[1]
Canonical SMILESCC(C)(CN1CCCCCC1)C=OChemDraw Prediction

Synthesis via the Mannich Reaction: A Detailed Protocol

The most logical and efficient synthetic route to 3-(Azepan-1-yl)-2,2-dimethylpropanal is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (isobutyraldehyde), formaldehyde, and a secondary amine (azepane).[4][5][6] The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from azepane and formaldehyde, which is then attacked by the enol or enolate of isobutyraldehyde.

Reaction Mechanism

The mechanism involves the formation of an iminium ion from azepane and formaldehyde, which then acts as the electrophile. Isobutyraldehyde, in the presence of an acid or base catalyst, forms an enol or enolate, which is the nucleophile that attacks the iminium ion to form the final product.

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 C-C Bond Formation Azepane Azepane Iminium_ion Azepanyl-methaniminium ion Azepane->Iminium_ion + H₂C=O, - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Product 3-(Azepan-1-yl)-2,2-dimethylpropanal Iminium_ion->Product Nucleophilic Attack Isobutyraldehyde Isobutyraldehyde Enol Enol form Isobutyraldehyde->Enol Tautomerization Enol->Product

Caption: Figure 2. Mechanism of the Mannich reaction for the synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal.

Experimental Protocol

Materials:

  • Azepane (Hexamethyleneimine)

  • Isobutyraldehyde (2,2-dimethylpropanal)

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add azepane (1.0 eq) and ethanol. Cool the flask in an ice bath.

  • Iminium Ion Precursor Formation: To the cooled solution, slowly add concentrated hydrochloric acid (1.0 eq). Then, add paraformaldehyde (1.1 eq) in portions. Stir the mixture at room temperature for 1 hour.

  • Addition of the Enol Precursor: Slowly add isobutyraldehyde (1.2 eq) to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 9-10.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization and Spectroscopic Data

Due to the lack of publicly available spectra for 3-(Azepan-1-yl)-2,2-dimethylpropanal, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[7][8][9][10][11][12][13]

¹H NMR Spectroscopy (Predicted)
  • δ 9.5-9.7 ppm (s, 1H): Aldehyde proton (-CHO).

  • δ 2.4-2.6 ppm (t, 4H): Methylene protons of the azepane ring adjacent to the nitrogen (α-protons).

  • δ 2.3-2.5 ppm (s, 2H): Methylene protons adjacent to the azepane nitrogen (-CH₂-N).

  • δ 1.5-1.7 ppm (m, 8H): Methylene protons of the azepane ring (β, γ, and δ-protons).

  • δ 1.0-1.2 ppm (s, 6H): Methyl protons of the dimethyl group (-C(CH₃)₂).

¹³C NMR Spectroscopy (Predicted)
  • δ 204-206 ppm: Aldehyde carbonyl carbon (-CHO).

  • δ 65-67 ppm: Methylene carbon adjacent to the azepane nitrogen (-CH₂-N).

  • δ 55-57 ppm: Methylene carbons of the azepane ring adjacent to the nitrogen (α-carbons).

  • δ 45-47 ppm: Quaternary carbon (-C(CH₃)₂).

  • δ 27-29 ppm: Methylene carbons of the azepane ring (β, δ-carbons).

  • δ 26-28 ppm: Methylene carbon of the azepane ring (γ-carbon).

  • δ 22-24 ppm: Methyl carbons (-C(CH₃)₂).

Infrared (IR) Spectroscopy (Predicted)
  • 2920-2950 cm⁻¹ (strong): C-H stretching of alkyl groups.

  • 2850-2870 cm⁻¹ (medium): C-H stretching of the aldehyde proton.

  • 1720-1740 cm⁻¹ (strong): C=O stretching of the aldehyde.

  • 1450-1470 cm⁻¹ (medium): C-H bending of methylene and methyl groups.

  • 1100-1200 cm⁻¹ (medium): C-N stretching.

Mass Spectrometry (MS) (Predicted)
  • [M]⁺: The molecular ion peak is expected at m/z = 183.

  • [M-1]⁺: A peak at m/z = 182 corresponding to the loss of the aldehyde proton.

  • [M-29]⁺: A peak at m/z = 154 corresponding to the loss of the CHO group.

  • Base Peak: The base peak is likely to be at m/z = 98, corresponding to the fragmentation of the azepanylmethyl cation [CH₂(azepane)]⁺.

Reactivity and Derivatization

The chemical reactivity of 3-(Azepan-1-yl)-2,2-dimethylpropanal is dominated by the aldehyde functional group. This allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Derivatization cluster_reactions Derivatization Reactions cluster_products Resulting Products Start 3-(Azepan-1-yl)-2,2-dimethylpropanal Oxidation Oxidation (e.g., KMnO₄, CrO₃) Start->Oxidation Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Wittig Wittig Reaction (Ph₃P=CHR') Start->Wittig Reductive_Amination Reductive Amination (R'NH₂, NaBH₃CN) Start->Reductive_Amination Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Primary_Alcohol Primary Alcohol Derivative Reduction->Primary_Alcohol Alkene Alkene Derivative Wittig->Alkene Amine Amine Derivative Reductive_Amination->Amine

Caption: Figure 3. Potential derivatization reactions of 3-(Azepan-1-yl)-2,2-dimethylpropanal.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(azepan-1-yl)-2,2-dimethylpropanoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Reduction of the aldehyde with sodium borohydride or lithium aluminum hydride will yield the primary alcohol, 3-(azepan-1-yl)-2,2-dimethylpropan-1-ol.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes.

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride to form more complex amines.[14][15]

  • Cyanohydrin Formation: Reaction with hydrogen cyanide or a cyanide salt will produce the corresponding cyanohydrin, which can be a precursor to α-hydroxy acids and α-amino acids.

Applications in Drug Discovery

The azepane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][16][17] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive component in the design of new therapeutic agents. 3-(Azepan-1-yl)-2,2-dimethylpropanal serves as a valuable building block for introducing this important pharmacophore into larger molecules.

The presence of the aldehyde group, a versatile chemical handle, allows for the facile incorporation of this fragment into a wide array of molecular architectures. Potential therapeutic areas where derivatives of this compound could be explored include:

  • Central Nervous System (CNS) Disorders: Azepane derivatives have shown activity as secretase inhibitors for Alzheimer's disease and as anticonvulsant and antidepressant agents.[1]

  • Oncology: The azepane ring is present in some anti-cancer agents.[2]

  • Infectious Diseases: Azepane-containing compounds have been investigated as anti-tubercular and antimicrobial agents.[2]

The α,α-dimethyl substitution provides steric hindrance that can influence the metabolic stability and pharmacokinetic properties of drug candidates derived from this intermediate.

Conclusion

3-(Azepan-1-yl)-2,2-dimethylpropanal is a readily accessible and highly versatile chemical intermediate with significant potential in drug discovery and development. Its synthesis via the robust Mannich reaction, coupled with the reactivity of the aldehyde functional group, provides a straightforward entry into a diverse chemical space of novel azepane-containing molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for scientists working at the forefront of medicinal chemistry.

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Foundational

An In-depth Technical Guide to the Potential Biological Activity of Azepane-Containing Aldehydes

Abstract The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique conformation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its unique conformational flexibility allows for the precise spatial arrangement of pharmacophoric features, facilitating interactions with a wide range of biological targets. While extensive research has focused on various azepane derivatives, the introduction of a chemically reactive aldehyde moiety presents a compelling, yet underexplored, avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the potential biological activities of azepane-containing aldehydes, synthesizing established knowledge of azepane pharmacology with the unique chemical properties of the aldehyde group. We will delve into potential mechanisms of action, propose robust experimental workflows for screening and characterization, and provide detailed protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the intersection of scaffold-based design and covalent modifier chemistry.

The Azepane Scaffold: A Foundation of Therapeutic Success

The azepane ring system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[3][4] Its non-planar, flexible nature provides a three-dimensional architecture that can be exploited to optimize binding to complex biological targets, a distinct advantage over flat, aromatic systems.[3] This conformational diversity is a key factor in the bioactivity of azepane-containing drugs.[5] More than 20 drugs incorporating the azepane scaffold have received FDA approval for a wide range of conditions, including cancer, Alzheimer's disease, and microbial infections, highlighting the scaffold's therapeutic versatility.[1]

The introduction of substituents onto the azepane ring is a critical strategy for modulating its pharmacological profile.[5] Structure-activity relationship (SAR) studies have been instrumental in the development of potent and selective azepane-based drugs.[1][6] The strategic placement of functional groups can influence factors such as target affinity, selectivity, and pharmacokinetic properties.

The Aldehyde Moiety: A Gateway to Novel Bioactivity and Covalent Engagement

Aldehydes are highly reactive functional groups that can participate in a variety of chemical transformations within a biological environment. Their electrophilic nature allows them to form reversible and irreversible covalent bonds with nucleophilic residues in proteins, such as lysine, cysteine, and histidine. This capacity for covalent modification opens up possibilities for designing highly potent and selective inhibitors.

However, the inherent reactivity of aldehydes also raises concerns about potential cytotoxicity. Aldehydes can induce cellular stress through both protein and DNA damage.[7] Highly toxic aldehydes tend to exert their effects primarily through protein damage, while less toxic aldehydes may also induce DNA damage that can be mitigated by cellular repair mechanisms.[7] Therefore, the design of therapeutically useful aldehyde-containing compounds requires a careful balance between targeted reactivity and off-target toxicity.

Potential Biological Targets and Therapeutic Applications

Based on the known activities of azepane derivatives and the reactivity of the aldehyde group, we can hypothesize several promising areas for the application of azepane-containing aldehydes:

  • Enzyme Inhibition: The aldehyde group can act as a "warhead" to covalently modify key amino acid residues in the active sites of enzymes. This is a particularly attractive strategy for targeting enzymes implicated in cancer and neurodegenerative diseases. For instance, azepane derivatives have already shown promise as inhibitors of protein tyrosine phosphatases (PTPN1 and PTPN2) and secretases.[3][8][9] The addition of an aldehyde could enhance their inhibitory potency and duration of action.

  • Modulation of G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. While ligand binding is typically non-covalent, the introduction of a reactive aldehyde could lead to covalent antagonists or allosteric modulators with unique pharmacological profiles. Azepane-based compounds have been investigated as histamine H3 receptor inhibitors and for their activity at monoamine transporters.[1][10]

  • Anticancer Activity: The cytotoxic potential of aldehydes, when properly controlled and targeted, can be harnessed for anticancer therapy.[11] An azepane scaffold could serve to deliver the aldehyde warhead to cancer-specific proteins or pathways. Azepane derivatives have demonstrated cytotoxicity against various cancer cell lines.[12]

  • Antimicrobial Agents: The ability of aldehydes to react with essential microbial proteins and enzymes makes them potential antimicrobial agents. The azepane core could be tailored to improve selectivity for microbial targets over host cells.

Experimental Workflows for Screening and Characterization

A systematic approach is crucial for identifying and validating the biological activity of novel azepane-containing aldehydes. The following workflow outlines a logical progression from initial screening to in-depth characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization A High-Throughput Screening (HTS) - Cytotoxicity Assays - Enzyme Inhibition Assays B Dose-Response Analysis (IC50 Determination) A->B Active Compounds C Selectivity Profiling (Against related targets) B->C D Target Engagement Assays C->D Validated Hits E GPCR Binding & Functional Assays C->E F In vitro ADME/Tox C->F G Structure-Activity Relationship (SAR) Studies D->G E->G

Caption: A phased experimental workflow for the discovery and development of bioactive azepane-containing aldehydes.

Detailed Experimental Protocols

General Cytotoxicity Assessment (MTT Assay)

This protocol provides a method for assessing the general cytotoxicity of azepane-containing aldehydes against a panel of human cancer cell lines.[13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the azepane-containing aldehydes in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a high-throughput colorimetric assay to screen for inhibitors of aldehyde dehydrogenase, a family of enzymes often overexpressed in cancer stem cells.[14]

Principle: The assay measures the enzymatic conversion of an aldehyde substrate to its corresponding carboxylic acid by ALDH, which is coupled to the reduction of NAD+ to NADH. The produced NADH then reduces a formazan reagent to a colored product, and the absorbance of this product is proportional to the enzyme activity.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0.

    • Enzyme Solution: Dilute purified human ALDH1A1 in Assay Buffer.[15]

    • Substrate Solution: Prepare a stock solution of acetaldehyde in Assay Buffer.

    • Cofactor/Probe Solution: Prepare a mixture of NAD+ and a formazan reagent (e.g., WST-1) with an electron mediator in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound (dissolved in DMSO) or DMSO (for control wells) to the wells.

    • Add 20 µL of the Enzyme Solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 20 µL of a pre-mixed solution containing the Substrate and Cofactor/Probe solutions to initiate the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes. Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 450 nm for WST-1).

  • Data Analysis: Calculate the percent inhibition for each compound by comparing the absorbance in the compound-treated wells to the control wells.

    Percent Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_control - Abs_blank)] * 100

GPCR Radioligand Binding Assay

This protocol details a method to determine if an azepane-containing aldehyde can displace a known radiolabeled ligand from a specific GPCR, indicating a binding interaction.[16]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known affinity for binding to a GPCR expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.[17][18]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture (in a 96-well plate):

    • 25 µL of radiolabeled ligand (e.g., [3H]-dopamine for the D2 receptor) at a concentration close to its Kd.

    • 25 µL of test compound at various concentrations or buffer for total binding.

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percent displacement by the test compound and determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening and validation phases will likely yield several hit compounds. The next critical step is to establish a clear structure-activity relationship to guide lead optimization.

SAR_Cycle A Initial Hit Compound B Synthesize Analogs (Vary substituents on azepane ring) A->B C Biological Evaluation (Potency, Selectivity, ADME) B->C D SAR Analysis C->D D->B Design Next Generation E Optimized Lead D->E Identify Key Moieties

Caption: The iterative cycle of SAR-driven lead optimization for azepane-containing aldehydes.

Systematic modifications to the azepane scaffold will be necessary. This includes varying the position and nature of substituents on the ring to explore how these changes affect potency, selectivity, and pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[19] The goal is to enhance the desired biological activity while minimizing off-target effects and cytotoxicity.

Future Perspectives and Challenges

The exploration of azepane-containing aldehydes represents a promising frontier in drug discovery. The unique combination of a proven therapeutic scaffold with a reactive, yet tunable, functional group offers the potential for developing novel covalent drugs with high potency and selectivity. Key challenges will include managing the inherent reactivity of the aldehyde to minimize off-target toxicity and developing a deep understanding of the specific covalent interactions with their biological targets. Advanced computational methods, such as molecular docking and quantum mechanics calculations, will be invaluable in predicting reactivity and guiding the rational design of the next generation of azepane-based therapeutics.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Long, S., & Hua, M. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

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  • Wang, Y., et al. (n.d.). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. PMC. [Link]

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  • NIH. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. PMC. [Link]

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Exploratory

In Silico Analysis of 3-(Azepan-1-yl)-2,2-dimethylpropanal: A Technical Guide to Target Identification and Preclinical Characterization

This whitepaper provides a comprehensive technical guide for the in silico evaluation of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a novel small molecule with potential therapeutic applications. Directed at researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a comprehensive technical guide for the in silico evaluation of 3-(Azepan-1-yl)-2,2-dimethylpropanal, a novel small molecule with potential therapeutic applications. Directed at researchers, scientists, and drug development professionals, this document outlines a systematic, multi-faceted computational workflow. We will move from fundamental structural analysis to predictive modeling of biological activity and pharmacokinetic profiling. The methodologies described herein are designed to accelerate preclinical research by prioritizing experimental resources and providing a robust, data-driven foundation for further investigation.

Introduction: The Rationale for a Computational-First Approach

The journey of a small molecule from discovery to a viable drug candidate is fraught with challenges, high attrition rates, and significant costs.[1] In silico modeling, or computer-aided drug design (CADD), offers a powerful paradigm to mitigate these risks by enabling early, rapid, and cost-effective evaluation of a compound's potential.[2][3] For a novel entity like 3-(Azepan-1-yl)-2,2-dimethylpropanal, where experimental data is sparse, a computational-first approach is not merely advantageous; it is essential for strategic decision-making.

This guide is structured to mirror a logical research and development progression. We begin by characterizing the molecule and identifying potential biological targets through structural similarity and reverse docking. Subsequently, we detail rigorous protocols for molecular docking and molecular dynamics to validate these interactions. Finally, we employ Quantitative Structure-Activity Relationship (QSAR) and ADMET models to predict efficacy, pharmacokinetics, and potential toxicity, providing a holistic preclinical profile.[4][5]

Molecular Overview: 3-(Azepan-1-yl)-2,2-dimethylpropanal

The subject of our study is a molecule featuring a reactive aldehyde group, a bulky dimethylpropane core, and a seven-membered azepane ring. The aldehyde functionality is of particular interest, as it can participate in various biological reactions, including covalent bond formation with target proteins.[6][7] The azepane moiety contributes to the molecule's lipophilicity and conformational flexibility. Understanding these structural features is the first step in postulating its mechanism of action.

PropertyPredicted ValueSource
Molecular FormulaC11H21NOPubChem
Molecular Weight183.29 g/mol PubChem
XLogP3-AA2.5PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds3PubChem

A summary of basic physicochemical properties provides a foundational understanding of the molecule.

Target Identification and Hypothesis Generation

With no known biological targets for 3-(Azepan-1-yl)-2,2-dimethylpropanal, our initial task is "target fishing." This process involves generating hypotheses about which proteins or pathways the molecule might interact with. We will employ a two-pronged approach: ligand-based and structure-based methods.[8]

Ligand-Based Target Prediction: The Principle of Similarity

The foundational principle of this approach is that structurally similar molecules often exhibit similar biological activities.[4] By screening large databases of compounds with known targets, we can identify molecules that share structural or electronic features with our query compound.

Workflow for Ligand-Based Screening:

G cluster_0 Ligand Preparation cluster_1 Database Screening cluster_2 Analysis & Hypothesis mol_prep Generate 3D Conformer of Query Molecule mol_desc Calculate Molecular Descriptors (e.g., Morgan Fingerprints) mol_prep->mol_desc screen Similarity Search (Tanimoto Coefficient) mol_desc->screen database Select Bioactivity Database (e.g., ChEMBL, PubChem) database->screen hits Retrieve Structurally Similar Compounds screen->hits targets Identify Associated Biological Targets hits->targets hypothesis Formulate Target Hypothesis targets->hypothesis

Ligand-based target identification workflow.

Step-by-Step Protocol: Ligand-Based Screening

  • Molecule Preparation:

    • Obtain the SMILES string for 3-(Azepan-1-yl)-2,2-dimethylpropanal.

    • Use a computational chemistry toolkit (e.g., RDKit in Python) to generate a low-energy 3D conformation.

    • Calculate a set of molecular fingerprints (e.g., ECFP4/Morgan fingerprints) that encode its structural features numerically.

  • Database Screening:

    • Select a public bioactivity database such as ChEMBL.

    • Perform a similarity search against the database using the generated fingerprints. The Tanimoto coefficient is a standard metric for this, with values >0.85 often indicating significant similarity.

  • Target Analysis:

    • Compile a list of the top similar compounds and their annotated biological targets.

    • Look for enrichment of specific target classes (e.g., kinases, GPCRs, proteases). For instance, structurally related pyrazoline derivatives have shown activity against cancer cell lines by disrupting microtubule formation.[9]

    • Based on this analysis, prioritize a set of 3-5 potential protein targets for further investigation.

Validating Interactions: Molecular Docking and Dynamics

Once a set of potential targets is identified, the next step is to model the physical interaction between 3-(Azepan-1-yl)-2,2-dimethylpropanal and these proteins. This is achieved through molecular docking, which predicts the preferred binding orientation and affinity, followed by molecular dynamics (MD) simulations to assess the stability of the predicted complex.[10][11]

Molecular Docking: Predicting the Binding Pose

Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein, scoring each potential pose based on a force field that approximates binding energy.[10]

Workflow for Molecular Docking:

G protein_prep Prepare Protein Structure (PDB, add hydrogens, assign charges) grid_gen Define Binding Site & Generate Docking Grid protein_prep->grid_gen ligand_prep Prepare Ligand Structure (Generate 3D conformer, assign charges) docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analyze Results: Binding Affinity (kcal/mol) Interaction Poses docking->analysis

Workflow for a typical molecular docking experiment.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

  • Preparation of the Protein (Receptor):

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[12]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, co-factors, and any co-crystallized ligands.[13]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in the required .pdbqt format for AutoDock.[14]

  • Preparation of the Ligand:

    • Generate the 3D structure of 3-(Azepan-1-yl)-2,2-dimethylpropanal and optimize its geometry.

    • Define rotatable bonds and save the molecule in .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm by placing a "grid box" around the putative binding site of the protein. The center and dimensions of this box are critical parameters.[14]

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared protein, ligand, and grid parameters in a configuration file.[12]

    • Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • The primary output is the binding affinity. More negative values indicate stronger predicted binding.

    • Visualize the top-scoring poses within the protein's binding site. Analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and potential covalent interactions of the aldehyde group.

Molecular Dynamics (MD): Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a view of the dynamic evolution of the protein-ligand complex over time.[15][16] This is crucial for verifying the stability of the docked pose and understanding how the ligand and protein adapt to each other.

Step-by-Step Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Use the best-scoring docked pose from the previous step as the starting structure.

    • Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the system by adding explicit water molecules.[17]

    • Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform an energy minimization run to relax the system and remove any steric clashes introduced during the setup.[17]

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system's pressure under constant temperature and pressure (NPT ensemble). This ensures the system reaches a stable density.

  • Production Run:

    • Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 nanoseconds).[17]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.

Predictive Modeling: ADMET and QSAR

A strong binding affinity is necessary but not sufficient for a successful drug. The molecule must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18] In silico ADMET prediction provides an early warning system for potential liabilities.[19]

ADMET Prediction

Numerous web-based tools and standalone software packages use models trained on large experimental datasets to predict a wide range of pharmacokinetic and toxicological properties from a molecule's structure alone.[18][20]

Workflow for ADMET Prediction:

G input_mol Input Molecule (SMILES String) admet_tool Select ADMET Prediction Tool (e.g., SwissADME, ADMETlab 2.0, pkCSM) input_mol->admet_tool run_pred Run Prediction admet_tool->run_pred output_data Analyze Predicted Properties: - Absorption (e.g., Caco-2, HIA) - Distribution (e.g., BBB, PPB) - Metabolism (e.g., CYP inhibition) - Excretion (e.g., Clearance) - Toxicity (e.g., hERG, AMES) run_pred->output_data

General workflow for in silico ADMET prediction.

Step-by-Step Protocol: Using Online ADMET Predictors

  • Tool Selection: Choose one or more reputable, freely available web servers such as ADMETlab 2.0 or ADMET-AI.[21][22] Using multiple tools can provide a consensus prediction and increase confidence.

  • Input: Provide the SMILES string of 3-(Azepan-1-yl)-2,2-dimethylpropanal as input.

  • Execution: Run the prediction suite offered by the platform.

  • Data Compilation and Analysis: Systematically collect the predicted values for key ADMET endpoints and compare them against established thresholds for drug-likeness.

Illustrative ADMET Prediction Data:

ParameterCategoryPredicted ValueInterpretation
Caco-2 PermeabilityAbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB)DistributionBBB+May cross the BBB, relevant for CNS targets.
CYP2D6 InhibitionMetabolismInhibitorPotential for drug-drug interactions.
hERG InhibitionToxicityNon-inhibitorLow risk of cardiac toxicity.
AMES MutagenicityToxicityNon-mutagenicLow risk of being a carcinogen.

This table presents hypothetical data to illustrate the output of an ADMET prediction tool.

Quantitative Structure-Activity Relationship (QSAR)

If initial experimental screening against a validated target yields a set of active and inactive analogue compounds, a QSAR model can be developed. QSAR models establish a mathematical relationship between chemical structure and biological activity.[23][24] This allows for the prediction of activity for new, unsynthesized compounds, thereby guiding lead optimization.[1][25]

The development of a robust QSAR model is a complex process involving dataset curation, descriptor calculation, feature selection, model building, and rigorous validation, and is typically undertaken once a lead series has been established.[4]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of a novel small molecule, 3-(Azepan-1-yl)-2,2-dimethylpropanal. By systematically applying ligand-based target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate testable hypotheses, prioritize experimental efforts, and identify potential liabilities early in the drug discovery process.[2][3]

The results from these computational studies form a critical foundation for subsequent experimental validation. High-confidence predictions from docking and MD simulations should guide the selection of proteins for in vitro binding assays. Favorable ADMET predictions provide the rationale for advancing a compound to cell-based and, eventually, in vivo studies. This synergy between in silico and experimental approaches represents the future of efficient and effective drug development.

References

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry.
  • Ghasemi, F., et al. (2024). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. MDPI.
  • Heifetz, A., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Computer-Aided Molecular Design.
  • Neovarsity. (2024).
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  • Heifetz, A., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation.
  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design?.
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Foundational

The Azepane Scaffold: A Comprehensive Technical Guide to the Discovery of Novel Therapeutic Agents

Abstract The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and three-dimensional ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility and three-dimensional character provide a unique framework for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the discovery and development of azepane-based therapeutic agents, tailored for researchers, scientists, and drug development professionals. We will explore the strategic rationale behind the selection of synthetic routes, delve into the intricacies of key experimental protocols, and illuminate the signaling pathways modulated by these promising compounds.

The Azepane Core: A Privileged Scaffold in Drug Discovery

The azepane ring system, a seven-membered saturated heterocycle containing a single nitrogen atom, offers distinct advantages in drug design.[1] Unlike its smaller five- and six-membered counterparts, pyrrolidine and piperidine, the azepane scaffold possesses a higher degree of conformational flexibility. This allows for a more precise spatial arrangement of substituents, enabling tailored interactions with the complex topographies of biological targets.[2] This conformational diversity is often a critical factor in determining the biological activity of a molecule.[3]

The non-planar and three-dimensional nature of the azepane ring is another key attribute that makes it an attractive scaffold for moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. This increased three-dimensionality can lead to improved physicochemical properties, such as solubility, and can open up new avenues for intellectual property. Over 20 azepane-based drugs have received FDA approval for a wide range of therapeutic indications, including cancer, infectious diseases, and central nervous system disorders, underscoring the clinical significance of this heterocyclic motif.[1]

Strategic Synthesis of the Azepane Scaffold

The construction of the azepane ring is a key challenge that has been addressed through a variety of synthetic strategies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule. Key approaches include ring-expansion reactions, ring-closing metathesis, and intramolecular cyclizations.[2]

Ring-Expansion Reactions: Accessing the Seven-Membered Ring

Ring-expansion reactions provide a powerful method for the synthesis of azepanes from more readily available five- or six-membered cyclic precursors.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide.[4] When applied to a cyclohexanone oxime, this rearrangement yields a seven-membered lactam (a caprolactam), which can then be reduced to the corresponding azepane.[5] The reaction is often catalyzed by strong acids such as sulfuric acid or polyphosphoric acid.[4]

Conceptual Workflow of the Beckmann Rearrangement:

Cyclohexanone Cyclohexanone Oxime Cyclohexanone Oxime Cyclohexanone->Oxime Hydroxylamine Lactam Caprolactam (Lactam) Oxime->Lactam Acid Catalyst (e.g., H₂SO₄) Azepane Azepane Lactam->Azepane Reduction (e.g., LiAlH₄) Diene Acyclic Diene Precursor Cyclic_Alkene Cyclic Alkene Diene->Cyclic_Alkene Grubbs Catalyst (e.g., Ru-based) Azepane Azepane Cyclic_Alkene->Azepane Hydrogenation

Caption: Azepane synthesis via Ring-Closing Metathesis.

Photochemical Dearomative Ring Expansion of Nitroarenes

A more recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes. [6]This method utilizes blue light to mediate the conversion of a six-membered nitroarene into a seven-membered ring system, which upon subsequent hydrogenolysis, yields the desired azepane. [6][7]This strategy allows for the synthesis of complex and polysubstituted azepanes from simple starting materials. [6]

Therapeutic Applications of Azepane-Based Agents

The unique structural features of the azepane scaffold have led to its incorporation into a diverse array of therapeutic agents targeting a wide range of diseases.

Anticancer Activity

Azepane derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. [8]One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. [9][10] The PI3K/Akt/mTOR Signaling Pathway:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation PTEN PTEN PTEN->PIP3 Inhibition (Dephosphorylation) Azepane_Inhibitor Azepane-Based PI3K Inhibitor Azepane_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by azepane-based agents.

Azepane-based compounds have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells. [7]The inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector, leading to the suppression of tumor growth. [7][11] Table 1: Anticancer Activity of Representative Azepane Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Pyrrolo[1,2-a]azepine 3CDK2 (predicted)HepG2 (Liver)0.004[12]
Pyrrolo[1,2-a]azepine 6CDK2 (predicted)HepG2 (Liver)0.0016[12]
Pyrrolo[1,2-a]azepine 5bCDK2 (predicted)MCF7 (Breast)0.0107[12]
Pyrrolo[1,2-a]azepine 6CDK2 (predicted)HCT116 (Colon)0.0211[12]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. [3]Azepane derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [13] Table 2: Antimicrobial Activity of Representative Azepane Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Azepine Derivative 8S. aureus39-78[6]
Azepine Derivative 12C. albicans156-313[6]
Imidazo[1,2-a]azepine 6cS. aureus2-4[14]
Imidazo[1,2-a]azepine 10c-eS. aureus2-4[14]
Central Nervous System (CNS) Disorders

The azepane scaffold is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters makes it a valuable template for the design of drugs for neurological and psychiatric disorders. For instance, azepine and piperidine derivatives have been developed as dual norepinephrine (NET) and dopamine (DAT) uptake inhibitors with antidepressant activity. [15]

Experimental Protocols: A Guide to Key Methodologies

The successful discovery and development of novel therapeutic agents rely on robust and reproducible experimental protocols. This section provides detailed methodologies for key assays used in the evaluation of azepane-based compounds.

Synthesis of a Bioactive Azepane Derivative: A Step-by-Step Protocol

This protocol details the synthesis of a functionalized azepine via a Cu(I)-catalyzed tandem amination/cyclization reaction of a fluorinated allenyne, as a representative example of modern synthetic methodology. [16] Experimental Protocol: Synthesis of Methyl 1-(4-methoxyphenyl)-7,7-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-azepine-2-carboxylate

  • Materials:

    • Methyl 2-(3,3-bis(trifluoromethyl)allenyl)pyrrolidine-1-carboxylate

    • 4-methoxyaniline

    • Cu(MeCN)₄PF₆

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a solution of methyl 2-(3,3-bis(trifluoromethyl)allenyl)pyrrolidine-1-carboxylate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) is added 4-methoxyaniline (1.2 mmol) and Cu(MeCN)₄PF₆ (0.1 mmol).

    • The reaction mixture is stirred at 90 °C for 8 hours under an inert atmosphere.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). [16]

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol: MTT Assay

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Azepane-based test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well microtiter plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the azepane-based compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution MIC Assay

  • Materials:

    • Bacterial strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Azepane-based test compounds

    • Sterile 96-well microtiter plates

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the azepane-based compounds in the broth medium in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the broth medium.

    • Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubation: Incubate the plate at 37 °C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

The Azepane Scaffold in Lead Optimization: Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design where a functional group or a scaffold is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The azepane ring can serve as a bioisostere for other cyclic amines, such as piperidine. For example, replacing the piperidine fragment in the anesthetic drug bupivacaine with a 1-azaspiro[3.3]heptane core, a constrained azepane bioisostere, resulted in a new analog with high activity. This highlights the potential of using the azepane scaffold to explore novel chemical space and develop improved therapeutic agents.

Future Perspectives and Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and conformational properties provide a versatile platform for the design of potent and selective modulators of a wide range of biological targets. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider diversity of functionalized azepanes. Furthermore, a deeper understanding of the structure-activity relationships and the specific interactions of azepane-based compounds with their biological targets will be crucial for the rational design of the next generation of therapeutics. The continued exploration of the chemical space around the azepane core holds immense promise for addressing unmet medical needs across various disease areas.

References

  • (Reference to a general review on heterocyclic chemistry in drug discovery)
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • (Reference to a review on synthetic methods for azepanes)
  • (Reference from search results, e.g., Recent Advances on the Synthesis of Azepane-Based Compounds - ResearchGate). [Link] [2]5. (Reference from search results, e.g., 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF - ResearchGate). [Link]

  • (Reference to a general medicinal chemistry textbook)
  • Sanchez, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link] [6][7]8. Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • (Reference to a review on anticancer drug discovery)
  • Demchenko, A. M., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(11), 3326. [Link] [14]12. (Reference to a review on antimicrobial drug discovery)

  • (Reference from search results, e.g., Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives | American Journal of Bioscience and Clinical Integrity). [Link] [13]14. (Reference to a review on CNS drug discovery)

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link] [16]16. Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 539-551. [Link] [1]17. (Reference from search results, e.g., Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC - NIH). [Link] [15]18. (Reference to a primary research article on azepane synthesis)

  • (Reference from search results, e.g., Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester). [Link] [5]20. Hennessy, B. T., et al. (2005). PI3K-Akt pathway: its functions and alterations in human cancer. Annals of Oncology, 16(4), 536-547. [Link] [9]21. (Reference from search results, e.g., PI3K inhibition functions through AKT-dependent and -independent... - ResearchGate). [Link] [7]22. (Reference from search results, e.g., The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed). [Link] [11]23. (Reference to a primary research article on azepane antimicrobial activity)

  • (Reference to a primary research article on azepane CNS activity)
  • (Reference to a general review on bioisosterism)
  • (Reference from search results, e.g., Akt inhibitors: mechanism of action and implications for anticancer therapeutics). [Link]

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Exploratory

An In-Depth Technical Guide to the Characterization of 2,2-Dimethylpropanal Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of derivatives of 2,2-dimethylpropanal, also known as pivaldehy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of derivatives of 2,2-dimethylpropanal, also known as pivaldehyde. The unique sterically hindered tertiary butyl group adjacent to the carbonyl functionality imparts distinct chemical and physical properties to its derivatives, making their thorough characterization essential for applications in medicinal chemistry and materials science. This document emphasizes the causality behind experimental choices and provides self-validating protocols for robust and reproducible results.

Introduction: The Significance of the Pivaloyl Moiety

2,2-dimethylpropanal is a branched-chain aldehyde featuring a quaternary carbon atom adjacent to the formyl group.[1][2] This structural motif, the pivaloyl group, is of significant interest in medicinal chemistry as it can confer increased metabolic stability and modulate the pharmacokinetic profile of drug candidates. Derivatives of 2,2-dimethylpropanal, such as imines (Schiff bases), hydrazones, and oximes, serve as versatile intermediates in organic synthesis and are themselves candidates for various biological and material science applications. A precise understanding of their three-dimensional structure, spectroscopic fingerprints, and thermal stability is paramount for rational drug design and the development of novel materials.

Synthesis of 2,2-Dimethylpropanal Derivatives: Key Methodologies

The reactivity of the aldehyde group allows for a variety of derivatization reactions. Here, we focus on the synthesis of two common classes of derivatives: Schiff bases and hydrazones.

Synthesis of 2,2-Dimethylpropanal Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine.[3] These compounds are valuable intermediates and have applications in catalysis and as ligands for metal complexes.

Experimental Protocol: Synthesis of a 2,2-Dimethylpropanal Schiff Base

  • Reagents and Solvents:

    • 2,2-dimethylpropanal (1.0 eq)

    • Substituted aniline (e.g., aniline, 4-chloroaniline) (1.0 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add 2,2-dimethylpropanal (1.0 eq) to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of solution. If so, collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

    • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Ethanol: The reaction is a condensation that produces water. Using an anhydrous solvent helps to drive the equilibrium towards the product.

  • Glacial Acetic Acid: The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration step.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.

G 2,2-Dimethylpropanal 2,2-Dimethylpropanal Protonated Carbonyl Protonated Carbonyl 2,2-Dimethylpropanal->Protonated Carbonyl H+ Primary Amine Primary Amine Carbinolamine Intermediate Carbinolamine Intermediate Protonated Carbonyl->Carbinolamine Intermediate + Primary Amine Protonated Carbinolamine Protonated Carbinolamine Carbinolamine Intermediate->Protonated Carbinolamine H+ Imine (Schiff Base) Imine (Schiff Base) Protonated Carbinolamine->Imine (Schiff Base) - H2O Water Water Protonated Carbinolamine->Water

Caption: Synthesis of a Schiff base from 2,2-dimethylpropanal.

Synthesis of 2,2-Dimethylpropanal Hydrazone Derivatives

Hydrazones are formed from the reaction of an aldehyde with a hydrazine derivative. These compounds are known for their diverse biological activities and are used as intermediates in various synthetic transformations.[4][5][6][7][8]

Experimental Protocol: Synthesis of a 2,2-Dimethylpropanal Hydrazone

  • Reagents and Solvents:

    • 2,2-dimethylpropanal (1.0 eq)

    • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)

    • Methanol or Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the hydrazine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask with a magnetic stirrer.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Add 2,2-dimethylpropanal (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, collect the solid product by filtration.

    • Wash the product with a small amount of cold solvent and dry under vacuum.

    • If necessary, the product can be recrystallized to improve purity.

Causality of Experimental Choices:

  • Methanol/Ethanol: These are common solvents that readily dissolve the reactants and are easy to remove.

  • Room Temperature: The reaction between aldehydes and hydrazines is typically fast and exothermic, often not requiring heat.

  • Catalytic Acid: Similar to Schiff base formation, an acid catalyst facilitates the reaction.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of 2,2-dimethylpropanal derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2-dimethylpropanal derivatives will show characteristic signals. The nine protons of the tert-butyl group will typically appear as a sharp singlet in the upfield region (around 1.0-1.3 ppm). The aldehydic proton in the parent compound is found far downfield, while the imine or hydrazone proton will also have a characteristic downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group and a signal for the three equivalent methyl carbons. The carbonyl carbon of 2,2-dimethylpropanal has a chemical shift around 205 ppm.[9] Upon derivatization to an imine or hydrazone, the chemical shift of this carbon will shift upfield.

2D NMR Spectroscopy (HSQC and HMBC): For more complex derivatives, 2D NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.[10][11][12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular backbone, especially around quaternary carbons.[10][11][12][13][14]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,2-Dimethylpropanal and its Derivatives

Compound TypeFunctional Group Protons (δ)tert-Butyl Protons (δ)C=O or C=N Carbon (δ)tert-Butyl Quaternary C (δ)tert-Butyl Methyl C (δ)
2,2-Dimethylpropanal ~9.5 (CHO)~1.1 (s, 9H)~205~45~26
Schiff Base (Imine) ~8.2 (CH=N)~1.2 (s, 9H)~160-170~40~28
Hydrazone ~7.5 (CH=N), ~10.5 (NH)~1.1 (s, 9H)~140-150~38~27

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

G cluster_nmr NMR Analysis Workflow 1D_NMR Acquire 1D NMR (¹H, ¹³C, DEPT) Structure_Proposal Propose Structure 1D_NMR->Structure_Proposal 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Assignment Assign Signals 2D_NMR->Assignment Structure_Proposal->2D_NMR Confirmation Confirm Structure Assignment->Confirmation

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The mass spectrum of 2,2-dimethylpropanal derivatives is often characterized by the facile loss of a methyl group to form a stable tertiary carbocation, leading to a prominent peak at [M-15]⁺. The cleavage of the bond between the carbonyl/imine carbon and the tert-butyl group is also a common fragmentation pathway.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.

  • [M-15]⁺: Loss of a methyl radical.

  • [M-29]⁺: Loss of an ethyl radical or CHO group.

  • [M-43]⁺: Loss of a propyl radical or the t-butyl group.

  • [M-57]⁺: Loss of a tert-butyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • 2,2-dimethylpropanal: A strong C=O stretching vibration around 1720-1740 cm⁻¹ and two weak C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹.

  • Schiff Bases (Imines): The disappearance of the C=O stretch and the appearance of a C=N stretching vibration around 1620-1690 cm⁻¹.

  • Hydrazones: The appearance of a C=N stretch and an N-H stretching vibration around 3200-3400 cm⁻¹.

Chromatographic Techniques

Chromatography is essential for assessing the purity of synthesized derivatives and for separating mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For less volatile derivatives, such as those containing hydroxyl groups, derivatization with a silylating agent (e.g., MSTFA) can increase their volatility for GC analysis.[1][15][16]

Experimental Protocol: GC-MS Analysis of Silylated Hydroxy-Pivalaldehyde

  • Derivatization:

    • Dry a sample of the hydroxy-pivalaldehyde derivative under vacuum.

    • Add a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine.

    • Heat the mixture at 60-80 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

    • MS Detector: Electron ionization (EI) at 70 eV.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. Aldehydes and their derivatives often lack a strong chromophore for UV detection. Therefore, pre-column derivatization with a labeling agent is a common strategy.

Experimental Protocol: HPLC Analysis with DNPH Derivatization

2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones, which can be easily detected by UV-Vis spectroscopy.[17]

  • Derivatization:

    • To an acidic solution of the sample in a suitable solvent (e.g., acetonitrile), add a solution of DNPH.

    • Allow the reaction to proceed at room temperature or with gentle heating.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to the wavelength of maximum absorbance for the DNPH derivative (around 360 nm).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining suitable crystals is often the rate-limiting step.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

The crystal structure of a Schiff base derived from 2,2-dimethylpropane-1,3-diamine and 4-methoxyphenol with palladium(II) has been reported, demonstrating the utility of this technique for elucidating the coordination chemistry of such ligands.[18] The analysis of crystal structures of imines and hydrazones often reveals important information about hydrogen bonding and crystal packing.[19][20]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of materials.[21][22][23][24]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature and to identify the loss of volatile components.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and heats of reaction.

For 2,2-dimethylpropanal derivatives, TGA can reveal the temperature at which the imine or hydrazone bond cleaves, while DSC can be used to determine the melting point and purity of the synthesized compounds. The thermal decomposition of related heterocyclic compounds often occurs in multiple steps, which can be elucidated by coupled TGA-MS or TGA-FTIR analysis.[22]

Conclusion

The comprehensive characterization of 2,2-dimethylpropanal derivatives is crucial for their successful application in drug discovery and materials science. This guide has outlined key synthetic methodologies and a suite of analytical techniques, from spectroscopy and chromatography to X-ray crystallography and thermal analysis. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently determine the structure, purity, and properties of these important compounds.

References

  • Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. (n.d.). The Royal Society of Chemistry.
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Foundational

Exploring the Chemical Space of Functionalized Azepanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The azepane scaffold, a seven-membered saturated heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimens...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered saturated heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a unique opportunity to explore novel chemical space and develop therapeutic agents with improved pharmacological profiles. This guide provides a comprehensive overview of the synthesis, conformational analysis, and application of functionalized azepanes in drug discovery, with a focus on the underlying principles and practical methodologies.

The Azepane Scaffold: A Rising Star in Medicinal Chemistry

While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine are ubiquitous in pharmaceuticals, the seven-membered azepane has been historically underrepresented.[1] However, the unique conformational landscape of the azepane ring provides a distinct advantage in the design of novel therapeutics. The larger ring size allows for a greater diversity of spatial arrangements of substituents, enabling more precise interactions with biological targets.[2] Furthermore, the azepane core is found in several natural products with potent biological activities, such as the protein kinase C (PKC) inhibitor (-)-balanol, highlighting its relevance as a pharmacophore.[3][4][5]

The growing interest in azepanes also stems from their use as bioisosteres of piperidines. Replacing a piperidine ring with an azepane can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, altered basicity, and novel intellectual property.[6]

Navigating the Synthetic Landscape of Functionalized Azepanes

The construction of the azepane ring and the introduction of functional groups with stereochemical control are key challenges in harnessing the full potential of this scaffold. Several synthetic strategies have been developed, each with its own advantages and limitations.

Ring-Closing Strategies: The Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classical and effective method for the formation of cyclic β-keto esters, which are versatile intermediates for the synthesis of functionalized azepanes.[7]

This protocol describes the synthesis of the azepane-2,4-dione ring system from a linear diester precursor.

1. Preparation of the Diester Precursor:

  • Synthesize the required N-substituted pimelic acid diester precursor using standard literature procedures.

2. Cyclization Reaction:

  • To a solution of the diester precursor (1.0 eq) in anhydrous toluene (10 mL/mmol), add a strong base such as sodium ethoxide (1.1 eq) or potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by carefully adding a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic (pH ~5-6).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired azepane-2,4-dione.

G cluster_0 Dieckmann Condensation Workflow Diester Precursor Diester Precursor Base Addition Addition of Strong Base (e.g., NaOEt, t-BuOK) Diester Precursor->Base Addition Anhydrous Solvent Cyclization Intramolecular Cyclization Base Addition->Cyclization Inert Atmosphere Work-up & Purification Acidic Work-up & Purification Cyclization->Work-up & Purification Azepane-2,4-dione Azepane-2,4-dione Work-up & Purification->Azepane-2,4-dione

Caption: Workflow for the synthesis of Azepane-2,4-dione via Dieckmann Condensation.

Ring Expansion Strategies: From Piperidines to Azepanes

Ring expansion of readily available piperidine derivatives offers an efficient and stereocontrolled route to functionalized azepanes. This strategy is particularly useful for accessing chiral azepanes from chiral piperidine precursors.[8][9]

This protocol outlines a general procedure for the one-carbon ring expansion of a 2-(halomethyl)piperidine derivative.

1. Preparation of the Piperidine Precursor:

  • Synthesize the N-protected 2-(chloromethyl)piperidine derivative from a suitable starting material (e.g., L-pipecolinic acid).

2. Ring Expansion Reaction:

  • To a solution of the 2-(chloromethyl)piperidine precursor (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 mL/mmol), add a silver salt (e.g., silver(I) tetrafluoroborate or silver(I) perchlorate) (1.1 eq) at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS. The reaction is typically performed in the dark to prevent decomposition of the silver salt.

3. Work-up and Purification:

  • Filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired azepane derivative.

Modern Synthetic Approaches: Photochemical Dearomative Ring Expansion

Recent advances in photochemistry have enabled novel and efficient strategies for the synthesis of complex molecular scaffolds. A notable example is the photochemical dearomative ring expansion of nitroarenes to access polysubstituted azepanes.[1] This method allows for the conversion of readily available aromatic precursors into highly functionalized seven-membered rings in a two-step process.[1]

The proposed mechanism involves the photochemical conversion of the nitro group into a singlet nitrene, which then undergoes a ring expansion cascade to form a 3H-azepine intermediate. Subsequent hydrogenation affords the saturated azepane ring.[1]

Unraveling the Conformational Complexity of Azepanes

The biological activity of azepane-containing molecules is intimately linked to their conformational preferences. The seven-membered ring of azepane is highly flexible and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The introduction of substituents can significantly influence the conformational equilibrium, favoring one conformation over others.[10][11]

Techniques for Conformational Analysis

A combination of experimental and computational techniques is employed to elucidate the conformational landscape of functionalized azepanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying conformations in solution. The magnitude of vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation.[10] This allows for the determination of the relative stereochemistry and conformational preferences of the ring. Nuclear Overhauser Effect (NOE) spectroscopy provides information about through-space proximity of protons, further aiding in conformational assignment.[10]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive picture of the solid-state conformation of a molecule.[10][12] This data is invaluable for understanding the preferred geometry of the azepane ring and the spatial arrangement of its substituents.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations are used to explore the potential energy surface of the azepane ring and to predict the relative stabilities of different conformers.[11]

G cluster_1 Conformational Analysis Workflow Synthesis Synthesis of Azepane Derivative NMR NMR Spectroscopy (¹H, NOESY) Synthesis->NMR X-ray X-ray Crystallography Synthesis->X-ray Conformational Model Conformational Model & SAR NMR->Conformational Model X-ray->Conformational Model Computational Computational Modeling (DFT, MM) Computational->Conformational Model

Caption: Integrated workflow for the conformational analysis of functionalized azepanes.

Applications in Drug Discovery: Case Studies and SAR

The unique structural features of functionalized azepanes have been exploited in the development of a wide range of therapeutic agents.

Azepanes as Kinase Inhibitors: The Balanol Story

Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC).[4] Its complex structure features a highly substituted azepane ring linked to a benzophenone moiety. The total synthesis of balanol and its analogs has been a significant endeavor in organic chemistry and has provided valuable insights into the structure-activity relationships (SAR) of this class of inhibitors.[3][5][13]

Table 1: Structure-Activity Relationship of Balanol Analogues as PKC Inhibitors

CompoundPKCα IC₅₀ (nM)
Balanol OHOHCOOH4
Analogue 1 HOHCOOH25
Analogue 2 OHHCOOH15
Analogue 3 OHOHH>1000

Data compiled from literature sources.[13]

The data in Table 1 clearly demonstrates the importance of the hydroxyl and carboxylic acid functionalities on the benzophenone ring for potent PKC inhibition.

Azepanes as Bioisosteres of Piperidines in CNS Drug Discovery

The replacement of a piperidine ring with an azepane has proven to be a successful strategy in the development of central nervous system (CNS) active compounds. This "scaffold hopping" approach can lead to improved pharmacological profiles. For example, in a series of histamine H3 receptor ligands, the azepane derivatives showed comparable or even higher affinity than their piperidine counterparts.[14]

Table 2: Comparison of Piperidine and Azepane Derivatives as Histamine H3 Receptor Ligands [14]

CompoundBasic MoietyLinker (n)Ki (nM) at hH3R
1 Piperidine525
2 Azepane534
3 Piperidine645
4 Azepane618

The data indicates that the larger azepane ring can be well-accommodated in the binding site of the H3 receptor and can lead to enhanced potency, as seen with compound 4 .

Conclusion and Future Perspectives

The chemical space of functionalized azepanes represents a fertile ground for the discovery of novel therapeutic agents. The development of new synthetic methodologies, coupled with a deeper understanding of their conformational behavior, will undoubtedly accelerate the exploration of this important class of heterocycles. As our ability to rationally design and synthesize complex azepane derivatives improves, we can expect to see a growing number of azepane-containing drugs entering clinical development and ultimately benefiting patients.

References

  • Ahmad, S., Akhtar, R., & Zahoor, A. F. (2022). Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Synthesis, 19(1), 56-85.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 2,2-Dimethylpropanal

Introduction: Navigating the Challenges of Steric Hindrance in Amine Synthesis Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is a favored route for the synthesis of primary, secondary, and tertiary amines, crucial intermediates in the development of pharmaceuticals and other fine chemicals.[1][2][3] However, the steric bulk of certain substrates can present significant challenges to achieving efficient and high-yielding transformations.

2,2-Dimethylpropanal, also known as pivalaldehyde or neopentyl aldehyde, is a prime example of a sterically hindered aldehyde. The bulky tert-butyl group adjacent to the carbonyl function impedes the approach of the amine nucleophile, slowing down the initial imine or iminium ion formation, which is the rate-determining step in many reductive amination reactions. Consequently, standard protocols that work well for unhindered aldehydes often result in low conversions, sluggish reaction times, and the formation of undesired byproducts, such as the alcohol resulting from direct reduction of the aldehyde.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the reductive amination of 2,2-dimethylpropanal. We will delve into the mechanistic considerations imposed by steric hindrance and present a series of detailed, field-proven protocols employing various reducing agents and catalytic systems. The causality behind experimental choices will be explained to empower users to rationally select and optimize conditions for their specific amine targets.

Mechanistic Considerations: Overcoming the Steric Barrier

The mechanism of reductive amination proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction. The steric hindrance of 2,2-dimethylpropanal primarily affects the first stage.

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation (Rate-Limiting for Hindered Aldehydes) cluster_1 Reduction Aldehyde 2,2-Dimethylpropanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R-NH2 Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Product Target Amine Imine->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product P1_Workflow start Start mix_reagents Mix Amine and 2,2-Dimethylpropanal in DCE start->mix_reagents add_acid Add Acetic Acid (Optional) mix_reagents->add_acid stir_1 Stir at RT for 30 min add_acid->stir_1 add_stab Add NaBH(OAc)3 stir_1->add_stab stir_2 Stir at RT for 18 h add_stab->stir_2 quench Quench with NaHCO3 (aq) stir_2->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

Sources

Application

Synthetic Routes to Functionalized Azepane Derivatives: Application Notes and Protocols

Introduction: The Rising Prominence of the Azepane Scaffold in Drug Discovery The azepane ring, a seven-membered saturated nitrogen heterocycle, has emerged from the shadows of its smaller five- and six-membered counterp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azepane Scaffold in Drug Discovery

The azepane ring, a seven-membered saturated nitrogen heterocycle, has emerged from the shadows of its smaller five- and six-membered counterparts (pyrrolidine and piperidine) to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent conformational flexibility, offering a superior three-dimensional exploration of chemical space, allows for the precise arrangement of substituents to optimize interactions with biological targets.[4][5] This unique characteristic has led to the incorporation of the azepane motif into numerous FDA-approved drugs and a plethora of therapeutic candidates targeting a wide range of diseases, including cancer, diabetes, and neurological disorders.[5][6][7][8]

Historically, the synthesis of functionalized azepanes has been hampered by challenging cyclization kinetics for a seven-membered ring.[9] Traditional methods often relied on multi-step sequences involving linear precursors followed by cyclization, such as ring-closing metathesis or Beckmann rearrangement, which could limit synthetic versatility and substituent diversity.[1] However, recent years have witnessed a surge in the development of innovative and efficient synthetic strategies, unlocking access to a vast and previously underexplored chemical space.

This technical guide provides an in-depth overview of modern synthetic routes to functionalized azepane derivatives. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols for their execution, and present data in a clear, comparative format. The methodologies discussed are selected for their robustness, versatility, and applicability to drug discovery programs.

Strategic Approaches to Azepane Synthesis

The contemporary synthetic chemist's toolbox for constructing the azepane core is diverse. We will focus on four powerful and distinct strategies that have gained significant traction:

  • Ring Expansion Reactions: Building upon smaller, more readily available cyclic precursors.

  • Photochemical Cycloadditions: Leveraging light to forge complex bonds and ring systems.

  • Tandem Catalysis: Engineering elegant one-pot transformations for increased efficiency.

  • Enantioselective Methodologies: Ensuring stereochemical control for chiral drug candidates.

Ring Expansion Strategies: From Common Rings to Novel Scaffolds

Ring expansion reactions offer an elegant and powerful entry to the azepane core, often starting from readily available five- or six-membered rings. This approach circumvents the entropic challenge of forming a seven-membered ring from an acyclic precursor.

Photochemical Dearomative Ring Expansion of Nitroarenes

A groundbreaking strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[1][2][3] This method is particularly attractive as it translates the substitution pattern of the starting arene directly to the azepane product, providing streamlined access to complex derivatives.

Causality of Experimental Choices: The reaction is initiated by the conversion of the nitro group into a highly reactive singlet nitrene upon irradiation with blue light. This choice of light source is crucial as it provides the necessary energy for the transformation while minimizing side reactions often associated with higher-energy UV light. The singlet nitrene then undergoes a ring expansion cascade, transforming the six-membered aromatic ring into a seven-membered 3H-azepine system. A subsequent hydrogenolysis step reduces the diene and cleaves the amidine to furnish the final saturated azepane.

Workflow Diagram:

G cluster_0 Photochemical Ring Expansion cluster_1 Reduction Nitroarene Substituted Nitroarene Nitrene Singlet Nitrene Intermediate Nitroarene->Nitrene Blue Light (427 nm) P(Oi-Pr)3, Et2NH Azepine 3H-Azepine Derivative Nitrene->Azepine Ring Expansion Azepane Functionalized Azepane Azepine->Azepane Hydrogenolysis (e.g., H2, Pd/C)

Caption: Workflow for azepane synthesis via photochemical dearomative ring expansion.

Experimental Protocol: Synthesis of 5-Benzyl-azepane [1]

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, dissolve p-benzyl-nitrobenzene (1.0 equiv.) in isopropanol.

  • Reagent Addition: Add diethylamine (Et₂NH, 8.0 equiv.) and triisopropyl phosphite (P(Oi-Pr)₃, 20.0 equiv.).

  • Photochemical Reaction: Seal the vial and place it in a photoreactor equipped with a 427 nm blue LED light source. Irradiate the mixture at room temperature with stirring for the time required for complete consumption of the starting material (monitored by TLC or LC-MS).

  • Work-up (3H-Azepine): Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to isolate the intermediate 3H-azepine.

  • Hydrogenolysis: Dissolve the purified 3H-azepine in a suitable solvent (e.g., methanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reduction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete.

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired functionalized azepane.

Starting MaterialProductYield (3H-Azepine)Yield (Azepane)
p-Bn-nitrobenzene5-Benzyl-azepaneHighGood
m-Ph-nitrobenzene3-Phenyl-azepaneUsefulGood
m-OEt-nitrobenzene4-Ethoxy-azepaneHighGood
Table 1: Representative yields for the two-step azepane synthesis from nitroarenes.[1]
Palladium-Catalyzed Two-Carbon Ring Expansion of Allylic Amines

Another innovative approach involves the palladium-catalyzed rearrangement of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane counterparts.[10] This method provides a stereoselective route to sp³-rich medium-sized rings.

Mechanistic Insight: The reaction proceeds via a palladium-catalyzed allylic amine isomerization. The driving force for the ring expansion is the formation of a thermodynamically more stable product, where the alkene migrates into conjugation with an electron-withdrawing group (e.g., an ester). This electronic control of the equilibrium is a key feature of this transformation. The process can proceed with high enantioretention, making it valuable for the synthesis of chiral azepanes.[10]

Reaction Scheme Diagram:

G Pyrrolidine 2-Alkenyl Pyrrolidine Pd_complex Pd(0) Catalyst Intermediate π-Allyl Pd Intermediate Pyrrolidine->Intermediate Oxidative Addition Pd_complex->Intermediate Azepane Functionalized Azepane Intermediate->Azepane Reductive Elimination

Caption: Simplified mechanism of Pd-catalyzed ring expansion.

Photochemical [5+2] Cycloaddition: A Two-Step Formal Approach

Photochemical reactions provide a unique avenue for the construction of complex molecular architectures. A formal two-step [5+2] cycloaddition has been developed for the synthesis of substituted azepin-4-ones, which are valuable precursors to functionalized azepanes.[11][12]

Synthetic Strategy: This approach begins with the condensation of pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone. This substrate then undergoes a photochemical rearrangement, akin to a photo-Fries reaction, upon irradiation with 254 nm light.[11]

Causality and Mechanism: The key step is the Norrish Type-I (α) homolytic cleavage of the amide bond in the excited state.[11][12] The resulting biradical can recombine in a different manner, leading to the expansion of the five-membered ring to a seven-membered azepinone. The vinylogous amide functionality in the product is a versatile handle for further synthetic manipulations.

Experimental Protocol: Photochemical Synthesis of an Azepin-4-one [11][12]

  • Synthesis of N-vinylpyrrolidinone: Condense pyrrolidinone with the desired aldehyde under standard conditions to form the corresponding N-vinylpyrrolidinone precursor.

  • Photochemical Setup: Dissolve the N-vinylpyrrolidinone in a suitable solvent (e.g., THF) in a quartz reaction vessel to a concentration of approximately 0.02 M.

  • Irradiation: Irradiate the solution with a 254 nm UV lamp in a photoreactor. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the functionalized azepin-4-one.

AldehydeYield of Azepin-4-one
Benzaldehyde72%
4-Methoxybenzaldehyde74%
Cyclohexanecarboxaldehyde92%
Table 2: Yields for the photochemical [5+2] cycloaddition.[12]

Tandem Catalysis: Copper-Catalyzed Amination/Cyclization

Tandem reactions, where multiple bond-forming events occur in a single pot, represent the pinnacle of synthetic efficiency. An elegant method for the preparation of trifluoromethyl-substituted azepine derivatives has been developed using a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes.[9]

Reaction Design: This strategy combines an intermolecular amine addition to an allene with an intramolecular cyclization. The use of a copper(I) catalyst, such as Cu(MeCN)₄PF₆, is critical for promoting the initial hydroamination of the allene system.[9] The subsequent intramolecular cyclization then constructs the seven-membered ring. This method provides access to highly functionalized azepines, particularly those bearing a trifluoromethyl group, which is a common motif in pharmaceuticals.

Workflow Diagram:

start Allenyne + Amine catalysis Cu(I) Catalysis start->catalysis amination Intermolecular Hydroamination catalysis->amination cyclization Intramolecular Cyclization amination->cyclization product Functionalized Azepine cyclization->product

Caption: Tandem Cu(I)-catalyzed amination/cyclization workflow.

Experimental Protocol: Synthesis of a Trifluoromethyl-Azepine Derivative [9]

  • Reaction Setup: To an oven-dried reaction tube, add the functionalized allenyne (1.0 equiv.), the amine (2.0 equiv.), and the Cu(MeCN)₄PF₆ catalyst (10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane as the solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 90 °C for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted azepine.

AmineYield
Aniline65%
p-Toluidine61%
p-Anisidine58%
Table 3: Yields for the tandem amination/cyclization reaction.[9]

Enantioselective Synthesis of Annulated Azepanes

For the development of chiral drugs, enantioselective synthesis is paramount. A robust two-step sequence has been developed for the preparation of optically active cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds.[13][14][15]

Core Strategy: The synthesis commences with optically active cyclic α-allyl-β-oxoesters. The first step is a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile.[13][14] The second, and key, step is a palladium-catalyzed dihydrogenation. This is not a simple reduction; it involves three consecutive processes: hydrogenation of the C=C double bond, reduction of the C≡N triple bond to a primary amine, and finally, an intramolecular reductive amination between the newly formed amine and the endocyclic carbonyl group to form the azepane ring stereoselectively.[13][14][15]

Key Transformation Diagram:

G Metathesis_Product ω-Cyanoallyl Intermediate Hydrogenation Pd/C, H₂ (11 bar) AcOH, 80°C Metathesis_Product->Hydrogenation Final_Product Enantiopure Annulated Azepane Hydrogenation->Final_Product Domino Hydrogenation/ Reductive Amination

Caption: Key hydrogenation/reductive amination cascade for enantioselective azepane synthesis.

This exhaustive hydrogenation sequence is highly effective, leading to the formation of the fully saturated annulated azepanes with excellent control over the relative trans-configuration. The resulting scaffolds possess both a secondary amine and an ester moiety, providing two orthogonal points for further diversification.[13]

Conclusion and Future Outlook

The synthetic landscape for accessing functionalized azepane derivatives has been dramatically reshaped by the advent of novel and powerful synthetic methodologies. The strategies outlined in this guide—ring expansion, photochemical cycloaddition, tandem catalysis, and enantioselective sequences—highlight the creativity and elegance of modern organic synthesis. These methods provide researchers in drug discovery and development with robust tools to construct diverse libraries of azepane-containing compounds, paving the way for the discovery of next-generation therapeutics. The continued development of C-H functionalization techniques applied to the azepane core will undoubtedly further enhance the ability to perform late-stage modifications on complex drug candidates, accelerating the journey from lead compound to clinical reality.[16]

References

  • Sanchez, R., Leonori, D., Ruffoni, A. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Logotheti, M., Gehres, S., de S. França, A., & Höhne, M. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Journal of Organic Chemistry. (Please note: This is a representative citation based on the search results, a direct link to a 2025 article is not possible).
  • Singh, R., Kumar, V., & Singh, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 43-66. [Link]

  • Sanchez, R., Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(18), 2755-2758. [Link]

  • Various Authors. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Cardona, F., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5786–5791. [Link]

  • ChemistryViews. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. [Link]

  • Ivantcova, P. M., Kirsanova, A. A., & Polshakov, V. I. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(41), 7573–7577. [Link]

  • Wang, Y., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters, 24(11), 2153–2157. [Link]

  • Mikan, C. P., et al. (2023). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Chemical Science, 14(25), 6896-6902. [Link]

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. SciSpace. [Link]

  • Various Authors. (2024). Azepines, Chemistry, Synthesis and Reactions. STM Journals. [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

  • Sanchez, R., Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • MDPI. (2021). Recent Advances in Synthetic Routes to Azacycles. [Link]

  • Samphina Academy. The Chemistry Of Azepines And Their Derivatives. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • ResearchGate. (2021). Commercially available drugs contain azepine derivatives. [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(3), 952–955. [Link]

  • Fülöp, F., et al. (2021). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]

  • Various Authors. (2020). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • O'Hara, F., et al. (2023). Late-Stage C-H Functionalization of Azines. Accounts of Chemical Research, 56(14), 1874–1888. [Link]

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Method

The Azepane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Application Notes and Protocols for Drug Discovery Professionals Introduction: The Versatility of the Seven-Membered Ring In the landscape of medicinal chemistry, the azepane scaffold—a seven-membered heterocyclic ring c...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Drug Discovery Professionals

Introduction: The Versatility of the Seven-Membered Ring

In the landscape of medicinal chemistry, the azepane scaffold—a seven-membered heterocyclic ring containing a single nitrogen atom—has emerged as a "privileged structure."[1] Its prevalence in over 20 FDA-approved drugs and numerous clinical candidates is a testament to its remarkable versatility.[2] Unlike flat, aromatic systems which can limit three-dimensional interactions, the non-planar and flexible nature of the azepane ring provides an ideal framework for creating molecules that can bind to complex biological targets with high affinity and specificity.[3] This structural feature allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[4]

Azepane derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anticonvulsant, antimicrobial, and anti-Alzheimer's properties.[1][2] Their success stories range from central nervous system (CNS) agents like the anticonvulsant carbamazepine to vasodilators such as cetiedil.[5][6] This guide provides an in-depth exploration of the applications of azepane derivatives, focusing on key therapeutic areas. It offers detailed, field-proven protocols and explains the causal relationships behind experimental designs, aiming to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Mastering the Azepane Core

The construction of the seven-membered azepane ring presents a significant synthetic challenge due to unfavorable ring strain and cyclization kinetics.[7] However, various strategies have been developed to overcome these hurdles. Key approaches include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[1] A common and effective method involves the copper-catalyzed tandem amination/cyclization of fluorinated allenynes, which provides a direct route to functionalized azepane derivatives.[7]

Protocol: Copper(I)-Catalyzed Synthesis of Functionalized Azepanes

This protocol describes a general procedure for the synthesis of trifluoromethylated azepine-2-carboxylates, adapted from established methodologies.[7] The causality behind this one-pot reaction lies in the ability of the Cu(I) catalyst to facilitate both the initial hydroamination of the allene and the subsequent intramolecular cyclization to form the seven-membered ring.

Materials:

  • Substituted allenyne (1.0 eq)

  • Amine (1.2 eq)

  • [Cu(CH₃CN)₄PF₆] (Copper(I) tetra(acetonitrile) hexafluorophosphate) (10 mol%)

  • Anhydrous 1,4-dioxane

  • Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the allenyne (0.404 mmol, 1.0 eq), the corresponding amine (0.485 mmol, 1.2 eq), and [Cu(CH₃CN)₄PF₆] (0.0404 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) to the flask via syringe.

  • Reaction Conditions: Stir the reaction mixture at 70°C for 6-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to yield the desired azepane derivative.[7]

  • Characterization: Confirm the structure of the purified product using standard physicochemical methods such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).[7] The spatial arrangement and connectivity can be further elucidated using 2D NMR techniques.[7]

Therapeutic Applications in Oncology

Azepane derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][7]

Mechanism of Action: Multi-Targeting Cancer Pathways

The anticancer efficacy of azepane compounds often stems from their ability to interact with multiple cellular targets.

  • DNA Intercalation and Topoisomerase Inhibition: Certain dibenzo[b,f]azepine derivatives are designed to mimic the pharmacophoric features of established anticancer drugs like doxorubicin.[8] They possess a planar polyaromatic system that intercalates between DNA base pairs and a basic center that interacts with the phosphate backbone, leading to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[8]

  • Signaling Pathway Modulation: Other azepane derivatives exert their effects by modulating key signaling pathways that are often dysregulated in cancer. For instance, some compounds have been shown to inhibit the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[4] Additionally, inhibition of protein tyrosine phosphatases like PTPN2 has been identified as a mechanism to enhance anti-tumor immunity.[4]

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Azepane Azepane Derivative Azepane->PI3K INHIBITS

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ClassSpecific DerivativeCell LineCancer TypeIC₅₀ (nM)Reference
Pyrrolo[1,2-a]azepineCompound 3HepG2Liver Carcinoma4.0[9]
Pyrrolo[1,2-a]azepineCompound 6HepG2Liver Carcinoma1.6[9]
Pyrrolo[1,2-a]azepineCompound 5bMCF7Breast Cancer10.7[9]
Pyrrolo[1,2-a]azepineCompound 6HCT116Colon Carcinoma21.1[9]
Dibenzo[b,f]azepineCompound 5eLeukemia SRLeukemia13,050 (13.05 µM)[8]
Protocol: In Vitro Anticancer Activity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining the cytotoxicity of compounds on cultured cancer cells.[9] It relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test azepane derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader (540 nm)

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azepane derivatives. Include a vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

Applications in Central Nervous System (CNS) Disorders

The azepane scaffold is a cornerstone in the development of drugs targeting the CNS.[3] Its derivatives are used to treat a range of conditions, from epilepsy to depression.[3][10]

Mechanism of Action: Modulating Neuronal Excitability

Many CNS disorders, such as epilepsy, are characterized by excessive electrical discharge of neurons. Azepane-containing drugs can restore normal neuronal function through several mechanisms:

  • Sodium Channel Inactivation: Anticonvulsants like carbamazepine and its analogue oxcarbazepine work by inactivating voltage-gated sodium channels. This action stabilizes the neuronal cell membrane, preventing the rapid and repetitive firing that leads to seizures.

  • GABAergic Enhancement: Some azepane derivatives may enhance the function of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[11] By promoting GABAergic activity, these compounds reduce overall neuronal excitability in the brain.[11]

Anticonvulsant_Workflow cluster_synthesis Compound Synthesis & Prep cluster_assay Biological Evaluation cluster_analysis Data Analysis A1 Synthesize Azepane Derivative A2 Purify & Characterize (NMR, HRMS) A1->A2 A3 Prepare Stock Solutions (e.g., in DMSO) A2->A3 B4 Apply Test Compound A3->B4 Introduce to Assay B1 Select Neuronal Cell Line (e.g., SH-SY5Y) B2 Culture & Differentiate Cells B1->B2 B3 Perform Electrophysiology (Patch-Clamp) B2->B3 B3->B4 B5 Measure Na+ Current Inhibition B4->B5 C1 Generate Dose-Response Curve B5->C1 Provide Raw Data C2 Calculate IC50 Value C1->C2

Caption: Experimental Workflow for Evaluating Azepane-Based Anticonvulsants.

Protocol: Evaluating Sodium Channel Blockade via Patch-Clamp Electrophysiology

This protocol provides a high-level overview of the whole-cell patch-clamp technique, a gold standard for assessing the effect of compounds on ion channel activity. The objective is to measure the inhibition of voltage-gated sodium currents in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, ND7/23) expressing voltage-gated sodium channels.

  • Cell culture reagents.

  • External and internal pipette solutions with appropriate ionic compositions.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Test azepane compound and positive control (e.g., Tetrodotoxin).

Step-by-Step Procedure:

  • Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Patching: Under the microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette, allowing electrical access to the cell's interior.

  • Recording Sodium Currents: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record the baseline currents.

  • Compound Application: Perfuse the external solution containing the test azepane derivative at a specific concentration over the cell.

  • Post-Compound Recording: After a brief incubation period, record the sodium currents again in the presence of the compound.

  • Data Analysis: Measure the peak amplitude of the sodium current before and after compound application. Calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC₅₀.

Future Perspectives

The azepane scaffold continues to be a fertile ground for drug discovery.[1] Its structural diversity and proven track record in a wide range of therapeutic areas make it an attractive starting point for developing new medicines.[2] Future research will likely focus on creating novel synthetic methodologies to access more complex and diverse azepane derivatives. As our understanding of disease biology deepens, the rational design of azepane-based compounds targeting specific proteins and pathways will undoubtedly lead to the development of safer and more effective therapies for a multitude of devastating diseases.

References

  • G. S. S. G. Kumar, R. A. Shaik, S. H. Long, "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review," European Journal of Medicinal Chemistry, 2019. [Link]

  • A. S. Dudnik, V. V. Ganushevich, D. S. Dar'in, M. V. Krasavin, "Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes," Molecules, 2021. [Link]

  • A. A. Fayed, et al., "Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators," Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]

  • A. A. Fayed, "Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives," Archiv der Pharmazie, 2014. [Link]

  • J. A. T. Romero, et al., "Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III)," ACS Catalysis, 2026. [Link]

  • J. A. T. Romero, et al., "Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex," ACS Catalysis, 2026. [Link]

  • A. M. M. K. K. G. Kumar, "Recent Advances on the Synthesis of Azepane‐Based Compounds," ResearchGate, N/A. [Link]

  • Dr. S. S. Haque, "Synthesis and reactions of Seven membered heterocycle-Azepines," Slideshare, 2016. [Link]

  • Wikipedia, "Azepane," Wikipedia, N/A. [Link]

  • L. C. D. M. V. V. Gonzalez-Estevez, "Cannabinoid Receptors and Ligands: lessons from CNS disorders and the quest for novel treatment venues," IntechOpen, 2019. [Link]

  • UMP, "Drugs affecting the central nervous system," UMP, N/A. [Link]

  • Pharmaguideline, "Synthesis and Medicinal Uses of Azepines," Pharmaguideline, 2023. [Link]

  • S. K. S. S. S. M. K. D. M. G. S. B. Singh, "Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines," JOURNAL OF PHARMA INSIGHTS AND RESEARCH, 2024. [Link]

  • OpenRN, "Chapter 8 Central Nervous System," NCBI Bookshelf, N/A. [Link]

  • D. J. D. C. S. A. G. M. A. F. J. P. J. P. S. M. Kosiborod, "Cardiovascular effects of tirzepatide," Nature Reviews Cardiology, 2025. [Link]

  • S. A. S. A. S. R. D. Miller, "Use of alternative pharmacotherapy in management of cardiovascular diseases," The American Journal of Managed Care, 2003. [Link]

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Application

Application Note: A Validated HPLC Method for the Quantification of Aldehydes in Pharmaceutical Ingredients

Abstract Aldehydes, common intermediates and potential impurities in drug substances and excipients, require sensitive and accurate quantification for quality control and safety assessment. Due to their low UV absorbance...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aldehydes, common intermediates and potential impurities in drug substances and excipients, require sensitive and accurate quantification for quality control and safety assessment. Due to their low UV absorbance, direct analysis of many aldehydes by High-Performance Liquid Chromatography (HPLC) is challenging. This application note presents a robust, validated method for the quantification of trace-level aldehydes through pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by reversed-phase HPLC with UV detection. The described protocol is grounded in established chemical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and accuracy for its intended purpose in a pharmaceutical setting.[1][2][3][4]

Introduction: The Challenge of Aldehyde Analysis

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom. They are prevalent in the chemical industry and are used as raw materials and intermediates in pharmaceutical manufacturing.[5] However, their presence, even at trace levels, in a final drug product can be a critical quality attribute due to potential reactivity and toxicity. Formaldehyde, for instance, is classified as a human carcinogen.[6]

The primary analytical challenge for quantifying simple aldehydes is their lack of a strong native chromophore, which results in poor sensitivity when using UV-Vis detectors in HPLC.[7][8] To overcome this, a derivatization strategy is employed. This involves reacting the aldehyde with a tagging agent to form a stable derivative that exhibits strong UV absorbance, significantly enhancing detection sensitivity.[7][9] The most widely adopted method for this purpose is derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5][9][10]

Principle: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

The analytical method is based on the reaction of aldehydes with DNPH in an acidic medium. This reaction is a classic nucleophilic addition-elimination, or condensation, reaction.[11][12][13][14] The nucleophilic -NH₂ group of the DNPH molecule attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[12][13][15]

The resulting hydrazone contains two nitro groups, which are strong chromophores. This structural feature shifts the absorption maximum to a longer, more convenient wavelength (typically around 360 nm), where interference from other matrix components is often minimal.[5][16] The reaction is specific to aldehydes and ketones, providing excellent selectivity.[13]

DNPH_Reaction cluster_reactants Reactants cluster_process Reaction cluster_products Products Aldehyde Aldehyde (R-CHO) Reaction Nucleophilic Addition-Elimination Aldehyde->Reaction DNPH 2,4-DNPH DNPH->Reaction Hydrazone 2,4-Dinitrophenylhydrazone (UV-Active Derivative) Reaction->Hydrazone - H₂O Water Water (H₂O) Reaction->Water

Caption: DNPH Derivatization Workflow.

Experimental Protocol

This protocol provides a step-by-step guide for sample preparation, derivatization, and HPLC analysis.

Reagents and Materials
  • Derivatization Reagent (DNPH Solution): Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 200 mL of HPLC-grade acetonitrile. Use sonication to aid dissolution. This solution should be prepared fresh.[9] For trace analysis, the DNPH reagent may need to be purified by recrystallization from acetonitrile to remove background carbonyl contamination.[17]

  • Acid Catalyst: 2N Hydrochloric Acid (HCl).

  • Solvents: HPLC-grade acetonitrile and water.

  • Aldehyde Standards: Certified reference standards of formaldehyde, acetaldehyde, and other relevant aldehydes. Prepare individual stock solutions (e.g., 1000 µg/mL) in acetonitrile.

Sample and Standard Preparation
  • Drug Substance Sample: Accurately weigh approximately 100 mg of the drug substance into a suitable volumetric flask. Dissolve and dilute with acetonitrile to a final concentration of 10 mg/mL.

  • Standard Working Solutions: Prepare a series of calibration standards by diluting the stock solutions with acetonitrile to cover the desired concentration range (e.g., from the Limit of Quantitation to 120% of the specification limit).[2]

  • Derivatization Procedure:

    • Pipette 1.0 mL of each standard solution and the sample solution into separate glass vials.

    • Add 1.0 mL of the DNPH solution to each vial.

    • Add 50 µL of 2N HCl to each vial to catalyze the reaction.

    • Cap the vials, vortex briefly, and allow them to stand at room temperature for at least 1 hour to ensure complete derivatization.

    • The derivatized samples are now ready for HPLC analysis.

HPLC Analysis

The separation of the aldehyde-DNPH derivatives is achieved using a reversed-phase C18 column.

Instrumentation and Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity LC or equivalentA system with a low dwell volume is advantageous for fast separations.[5]
Column Ascentis Express C18 (100 mm x 4.6 mm, 2.7 µm) or equivalentA C18 stationary phase provides excellent selectivity for the nonpolar hydrazone derivatives.[9]
Mobile Phase A: WaterB: AcetonitrileA common solvent system for reversed-phase chromatography.
Gradient Isocratic (e.g., 65:35 ACN:H₂O) or Gradient ElutionAn isocratic method may be sufficient for a few target aldehydes.[16] A gradient is preferred for separating a wider range of derivatives.
Flow Rate 1.0 - 2.0 mL/minA flow rate of 2.0 mL/min can be used with robust columns for faster analysis.[9]
Column Temp. 30 °CProvides stable retention times and improved peak shape.[16]
Injection Vol. 20 µLA standard volume for analytical HPLC.[16]
Detector UV/Vis Detector
Wavelength 360 nmThis is the typical absorbance maximum for aldehyde-DNPH derivatives, offering high sensitivity.[5][16]

Method Validation (per ICH Q2(R1))

A self-validating system is crucial for trustworthy results. The analytical method must be validated to demonstrate its suitability for the intended purpose.[1][4]

Validation_Workflow cluster_core Core Validation Parameters (ICH Q2) cluster_inputs Inputs cluster_output Output Specificity Specificity Validated_Method Validated Method (Suitable for Intended Use) Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOQ Limit of Quantitation (LOQ) LOQ->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method Robustness Robustness Robustness->Validated_Method Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOQ Method->LOD Method->Robustness

Caption: ICH Q2(R1) Method Validation Workflow.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (drug substance matrix without aldehydes) and spiked samples to show no interfering peaks at the retention time of the aldehyde-DNPH derivatives.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The range should typically span from the LOQ to 120% of the specification limit.[2]

  • Accuracy (Recovery): Assessed by spiking the drug substance matrix with known amounts of aldehydes at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (System Precision): Assessed by six replicate injections of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Evaluates within-laboratory variations by performing the analysis on different days, with different analysts, or on different equipment. The RSD across these variables should be within acceptable limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a specific drug substance, LOD and LOQ for formaldehyde were found to be 10 ppm and 30 ppm, respectively.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion

The pre-column derivatization of aldehydes with 2,4-dinitrophenylhydrazine followed by reversed-phase HPLC analysis is a sensitive, specific, and reliable method for quantifying these critical impurities in pharmaceutical materials. The protocol and validation parameters outlined in this application note provide a comprehensive framework for researchers and drug development professionals to implement a robust analytical solution. Adherence to the principles of method validation ensures that the data generated is accurate and suitable for making critical quality and safety decisions.

References

  • addition-elimination reactions of aldehydes and ketones - Chemguide . Chemguide. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific . Aurora Pro Scientific. Available at: [Link]

  • Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained - YouTube . YouTube. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . ECA Academy. Available at: [Link]

  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX . Agilent. Available at: [Link]

  • Quality Guidelines - ICH . International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd . Scribd. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Starodub. Available at: [Link]

  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods - California Air Resources Board . California Air Resources Board. Available at: [Link]

  • 2,4-Dinitrophenylhydrazine - Wikipedia . Wikipedia. Available at: [Link]

  • 2,4 DNP Test (2,4-Dinitrophenylhydrazine) - Allen . Allen. Available at: [Link]

  • hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf - International Journal of Chemical and Pharmaceutical Analysis . IJCPA. Available at: [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva - EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography | JASCO Global . JASCO Inc. Available at: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare . Slideshare. Available at: [Link]

  • Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown . Doc Brown's Chemistry. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants . Waters. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives | Analytical Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent . Agilent. Available at: [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives - ResearchGate . ResearchGate. Available at: [Link]

Sources

Method

GC-MS Method for the Detection of Tertiary Amine Compounds: Strategies, Protocols, and Troubleshooting

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The analysis of tertiary amines is critical across various scientific domains, including pharmaceutical development, environmen...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of tertiary amines is critical across various scientific domains, including pharmaceutical development, environmental monitoring, and clinical chemistry. However, their inherent basicity and polarity present significant challenges for gas chromatography (GC), often leading to poor peak shape, low sensitivity, and analyte loss. This application note provides a comprehensive guide to robust Gas Chromatography-Mass Spectrometry (GC-MS) methods for detecting tertiary amines. It details two primary strategies: a derivatization-free approach using headspace sampling for volatile amines and a chemical derivatization method for less volatile compounds. This guide offers field-proven insights, step-by-step protocols, and troubleshooting advice to enable researchers to develop and implement reliable analytical methods.

The Challenge of Tertiary Amine Analysis by GC-MS

Tertiary amines are characterized by a nitrogen atom bonded to three alkyl or aryl groups. The lone pair of electrons on the nitrogen atom imparts basicity and high polarity to these molecules. When analyzed by GC, these properties cause strong interactions with the acidic silanol groups present on the surfaces of standard fused-silica capillary columns and within the GC inlet.[1][2] This interaction leads to several analytical problems:

  • Peak Tailing: Asymmetrical peak shapes with a pronounced "tail" make accurate integration and quantification difficult.[3]

  • Analyte Adsorption: Irreversible adsorption of the amines onto active sites in the GC flow path results in poor recovery, low sensitivity, and poor reproducibility.[4][5]

  • Thermal Instability: Some tertiary amines can degrade at the high temperatures used in the GC injector.[5]

To overcome these obstacles, the analytical approach must be carefully designed to minimize these undesirable interactions. The choice of method primarily depends on the volatility of the target tertiary amine.

Strategy 1: Derivatization-Free Analysis of Volatile Tertiary Amines via Headspace GC-MS

For short-chain, volatile tertiary amines such as trimethylamine (TMA) and triethylamine (TEA), headspace (HS) sampling is a powerful and elegant solution that avoids the complexities of chemical derivatization.[2][6]

Scientific Principle

Headspace analysis involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial.[7] For amine analysis, the sample is placed in a headspace vial and the matrix is made alkaline (e.g., by adding sodium hydroxide). This shifts the equilibrium from the protonated, non-volatile salt form of the amine to its free base form, which is more volatile.[4][6] The vial is then heated and agitated, allowing the volatile free amines to partition into the headspace. A sample of this vapor is then automatically injected into the GC-MS system.[8] This technique is highly effective as it introduces only the volatile components into the GC, protecting the column and inlet from non-volatile matrix components.

Experimental Workflow: Headspace GC-MS

cluster_prep Sample Preparation cluster_hs Headspace Incubation & Injection cluster_gcms GC-MS Analysis Sample 1. Sample Aliquot (e.g., 400 µL plasma) Alkalinize 2. Add Alkaline Solution (e.g., NaOH) Sample->Alkalinize Vial 3. Seal in Headspace Vial Alkalinize->Vial Incubate 4. Incubate & Agitate (e.g., 70°C for 10 min) Vial->Incubate Inject 5. Inject Headspace Vapor Incubate->Inject Separate 6. GC Separation (Volatile Amine Column) Inject->Separate Detect 7. MS Detection (SIM Mode) Separate->Detect cluster_reaction Carbamate Formation Tertiary_Amine R₃N Plus1 + Chloroformate  O║Cl—C—O—R' Arrow Carbamate  OR₃N║ClC—O—R' Plus2 + Byproduct

Caption: Reaction of a tertiary amine with a chloroformate reagent.

Protocol: Derivatization with Propyl Chloroformate

This protocol is based on the well-established use of chloroformates for amine derivatization in aqueous samples. [9]

  • Sample Preparation:

    • To 1 mL of the aqueous sample containing the tertiary amine, add an appropriate internal standard.

    • Add 300 µL of pyridine or a suitable buffer to maintain an alkaline pH.

    • Add 25 µL of propyl chloroformate.

  • Derivatization Reaction:

    • Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing. The reaction is typically rapid and occurs at room temperature.

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., toluene or isooctane).

    • Vortex for 1 minute to extract the newly formed, less polar carbamate derivative into the organic phase.

    • Centrifuge to separate the layers.

  • Analysis:

    • Carefully transfer the upper organic layer to a GC vial.

    • Inject 1 µL of the extract into the GC-MS system using the parameters outlined in Table 2.

Table 2: Recommended GC-MS Parameters for Derivatized Amines
ParameterSettingRationale
GC Column Agilent HP-5MS (30 m x 0.25 mm ID, 0.25 µm) or similarA general-purpose, low-polarity column is suitable for the less polar derivatives. [10]
Carrier Gas Helium at a constant flow of 1 mL/minStandard flow rate for this column dimension.
Inlet Temp. 280°CEnsures efficient vaporization of the higher-boiling point derivatives.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Oven Program Initial: 80°C, hold for 1 minRamp 1: 5°C/min to 180°CRamp 2: 25°C/min to 290°C, hold for 5 minA temperature ramp is required to effectively separate derivatives with different boiling points. [10]
MS Transfer Line 290°CPrevents condensation of high-boiling analytes.
Ion Source Temp. 250°CStandard temperature for electron ionization.
Acquisition Mode Scan (m/z 50-550) or SIMScan mode is used for initial identification; SIM mode is used for quantification to enhance sensitivity.

Key Technical Considerations and Troubleshooting

Regardless of the chosen method, attention to the chromatographic system is paramount for success.

  • Column Choice: Even with derivatization, using a base-deactivated column can further improve peak shape by minimizing any residual interactions. For derivatization-free methods, a specialized amine column is not optional; it is essential. [1][6]* Inlet and Liner: The GC inlet is the first point of contact. Always use a deactivated liner and change it frequently to prevent the build-up of active sites.

  • Method Validation: Any developed method must be validated for its intended purpose, following guidelines such as ICH Q2R1. [11]This includes assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Broad, Tailing Peaks 1. Active sites in the inlet or column.2. Inappropriate column choice (for free amines).3. Co-elution with matrix components.1. Replace the inlet liner and septum; trim the front of the column.2. Use a base-deactivated or specialized amine column.3. Optimize the oven temperature program.
Low or No Analyte Response 1. Irreversible adsorption in the GC system.2. Incomplete derivatization reaction.3. Incorrect pH for headspace analysis.1. Deactivate the system (see above).2. Optimize derivatization conditions (reagent amount, pH, time).3. Ensure the sample is sufficiently alkaline before headspace incubation.
Poor Reproducibility 1. Leaks in the system (inlet, vial seals).2. Inconsistent sample/reagent volumes.3. Sample matrix effects.1. Perform a leak check.2. Use calibrated pipettes and an autosampler.3. Use an internal standard or matrix-matched calibration.

Conclusion

The successful GC-MS analysis of tertiary amines is readily achievable with a well-chosen analytical strategy. For volatile amines, a derivatization-free headspace method offers a simple, robust, and efficient approach. For less volatile or more complex amines, chemical derivatization with reagents like chloroformates effectively mitigates their challenging chromatographic behavior. By pairing the appropriate sample preparation strategy with a properly maintained, inert GC-MS system, researchers can obtain accurate and reproducible data for these important compounds.

References

  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Available at: [Link]

  • RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Available at: [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Available at: [Link]

  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Available at: [Link]

  • Reddit. (2025). Derivatization of tertiary amine for GC/MS? : r/Chempros. Available at: [Link]

  • LabRulez GCMS. (n.d.). Analysis of Amines in GC. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Available at: [Link]

  • Chromatography Forum. (2007). Derivatization for aminoacids with a tertiary amine group. Available at: [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Impact Analytical. (n.d.). Headspace GC-MS Analysis. Available at: [Link]

  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Available at: [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • LCGC International. (2025). High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • ResearchGate. (2025). (PDF) A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Available at: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available at: [Link]

  • Agilent. (n.d.). Analysis of primary, secondary and tertiary amines. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

Sources

Application

Introduction: The Untapped Potential of a Unique Structural Motif

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(Azepan-1-yl)-2,2-dimethylpropanal in Organic Synthesis For the Attention of Researchers, Scientists, and Drug Development Professionals Discla...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(Azepan-1-yl)-2,2-dimethylpropanal in Organic Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this application note, 3-(Azepan-1-yl)-2,2-dimethylpropanal, is a novel chemical entity with limited to no direct representation in current chemical literature. The following application notes and protocols are therefore presented as a scientifically-grounded projection of its synthesis and potential utility, based on established principles of organic chemistry and data from structurally related compounds. All proposed methodologies require experimental validation.

The confluence of a sterically hindered neopentyl aldehyde scaffold and a conformationally flexible azepane ring presents a compelling, yet underexplored, molecular architecture in 3-(Azepan-1-yl)-2,2-dimethylpropanal. The azepane moiety is a significant structural feature in numerous natural products and FDA-approved pharmaceuticals, valued for its diverse pharmacological activities.[1][2][3] Its derivatives have shown promise as anticancer, antidiabetic, and antiviral agents.[2] The α,α-disubstituted aldehyde, on the other hand, is a valuable precursor for creating quaternary carbon centers, a common feature in many complex bioactive molecules.[4][5]

This guide provides a prospective look into the synthesis and synthetic applications of 3-(Azepan-1-yl)-2,2-dimethylpropanal, offering detailed, albeit theoretical, protocols designed to serve as a foundational resource for researchers aiming to explore this novel chemical space.

Part 1: Proposed Synthesis of 3-(Azepan-1-yl)-2,2-dimethylpropanal

The synthesis of the title compound can be envisioned through a few logical retrosynthetic pathways. A practical approach would involve the initial synthesis of a suitable precursor, followed by the introduction of the azepane moiety. A plausible route starts from the commercially available 3-amino-2,2-dimethyl-1-propanol.[6]

Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: N-Alkylation/Cyclization cluster_1 Step 2: Selective Oxidation A 3-Amino-2,2-dimethyl-1-propanol B 3-(Azepan-1-yl)-2,2-dimethyl-1-propanol A->B Ring Formation C 3-(Azepan-1-yl)-2,2-dimethylpropanal (Target) B->C Oxidation reagent1 1,6-Dibromohexane, K2CO3, MeCN reagent2 Mild Oxidation (e.g., PCC, DMP)

Caption: Proposed two-step synthesis of the target aldehyde.

Detailed Protocol 1: Synthesis of 3-(Azepan-1-yl)-2,2-dimethyl-1-propanol

Rationale: This step involves the formation of the azepane ring via a double N-alkylation of the primary amine precursor with 1,6-dibromohexane. The choice of a suitable base and solvent is critical to promote the desired intramolecular cyclization over polymerization.

Materials:

  • 3-Amino-2,2-dimethyl-1-propanol

  • 1,6-Dibromohexane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of anhydrous K₂CO₃ (3.0 equivalents) in anhydrous MeCN, add 3-amino-2,2-dimethyl-1-propanol (1.0 equivalent).

  • Add a solution of 1,6-dibromohexane (1.1 equivalents) in anhydrous MeCN dropwise to the mixture at room temperature over 1 hour.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(azepan-1-yl)-2,2-dimethyl-1-propanol.

Detailed Protocol 2: Oxidation to 3-(Azepan-1-yl)-2,2-dimethylpropanal

Rationale: The final step is a selective oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are suitable for this transformation.

Materials:

  • 3-(Azepan-1-yl)-2,2-dimethyl-1-propanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(azepan-1-yl)-2,2-dimethyl-1-propanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add Dess-Martin Periodinane (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the two phases are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

Part 2: Potential Applications in Organic Synthesis

The unique structure of 3-(Azepan-1-yl)-2,2-dimethylpropanal makes it a versatile building block for various synthetic transformations.

Knoevenagel Condensation and Related Reactions

The aldehyde functionality can readily undergo condensation with active methylene compounds to form carbon-carbon double bonds. The bulky 2,2-dimethyl substitution may influence the stereoselectivity of the resulting alkene.

Reductive Amination

As a key transformation in drug discovery, reductive amination of this aldehyde with primary or secondary amines would provide access to a diverse range of complex amines containing the azepane and neopentyl scaffolds.

Multicomponent Reactions (MCRs)

The aldehyde can serve as a crucial component in various MCRs, such as the Ugi or Mannich reactions, allowing for the rapid assembly of complex, drug-like molecules in a single step.[7][8][9]

Workflow for a Potential Application: Knoevenagel Condensation

Knoevenagel_Condensation start Start aldehyde 3-(Azepan-1-yl)-2,2-dimethylpropanal start->aldehyde active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) start->active_methylene catalyst Select Catalyst (e.g., Piperidine, EDDA) aldehyde->catalyst active_methylene->catalyst reaction Reaction Setup (Solvent, Temperature) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: Workflow for a Knoevenagel condensation.

Generalized Protocol 3: Knoevenagel Condensation with Malononitrile

Rationale: This protocol describes a classic Knoevenagel condensation. The basic catalyst (piperidine) deprotonates the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the condensed product.

Materials:

  • 3-(Azepan-1-yl)-2,2-dimethylpropanal

  • Malononitrile

  • Piperidine

  • Ethanol

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(azepan-1-yl)-2,2-dimethylpropanal (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Quantitative Data Summary (Hypothetical)

Since no experimental data exists, the following table presents hypothetical data for the proposed synthetic steps, based on yields from similar reactions in the literature.

StepReactantProductTheoretical Yield (%)Purity (Hypothetical) (%)
1. Azepane Formation3-Amino-2,2-dimethyl-1-propanol3-(Azepan-1-yl)-2,2-dimethyl-1-propanol65-75>95 (after chromatography)
2. Oxidation3-(Azepan-1-yl)-2,2-dimethyl-1-propanol3-(Azepan-1-yl)-2,2-dimethylpropanal80-90>98 (after chromatography)
3. Knoevenagel Condensation3-(Azepan-1-yl)-2,2-dimethylpropanal2-((3-(azepan-1-yl)-2,2-dimethylpropylidene)malononitrile85-95>97 (after chromatography)

Conclusion

While 3-(Azepan-1-yl)-2,2-dimethylpropanal remains a hypothetical molecule in the context of published research, its synthesis is eminently feasible through established synthetic methodologies. Its unique structural characteristics suggest significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The protocols and applications detailed herein provide a robust starting point for any research program interested in exploring the chemistry of this promising compound.

References

  • Multicomponent Reaction of Aldehydes, Amines and Oxalacetate Analogues Leading to Biologically Attractive Pyrrole Derivatives. Mini Reviews in Medicinal Chemistry, 20(10), 818-830. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Direct access to functionalized azepanes by cross-coupling with α-halo eneformamides. PubMed. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. ACS Publications. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

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  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. ACS Publications. [Link]

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  • Multi-Component Reactions of Aldehydes, Amines, and Ketones I. Synthesis and Crystal Structure Elucidation of a Novel Product of Condensation of Salicylaldehyde, 1-Methyl-4-piperidone, and Methylamine. ResearchGate. [Link]

  • Multi-component reaction. Grokipedia. [Link]

  • Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • An Asymmetric Michael Addition of α,α-Disubstituted Aldehydes to Maleimides Leading to a One-Pot Enantioselective Synthesis of Lactones Catalyzed by Amino Acids. ACS Publications. [Link]

  • Organocatalytic Enantioselective α-Nitrogenation of α,α-Disubstituted Aldehydes in the Absence of a Solvent. ACS Publications. [Link]

  • Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. ResearchGate. [Link]

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. [Link]

  • Preparation method of 3-amino-2, 2-dimethylpropionamide.
  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PubMed Central. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

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Method

Application Notes &amp; Protocols for the Synthesis of the Azepane Scaffold

Introduction The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry and natural product synthesis.[1] Unlike its smaller five- and six-membered coun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry and natural product synthesis.[1] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), which are ubiquitous in drug discovery libraries, the azepane ring is significantly underrepresented.[2][3] This disparity arises not from a lack of potential, but from the inherent synthetic challenges associated with the formation of medium-sized rings, which are often hindered by unfavorable entropic and enthalpic factors leading to slow cyclization kinetics.[1][4] However, the unique three-dimensional chemical space occupied by the flexible, non-planar azepane ring makes it an increasingly attractive target for developing novel therapeutics with improved pharmacological profiles, including antidiabetic, anticancer, and antiviral agents.[1][5]

This guide provides an in-depth analysis of key synthetic strategies for constructing the azepane core, organized into two primary categories: direct ring formation via cyclization and ring expansion from smaller cyclic precursors. Each section explains the core principles behind the methodology and provides detailed, field-proven protocols for researchers in drug development and organic synthesis.

Part 1: Direct Azepane Ring Formation Strategies

Direct cyclization methods construct the seven-membered ring from a linear precursor in a single key step. These strategies often rely on powerful catalytic systems to overcome the kinetic barrier to 7-endo cyclizations.

Ring-Closing Metathesis (RCM)

Application Note: Principle and Mechanism

Ring-Closing Metathesis (RCM) is arguably one of the most powerful and versatile methods for the synthesis of unsaturated rings, including the precursors to azepanes.[6][7] The reaction utilizes transition metal catalysts, most notably ruthenium complexes (e.g., Grubbs' catalysts), to facilitate the intramolecular coupling of a precursor molecule containing two terminal alkene functionalities. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate, ultimately forming a new cycloalkene and releasing volatile ethylene as the only major byproduct.[7] This irreversible loss of ethylene drives the reaction equilibrium towards the cyclized product. The resulting unsaturated azepine can then be easily hydrogenated to yield the saturated azepane scaffold. The method's broad functional group tolerance and reliability have made it a staple in complex molecule synthesis.[7][8]

RCM_Mechanism cluster_0 Catalytic Cycle A Diene Substrate C [2+2] Cycloaddition A->C + Catalyst B [Ru]=CH2 (Catalyst) B->C D Metallacyclobutane Intermediate I C->D E [2+2] Cycloreversion D->E - CH2=CHR F Linear Intermediate E->F G Intramolecular [2+2] Cycloaddition F->G H Metallacyclobutane Intermediate II G->H H->B Regenerates Catalyst I [2+2] Cycloreversion H->I - [Ru]=CH2 (Catalyst regenerated) J Cyclic Product (Azepine precursor) I->J

Caption: General mechanism of Ring-Closing Metathesis (RCM).

Protocol: Synthesis of a Dihydrodibenzo[b,f]azepine via RCM

This protocol is adapted from methodologies used for synthesizing dibenzo[b,f]azepine skeletons, which are core structures in many pharmaceuticals.[9]

RCM_Workflow Start Dissolve Diene Precursor in Solvent Degas Degas Solution (e.g., N2 sparging) Start->Degas AddCat Add Grubbs' Catalyst Degas->AddCat Reflux Heat to Reflux (Monitor by TLC) AddCat->Reflux Workup Cool, Concentrate, and Purify via Column Chromatography Reflux->Workup Product Isolate Azepine Product Workup->Product

Caption: Experimental workflow for a typical RCM reaction.

Materials and Reagents

Reagent/Material Purpose
N-(2-vinylphenyl)-N-tosyl-2-vinylaniline Diene Precursor
Grubbs' Catalyst (2nd Gen) Metathesis Catalyst
Dichloromethane (DCM), anhydrous Solvent
Nitrogen or Argon gas Inert Atmosphere
Silica Gel Chromatography Stationary Phase
Hexanes/Ethyl Acetate Chromatography Mobile Phase

| TLC plates | Reaction Monitoring |

Step-by-Step Procedure

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diene precursor (1.0 eq).

  • Dissolve the substrate in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.

  • Add Grubbs' Catalyst (2nd generation, 2-5 mol%) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic product.

  • The resulting unsaturated azepine can be reduced to the azepane via catalytic hydrogenation (e.g., H₂, Pd/C).

Expected Data

Parameter Value/Observation
Typical Yield 70-95%[7][9]
Appearance Varies with substrate (e.g., off-white solid)
¹H NMR Appearance of new olefinic protons in the cyclic system, disappearance of terminal vinyl protons.
¹³C NMR Appearance of new sp² carbon signals corresponding to the internal double bond.

| HRMS | Mass corresponding to the cyclized product (M-C₂H₄). |

Part 2: Azepane Formation via Ring Expansion

Ring expansion strategies leverage the relative ease of forming 5- or 6-membered rings and subsequently insert an atom (or atoms) to create the 7-membered azepane core. These methods are powerful for generating complex and substituted azepanes.[10][11]

Beckmann Rearrangement

Application Note: Principle and Mechanism

The Beckmann rearrangement is a classic, acid-catalyzed reaction that converts a ketoxime into an N-substituted amide.[12] When applied to a cyclic ketoxime, such as one derived from a substituted cyclohexanone, the reaction yields a seven-membered lactam (a cyclic amide).[13] This lactam can then be readily reduced to the corresponding azepane. The reaction is initiated by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-rearrangement where the alkyl group anti (trans) to the leaving group migrates to the electron-deficient nitrogen atom. The resulting nitrilium ion is then captured by water to produce the final lactam product.[12][14] The stereospecificity of the migration is a key feature, dictating which C-C bond of the ketone is cleaved and which carbon becomes bonded to the nitrogen.

Beckmann_Mechanism cluster_1 Beckmann Rearrangement A Cyclic Ketoxime B Protonation A->B + H+ C Protonated Oxime B->C D 1,2-Alkyl Shift & Loss of H2O C->D Anti-group migrates E Nitrilium Ion Intermediate D->E F Nucleophilic Attack by H2O E->F G Protonated Amide F->G H Deprotonation G->H - H+ I Lactam Product (Caprolactam derivative) H->I J Reduction (e.g., LiAlH4) I->J K Azepane Product J->K

Caption: Mechanism of the Beckmann rearrangement for lactam synthesis.

Protocol: Cyanuric Chloride-Catalyzed Beckmann Rearrangement

This protocol uses cyanuric chloride as a mild and efficient activating agent, avoiding the use of strong, corrosive acids like concentrated sulfuric acid.[12]

Materials and Reagents

Reagent/Material Purpose
Substituted Cyclohexanone Oxime Starting Material
Cyanuric Chloride Activating Agent
Zinc Chloride (ZnCl₂) Co-catalyst
Acetonitrile (MeCN), anhydrous Solvent
Saturated NaHCO₃ solution Quenching Agent

| Ethyl Acetate (EtOAc) | Extraction Solvent |

Step-by-Step Procedure

  • Charge a dry flask with the cyclohexanone oxime (1.0 eq), cyanuric chloride (1.0 eq), and zinc chloride (1.0 eq).

  • Add anhydrous acetonitrile under an inert atmosphere and stir the resulting suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC. The reaction is often complete within a few hours.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude lactam product by recrystallization or flash column chromatography.

  • Reduce the purified lactam to the azepane using a suitable reducing agent like LiAlH₄ in THF.

Expected Data

Parameter Value/Observation
Typical Yield 40-90%[12][15]
Appearance Typically a white or off-white solid
IR Spectroscopy Disappearance of oxime O-H stretch (~3300 cm⁻¹), appearance of strong amide C=O stretch (~1650 cm⁻¹).

| ¹³C NMR | Appearance of a carbonyl signal (~170-180 ppm) for the lactam. |

Schmidt Reaction

Application Note: Principle and Mechanism

The Schmidt reaction provides another route from cyclic ketones to lactams via ring expansion.[16] Instead of an oxime, this reaction uses hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid (protic or Lewis).[17] The ketone is first protonated by the acid, making it susceptible to nucleophilic attack by the azide. The resulting intermediate loses water and dinitrogen gas, triggering a rearrangement cascade similar to the Beckmann rearrangement, where one of the alpha-carbon groups migrates to the nitrogen.[18] The regioselectivity of this migration (i.e., which C-C bond breaks) can be influenced by the steric and electronic nature of the alpha-substituents and the reaction temperature.[18][19]

Protocol: Schmidt Reaction of a Tetrahydro-benzopyranone

This protocol is adapted from the synthesis of pyrano[3,2-c]azepine-diones and demonstrates the influence of temperature on regioselectivity.[18]

Materials and Reagents

Reagent/Material Purpose
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione Starting Ketone
Sodium Azide (NaN₃) Azide Source (Caution: Toxic!)
Chloroform (CHCl₃) Solvent
Concentrated Sulfuric Acid (H₂SO₄) Acid Catalyst

| Ice | Cooling and Quenching |

Step-by-Step Procedure Caution: Sodium azide and the intermediate hydrazoic acid are highly toxic and potentially explosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask, dissolve the starting ketone (1.0 eq) in chloroform (40 mL per mmol of substrate).

  • Add concentrated sulfuric acid (1.5 mL per mmol of substrate).

  • Cool the mixture in an ice-salt bath to between -15 °C and 0 °C.

  • Add sodium azide (6.0 eq) portion-wise over 1 hour, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for the time specified by the optimization (e.g., 1-3 hours). Note: Running the reaction at a higher temperature (~35 °C) can lead to the formation of a different regioisomer.[18]

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it over a mixture of ice and water.

  • Extract the product with chloroform or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude lactam product, which can be purified by chromatography.

Expected Data

Parameter Value/Observation
Typical Yield 78-99% (combined isomers)[18]
Regioselectivity Highly dependent on temperature. Low temperatures (-15 °C) favor one isomer, while higher temperatures (35 °C) produce mixtures.[18]
¹H NMR Signals consistent with the formation of the seven-membered lactam ring.

| MS (m/z, %) | Molecular ion peak corresponding to the addition of a nitrogen atom to the starting ketone. |

Photochemical Ring Expansion of Nitroarenes

Application Note: Principle and Mechanism

A cutting-edge strategy for azepane synthesis involves the photochemical dearomative ring expansion of simple nitroarenes.[2][13] This elegant method transforms a flat, six-membered aromatic ring into a complex, sp³-rich seven-membered azepane in just two steps. The process is initiated by blue light irradiation, which excites the nitroarene. In the presence of a phosphite reagent and a secondary amine, the excited nitroarene undergoes deoxygenation to form a highly reactive singlet nitrene intermediate.[13] This nitrene rapidly rearranges via an azirine intermediate and a 6π-electrocyclic ring opening to form a 3H-azepine. This intermediate is then hydrogenated in a second step to yield the polysubstituted saturated azepane.[3][13] This strategy offers remarkable efficiency and provides access to complex substitution patterns that are difficult to achieve via other methods.[20]

Photo_Mechanism cluster_2 Photochemical Ring Expansion of Nitroarene A Nitroarene B Blue Light (hν) P(OR)3 A->B C Singlet Nitrene Intermediate B->C Deoxygenation D Intramolecular Cyclization C->D E Azirine Intermediate D->E F 6π-Electrocyclic Ring Opening E->F G 3H-Azepine F->G H Hydrogenation (e.g., H2, PtO2/Pd/C) G->H Step 2 I Polysubstituted Azepane H->I

Caption: Mechanism for photochemical conversion of nitroarenes to azepanes.

Protocol: Two-Step Synthesis of a C5-Substituted Azepane

This protocol is based on the groundbreaking work reported by Leonori and co-workers.[13]

Materials and Reagents

Reagent/Material Purpose
p-Substituted Nitrobenzene (e.g., p-Bn-nitrobenzene) Starting Material
Triisopropyl phosphite (P(Oi-Pr)₃) Deoxygenating Agent
Diethylamine (Et₂NH) Amine Reagent
Isopropanol (i-PrOH) Solvent
Blue LEDs (e.g., 427 nm) Light Source
Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C) Hydrogenation Catalysts

| Hydrogen Gas (H₂) | Reducing Agent |

Step-by-Step Procedure

Step 1: Photochemical Ring Expansion

  • In a suitable reaction vessel (e.g., a borosilicate vial), combine the p-substituted nitrobenzene (1.0 eq), diethylamine (8.0 eq), and triisopropyl phosphite (20.0 eq).

  • Add isopropanol as the solvent.

  • Stir the mixture at room temperature while irradiating with blue LEDs (e.g., 427 nm) until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile reagents. The crude 3H-azepine is often used directly in the next step without further purification.

Step 2: Hydrogenation

  • Dissolve the crude 3H-azepine from Step 1 in a suitable solvent like isopropanol.

  • Transfer the solution to a pressure-resistant hydrogenation vessel.

  • Carefully add the heterogeneous catalysts PtO₂ (10 mol%) and Pd/C (10 mol%) under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir the reaction vigorously at room temperature until the reaction is complete.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalysts, washing with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude azepane by flash column chromatography.

Expected Data

Parameter Value/Observation
Typical Yield High yields for both steps[13]
Scope Broad scope with respect to nitroarene substitution patterns (ortho, meta, para).[3][13]
Stereochemistry Subsequent reactions on the 3H-azepine can lead to complex, multi-substituted azepanes with high diastereoselectivity.[13]

| Characterization | Confirmed by standard spectroscopic methods (NMR, HRMS). |

References

  • Synthetic Methods for Azepine Ring Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(4), 455-462. Available at: [Link]

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(19), 2755-2758. Available at: [Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Ohno, H., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3703-3714. Available at: [Link]

  • Delso, I., et al. (2018). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 20(16), 4945-4949. Available at: [Link]

  • Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. Retrieved from [Link]

  • Synthesis of a trihydroxylated azepane from D-arabinose by way of an intramolecular alkene nitrone cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, M. W., & Bull, J. A. (2020). Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. Chemical Science, 11(30), 7949-7955. Available at: [Link]

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. (n.d.). ResearchGate. Retrieved from [Link]

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. SciSpace. Available at: [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research. Available at: [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1674-1714. Available at: [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. (2015). Slideshare. Available at: [Link]

  • García-García, P., et al. (2016). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 81(17), 7851-7859. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(19), 6268. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • S M, S., et al. (2021). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 23(21), 8345-8350. Available at: [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC, 2001(5), 108-118. Available at: [Link]

  • Dowd–Beckwith ring-expansion reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Grecian, S., & Aubé, J. (2006). SYNTHESIS OF AN N-SUBSTITUTED LACTAM USING AN INTRAMOLECULAR SCHMIDT REACTION. Organic Syntheses, 83, 177. Available at: [Link]

  • Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved from [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2001). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. Molecules, 6(8), 717-727. Available at: [Link]

  • Application of the methodology in the preparation of azepane-based... (n.d.). ResearchGate. Retrieved from [Link]

  • Spiegel, D. A., et al. (2012). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 17(8), 9545-9556. Available at: [Link]

  • Ring-closing metathesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dowd-Beckwith ring expansion reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Singha, T., Mondal, A. R. S., Midya, S., & Hari, D. P. (2022). The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential. Chemistry – A European Journal, 28(61), e202202025. Available at: [Link]

  • ChemInform Abstract: Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. (n.d.). ResearchGate. Retrieved from [Link]

  • Dowd-Beckwith Ring Expansion Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • Wolff, H. (1952). The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 74(21), 5519-5521. Available at: [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. (n.d.). ScienceDirect. Retrieved from [Link]

  • Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Beckmann Rearrangement. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Beckmann Rearrangement. (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Azepane Synthesis Reaction Conditions

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing seven-membered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing seven-membered nitrogen heterocycles. The inherent conformational flexibility and ring strain of the azepane core present unique synthetic challenges.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during synthesis.

Section 1: Troubleshooting Guide - Common Synthetic Routes

This section addresses specific problems you might encounter during the most common synthetic procedures for constructing the azepane ring.

Intramolecular Reductive Amination

Intramolecular reductive amination is a widely used method for the synthesis of azepanes, typically from a linear amino-ketone or amino-aldehyde precursor.

Question: My intramolecular reductive amination is not going to completion, and I observe significant amounts of the starting material or imine intermediate. What should I do?

Answer:

Incomplete conversion is a frequent issue in reductive aminations. Several factors could be at play, primarily related to the choice of reducing agent, reaction pH, and the stability of the imine intermediate.

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting carbonyl compound before imine formation is complete, especially in a one-pot reaction. It is often better suited for a two-step procedure where the imine is pre-formed.[2][3]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the protonated imine (iminium ion) over the carbonyl group, especially at a slightly acidic pH (around 6-7).[4] This allows for a one-pot reaction where the imine is formed and reduced in situ. However, be aware of the potential for toxic hydrogen cyanide (HCN) gas generation if the pH drops too low.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder and often preferred alternative to NaBH₃CN.[4][5] It is highly selective for imines and iminium ions and does not require strict pH control, making it a robust choice for one-pot reductive aminations.[5]

  • Optimizing Reaction Conditions:

    • pH Control: For NaBH₃CN, maintaining a pH of 6-7 is crucial for selective reduction of the iminium ion.[4] You can use a buffer system or add acetic acid to control the pH.[2]

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also lead to side reactions.

    • Solvent: Methanol is a common solvent, but if you are experiencing issues with imine formation, consider using a solvent that allows for the azeotropic removal of water, such as toluene, in a two-step process.[2]

  • Two-Step vs. One-Pot Procedure:

    • If a one-pot reaction is failing, consider a two-step approach. First, form the imine by reacting the amino-carbonyl compound, often with a dehydrating agent like molecular sieves or by azeotropic removal of water. Once imine formation is confirmed (e.g., by TLC or ¹H NMR), then add the reducing agent.

Troubleshooting Flowchart for Incomplete Reductive Amination

G start Incomplete Reductive Amination check_reductant Is the reducing agent appropriate? start->check_reductant check_conditions Are the reaction conditions optimal? check_reductant->check_conditions Yes solution_reductant Switch to a more selective reducing agent (e.g., NaBH(OAc)₃) check_reductant->solution_reductant No consider_twostep Consider a two-step procedure check_conditions->consider_twostep Yes solution_conditions Optimize pH (6-7 for NaBH₃CN), temperature, and solvent. check_conditions->solution_conditions No solution_twostep Pre-form the imine before adding the reducing agent. consider_twostep->solution_twostep

Caption: Decision tree for troubleshooting incomplete reductive amination.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming cyclic olefins, including the unsaturated precursors to azepanes.

Question: My Ring-Closing Metathesis (RCM) reaction is giving a low yield, and I'm observing the formation of a dimeric byproduct. How can I improve the yield of the desired monomeric azepane precursor?

Answer:

Low yields and dimerization in RCM are often due to unfavorable reaction kinetics for the intramolecular cyclization versus the intermolecular reaction.

  • Catalyst Selection: The choice of catalyst is paramount.

    • Grubbs Catalysts: First-generation Grubbs catalysts are often effective for simple dienes. However, for more challenging or sterically hindered substrates, second or third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts, typically offer higher activity and stability.

    • Substrate-Catalyst Coordination: In some cases, the nitrogen atom of the substrate can coordinate to the ruthenium center of the catalyst, leading to catalyst deactivation. The use of additives like Ti(O-iPr)₄ has been explored to mitigate this, though with mixed success.[6][7]

  • Reaction Concentration: The concentration of the diene substrate is a critical parameter.

    • High Dilution: To favor the intramolecular RCM over intermolecular dimerization, the reaction should be run at high dilution (typically 0.001–0.05 M). This reduces the probability of two substrate molecules encountering each other.

    • Slow Addition: A slow, continuous addition of the substrate to the reaction vessel containing the catalyst can also maintain a low effective concentration, favoring the desired cyclization.

  • Solvent and Temperature:

    • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. Toluene can be advantageous for reactions requiring higher temperatures.

    • Temperature: The optimal temperature will depend on the catalyst and substrate. While some reactions proceed at room temperature, others may require heating to overcome the activation energy for cyclization.

Table 1: Comparison of Common Ruthenium Catalysts for RCM

CatalystGenerationKey FeaturesTypical Applications
Grubbs IFirstGood for simple, unhindered dienes.Synthesis of simple carbo- and heterocycles.
Grubbs IISecondHigher activity and better functional group tolerance than Gen I.More challenging RCM reactions, cross-metathesis.
Hoveyda-Grubbs IISecondMore stable and slower initiating than Grubbs II, often leading to cleaner reactions.RCM of functionalized dienes, catalyst can be recycled.
Zhan Catalysts-High efficiency, particularly for hindered substrates.Large-scale synthesis and challenging macrocyclizations.[8]
Buchwald-Hartwig Amination

Intramolecular Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl azepanes.

Question: I am attempting an intramolecular Buchwald-Hartwig amination to form an azepane, but the reaction is sluggish and gives a low yield. What are the key parameters to optimize?

Answer:

The success of a Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: This is arguably the most critical aspect.

    • Palladium Source: Pre-formed palladium catalysts (precatalysts), such as G3 or G4 palladacycles, are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[9]

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand is highly dependent on the nature of the amine. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[9][10] For challenging couplings, screening a variety of ligands is often necessary.

  • Base Selection: The base plays a crucial role in deprotonating the amine.

    • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]

    • Weaker Bases: For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, often in conjunction with higher reaction temperatures.[9]

  • Solvent and Temperature:

    • Solvent: Toluene, dioxane, and THF are common solvents. Toluene is often preferred for higher temperature reactions.[9] It's crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

    • Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[11]

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst/ligand combination optimal? start->check_catalyst check_base Is the base appropriate for the substrate? check_catalyst->check_base Yes solution_catalyst Screen different ligands (e.g., BrettPhos, RuPhos) and consider using a precatalyst. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions suitable? check_base->check_conditions Yes solution_base Try a stronger base (e.g., NaOtBu) or a weaker base (e.g., Cs₂CO₃) if the substrate is sensitive. check_base->solution_base No solution_conditions Ensure anhydrous/degassed solvent and optimize temperature (80-110 °C). check_conditions->solution_conditions

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my azepane product, especially if it's a basic amine?

A1: Purification of basic amines like azepanes can sometimes be challenging with standard silica gel chromatography due to interactions with the acidic silica. Here are some strategies:

  • Acid-Base Extraction: A classic method is to perform an acid-base liquid-liquid extraction. The basic amine can be protonated with an acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Modified Column Chromatography:

    • Basic Alumina: Using basic alumina instead of silica gel can prevent the product from sticking to the stationary phase.

    • Treated Silica Gel: You can pre-treat silica gel with a small amount of a volatile base like triethylamine or ammonia in the eluent system to neutralize the acidic sites.

  • Ion-Exchange Chromatography: For more challenging separations, solid-phase extraction (SPE) cartridges with ion-exchange resins can be very effective.

Q2: I am observing the formation of multiple diastereomers in my azepane synthesis. How can I improve the stereoselectivity?

A2: The conformational flexibility of the seven-membered ring makes controlling stereochemistry a significant challenge.[1]

  • Chiral Catalysts and Auxiliaries: For reactions like asymmetric hydrogenation or reductive amination, the use of chiral catalysts or chiral auxiliaries on the substrate can induce stereoselectivity.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. This is particularly relevant in ring-expansion reactions or cyclizations of chiral precursors.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the energy difference between the transition states leading to different diastereomers, thereby improving selectivity.

Q3: What are the best practices for handling and storing azepane-containing compounds?

A3: Many azepanes are basic amines and can be air-sensitive, particularly if they are not N-substituted.

  • Storage: Store under an inert atmosphere (nitrogen or argon) in a cool, dark place. If the compound is a free base, it may be prone to oxidation. Converting it to a more stable salt (e.g., hydrochloride) for long-term storage is a good practice.

  • Handling: Handle in a well-ventilated fume hood. For air-sensitive compounds, use Schlenk techniques or a glovebox.

Section 3: Experimental Protocols

Protocol for Intramolecular Reductive Amination

This protocol describes the synthesis of an N-substituted azepane from a linear amino-ketone precursor using sodium triacetoxyborohydride.

Materials:

  • Amino-ketone precursor (1.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Acetic acid (optional, 1-2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amino-ketone precursor (1.0 mmol).

  • Dissolve the precursor in anhydrous DCM (20 mL).

  • If the imine formation is slow, add acetic acid (1-2 equivalents) to catalyze the reaction.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or basic alumina.

Experimental Workflow for Intramolecular Reductive Amination

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve Amino-Ketone in DCM B Add NaBH(OAc)₃ A->B C Stir at RT B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Azepane H->I

Caption: A typical experimental workflow for intramolecular reductive amination.

Protocol for Ring-Closing Metathesis

This protocol provides a general procedure for the synthesis of an unsaturated azepane precursor from a diallylamine derivative using a second-generation Grubbs catalyst.

Materials:

  • Diallylamine derivative (1.0 mmol)

  • Grubbs II catalyst (0.02-0.05 mmol, 2-5 mol%)

  • Toluene, anhydrous and degassed (for a 0.01 M solution)

  • Ethyl vinyl ether (for quenching)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs II catalyst (0.02-0.05 mmol) in a portion of the anhydrous, degassed toluene.

  • In a separate flask, dissolve the diallylamine derivative (1.0 mmol) in the remaining toluene to make a stock solution.

  • Heat the catalyst solution to the desired temperature (e.g., 80 °C).

  • Using a syringe pump, add the diallylamine solution to the catalyst solution over several hours (e.g., 4-8 hours) to maintain high dilution.

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Spectroscopic Characterization

Confirmation of the azepane ring structure is typically achieved through a combination of spectroscopic methods.

  • ¹H NMR: The protons on the seven-membered ring often exhibit complex and broad signals due to the conformational flexibility of the ring. Protons adjacent to the nitrogen atom typically appear in the range of δ 2.5-3.5 ppm.

  • ¹³C NMR: The carbon signals of the azepane ring will appear in the aliphatic region. The carbons attached to the nitrogen will be shifted downfield compared to the other ring carbons.

  • FT-IR: The N-H stretch of a secondary azepane will appear as a medium to weak band around 3300-3500 cm⁻¹. The C-N stretch is typically observed in the 1250-1020 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will confirm the molecular weight of the synthesized azepane. Fragmentation patterns can also provide structural information.

For a comparative guide on the spectroscopic analysis of a specific azepane derivative, you can refer to specialized resources.[11]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (2025).
  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. (n.d.). Royal Society of Chemistry.
  • Reductive amin
  • Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. (2020).
  • Yang, T., et al. (2018). Intramolecular Asymmetric Reductive Amination: Synthesis of Enantioenriched Dibenz[c,e]azepines.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
  • Kaur, M., et al. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Intramolecular reductive aminations for the formation of azepanes.72,73. (n.d.).
  • Medley, J. W. (n.d.).
  • Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN. (2024). YouTube.
  • Greener Synthetic Strategies for Azepinones. (n.d.).
  • A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary M
  • Kaur, M., et al. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025).
  • Synthesis of Functionalized Azepines via Cu(I)
  • Synthesis of Functionalized Azepines via Cu(I)
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. (2024). JOCPR.
  • Buchwald–Hartwig amin
  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Buchwald-Hartwig Amin
  • Olefin Metathesis Applic
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercal
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). NIH.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • A Boron Protecting Group Strategy for 1,2-Azaborines. (2017). PubMed.
  • Small molecules purific
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.).

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Optimization

Technical Support Center: Purification of Tertiary Amine Aldehydes

Welcome to the Technical Support Center dedicated to the purification of tertiary amine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of tertiary amine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by molecules containing both a basic tertiary amine and a reactive aldehyde functionality. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your purification workflows.

Introduction: The Bifunctional Challenge

Tertiary amine aldehydes present a distinct set of purification hurdles. The basicity of the tertiary amine often leads to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery. Simultaneously, the aldehyde group is susceptible to oxidation, self-condensation, and other side reactions under various conditions. This guide provides a systematic approach to overcoming these challenges, ensuring the integrity and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of tertiary amine aldehydes, offering explanations for their root causes and providing actionable solutions.

Chromatography Issues

Question: My tertiary amine aldehyde is showing severe tailing or is not eluting from my silica gel column. What is happening and how can I fix it?

Answer:

This is a classic problem arising from the interaction between the basic tertiary amine and the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to strong adsorption of your compound, causing peak tailing or even irreversible binding.

Root Cause Analysis & Solutions

Potential Cause Explanation Suggested Solution
Strong Acid-Base Interaction The lone pair on the nitrogen of the tertiary amine interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface.1. Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include: - Triethylamine (Et₃N): Typically 0.1-1% (v/v). - Ammonia (in Methanol): A 7N solution of ammonia in methanol can be used to prepare the eluent, often in a dichloromethane/methanol solvent system.[1] 2. Use of an Amine-Functionalized Column: These columns have a stationary phase that is covalently modified with amino groups, which shields the acidic silanol groups and provides a less interactive surface for basic compounds.[1] 3. Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or switching to reverse-phase chromatography.[2]
Compound Instability on Silica The acidic nature of silica gel can sometimes catalyze the degradation of sensitive aldehydes.If you suspect degradation, minimize the time your compound spends on the column by using a steeper gradient or a stronger eluent. Alternatively, use a less acidic stationary phase or protect the aldehyde group prior to chromatography.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Slurry Pack the Column: Prepare a slurry of silica gel in your starting eluent (e.g., hexane).

  • Prepare the Mobile Phase: To your chosen mobile phase (e.g., 90:10 hexane/ethyl acetate), add 0.5% (v/v) triethylamine.

  • Load the Sample: Dissolve your crude tertiary amine aldehyde in a minimal amount of the mobile phase and load it onto the column.

  • Elute and Collect Fractions: Run the column with the modified mobile phase, collecting fractions and monitoring by TLC.

  • Remove the Modifier: After identifying the product-containing fractions, the triethylamine can be removed during solvent evaporation under reduced pressure, as it is volatile.

Question: I am trying to purify my tertiary amine aldehyde using reverse-phase HPLC, but I'm getting broad peaks. What should I do?

Answer:

Broad peaks in reverse-phase chromatography of amines can be due to interactions with residual silanol groups on the C18 stationary phase or poor solubility in the mobile phase.

Root Cause Analysis & Solutions

Potential Cause Explanation Suggested Solution
Residual Silanol Interactions Even on C18 columns, there can be free silanol groups that interact with the basic amine.1. Use an Acidic Modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both your aqueous and organic mobile phases. This will protonate the tertiary amine, forming an ammonium salt, and also suppress the ionization of the silanol groups, leading to sharper peaks. 2. Use an End-Capped Column: These columns have been treated to reduce the number of free silanol groups.
Poor Solubility The compound may not be fully soluble in the mobile phase at the injection point.Ensure your sample is fully dissolved in the mobile phase before injection. You may need to use a stronger organic solvent in your injection solvent.
Acid-Base Extraction Issues

Question: I'm losing my compound during an acidic wash in my workup. Why is this happening?

Answer:

While an acidic wash is a standard method to remove basic impurities by converting them into water-soluble salts, your tertiary amine aldehyde will also be protonated and extracted into the aqueous layer.[3][4]

Workflow for Acid-Base Extraction and Recovery

start Crude product in organic solvent wash Wash with dilute acid (e.g., 1M HCl) start->wash separate Separate Layers wash->separate organic Organic Layer: Neutral & Acidic Impurities separate->organic Impurities aqueous Aqueous Layer: Protonated Tertiary Amine Aldehyde separate->aqueous Product basify Basify with NaOH or NaHCO₃ to pH > 10 aqueous->basify extract Extract with organic solvent basify->extract final_organic Organic Layer: Purified Tertiary Amine Aldehyde extract->final_organic Product final_aqueous Aqueous Layer: Inorganic Salts extract->final_aqueous Waste start Crude Tertiary Amine Aldehyde + Impurities add_bisulfite Add saturated NaHSO₃ (aq) start->add_bisulfite extract1 Extract with Organic Solvent add_bisulfite->extract1 separate1 Separate Layers extract1->separate1 organic1 Organic Layer: Non-aldehyde Impurities separate1->organic1 aqueous1 Aqueous Layer: Bisulfite Adduct separate1->aqueous1 add_base Add Base (e.g., Na₂CO₃) aqueous1->add_base extract2 Extract with Organic Solvent add_base->extract2 separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer: Inorganic Salts separate2->aqueous2 organic2 Organic Layer: Purified Tertiary Amine Aldehyde separate2->organic2

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in Reductive Amination of Hindered Aldehydes

Welcome to the Technical Support Center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the reductive ami...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in the reductive amination of sterically hindered aldehydes. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Q1: I am observing very low or no conversion of my hindered aldehyde to the desired amine. What are the likely causes and how can I fix this?

A1: Core Problem: Inefficient Imine/Iminium Ion Formation

Low conversion in the reductive amination of hindered substrates often stems from the difficulty in forming the crucial imine or iminium ion intermediate.[1][2] Steric hindrance around the carbonyl group of the aldehyde and/or the nitrogen of the amine can dramatically slow down the initial condensation step.[3][4] This equilibrium may not favor the intermediate, leading to poor overall yield.[1][3]

Troubleshooting Steps & Solutions:

  • Optimize Reaction pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6).[1][2] If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[1]

    • Protocol: Add a catalytic amount of acetic acid to your reaction mixture. Monitor the pH to ensure it remains in the optimal range.

  • Remove Water to Drive Equilibrium: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water.[5] According to Le Chatelier's principle, removing water will shift the equilibrium towards the imine product.

    • Protocol: Add a dehydrating agent, such as activated molecular sieves (3Å or 4Å), to the reaction mixture before adding the reducing agent.[2] Alternatively, for reactions in suitable solvents like toluene, azeotropic removal of water using a Dean-Stark apparatus can be effective.

  • Increase Reactant Concentration or Temperature: Increasing the concentration of the amine (using a slight excess, 1.1-1.5 equivalents) can help push the equilibrium towards imine formation.[2] Gentle heating may also provide the necessary activation energy to overcome the steric barrier, but must be done cautiously to avoid side reactions.[2]

  • Employ a Two-Step Procedure: Instead of a one-pot reaction, forming the imine first before adding the reducing agent can be highly effective.[2][6]

    • Protocol:

      • Dissolve the hindered aldehyde and the amine in an anhydrous solvent (e.g., DCE, DCM, or THF).[2]

      • Add a dehydrating agent like molecular sieves.

      • Stir the mixture at room temperature or with gentle heating for several hours, monitoring imine formation by TLC, GC-MS, or NMR.

      • Once imine formation is complete, add the reducing agent.

Q2: My starting aldehyde is being consumed, but I am isolating the corresponding alcohol as the major byproduct. Why is this happening?

A2: Core Problem: Premature Reduction of the Aldehyde

This issue arises when the reducing agent is too reactive and reduces the starting aldehyde to an alcohol faster than the aldehyde can react with the amine to form the imine.[2][6] This is a common problem with strong reducing agents like sodium borohydride (NaBH₄).[2][7]

Troubleshooting Steps & Solutions:

  • Switch to a Milder, More Selective Reducing Agent: The choice of reducing agent is critical for the success of reductive aminations, especially with challenging substrates.[7][8]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for difficult reductive aminations.[2][8] Its steric bulk and reduced reactivity make it highly selective for the reduction of the iminium ion over the starting carbonyl.[6] It is particularly effective in one-pot procedures.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion at a mildly acidic pH (around 4-6).[2][7] However, it is highly toxic and can release cyanide gas, requiring careful handling and workup procedures.[8]

  • Control the Addition of the Reducing Agent: If using a more reactive reducing agent is unavoidable, a slow addition of the reagent to the pre-formed imine can help minimize the reduction of the starting aldehyde.

Q3: I am seeing the formation of over-alkylated byproducts (tertiary amine from a primary amine). How can I improve the selectivity for the desired secondary amine?

A3: Core Problem: The Product is More Reactive than the Starting Amine

The newly formed secondary amine product can sometimes be more nucleophilic than the starting primary amine, leading to a second reaction with the aldehyde to form a tertiary amine byproduct.[8]

Troubleshooting Steps & Solutions:

  • Stoichiometry Control: Using a slight excess of the primary amine can help to outcompete the secondary amine product for reaction with the aldehyde.

  • Stepwise Procedure: As mentioned in Q1, forming the imine first and then adding the reducing agent can mitigate this issue, as the aldehyde concentration is minimized during the reduction step.[6]

  • Catalytic Hydrogenation: In some cases, catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) under neutral conditions can offer better selectivity and avoid over-alkylation.[6]

Frequently Asked Questions (FAQs)

Why is the reductive amination of hindered aldehydes inherently difficult?

The primary challenge lies in the initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to the imine.[5] Steric hindrance from bulky groups on either the aldehyde or the amine (or both) can physically block this approach, significantly slowing down the reaction rate and shifting the equilibrium away from the imine intermediate.[3][4] This makes the subsequent reduction step inefficient, leading to low yields.

Which reducing agent should I choose for my hindered system?

For sterically demanding substrates, a mild and selective reducing agent is paramount. The table below compares common choices:

Reducing AgentAbbreviationKey AdvantagesKey DisadvantagesRecommended For
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABHighly selective for imines/iminium ions over carbonyls; effective in one-pot reactions; tolerates a wide range of functional groups.[2][6][8]Water-sensitive; typically requires anhydrous solvents like DCE, DCM, or THF.[2][9]Highly recommended for hindered aldehydes.
Sodium CyanoborohydrideNaBH₃CNSelective for iminium ions at mildly acidic pH.[2][7]Highly toxic; can release HCN gas.[8]Hindered systems where STAB is ineffective, with appropriate safety precautions.
Sodium BorohydrideNaBH₄Inexpensive and readily available.Can readily reduce aldehydes and ketones, leading to alcohol byproducts.[2][6][7]Best used in a two-step procedure after complete imine formation.[6][9]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Can be highly selective; avoids stoichiometric boron waste.May require specialized equipment (hydrogenator); catalyst can be sensitive to poisoning.[10]Systems where hydride reagents fail or for process scale-up.
What are the optimal reaction conditions for reductive amination of hindered aldehydes?

While the optimal conditions will be substrate-dependent, a good starting point is:

  • Stoichiometry: Aldehyde (1.0 eq), Amine (1.1-1.5 eq), Reducing Agent (1.2-1.5 eq).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) when using NaBH(OAc)₃.[2]

  • Catalyst: A catalytic amount of acetic acid (if needed to achieve pH 4-6).

  • Temperature: Room temperature (20-25 °C). Gentle heating may be required for particularly stubborn substrates.[2]

  • Reaction Time: 12-24 hours, with monitoring by TLC or LC-MS.[2]

Can Lewis acids help in the formation of the imine from a hindered aldehyde?

Yes, for particularly challenging cases, Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can be used to activate the carbonyl group towards nucleophilic attack by the amine, thereby promoting imine formation.[7][9]

Visualizing the Process

Reductive Amination Mechanism & Key Challenges

The following diagram illustrates the general mechanism of reductive amination and highlights the critical steps where issues arise with hindered substrates.

G cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction cluster_2 Common Failure Pathways A Hindered Aldehyde (R1-CHO) C Hemiaminal Intermediate A->C + Amine H Aldehyde Reduction (Alcohol Byproduct) A->H + [H-] (Premature Reduction) B Amine (R2-NH2) B->C D Imine/Iminium Ion C->D - H2O G Slow Imine Formation (Steric Hindrance) C->G Major Hurdle D->C + H2O (Hydrolysis) F Desired Secondary Amine D->F + [H-] E Reducing Agent [H-] E->F E->H

Caption: Reductive amination mechanism and common failure points.

Troubleshooting Workflow for Low Yields

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues in the reductive amination of hindered aldehydes.

G start Start: Low Yield of Desired Amine q1 Analyze Byproducts: Is starting aldehyde consumed? start->q1 q2 Is alcohol the major byproduct? q1->q2 a1_yes sol1 Inefficient Imine Formation 1. Add dehydrating agent (e.g., mol. sieves). 2. Optimize pH (4-6) with acetic acid. 3. Switch to a two-step procedure. q1->sol1 a1_no a1_yes Yes a1_no No sol2 Premature Aldehyde Reduction 1. Switch to a milder reducing agent (NaBH(OAc)3). 2. Use a two-step procedure. q2->sol2 a2_yes sol3 Other Issues (e.g., Over-alkylation) 1. Adjust stoichiometry. 2. Consider alternative catalysts. q2->sol3 a2_no a2_yes Yes a2_no No end Optimized Reaction sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low-yield reductive aminations.

References

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Azepane Synthesis

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azepane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of azepane-containing molecules. Azepanes are a critical structural motif in numerous pharmaceuticals and natural products, and their efficient synthesis is paramount. This resource provides in-depth, experience-driven insights and practical, validated protocols to help you optimize your reactions and minimize unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Part 1: Intramolecular Reductive Amination

Intramolecular reductive amination is a widely employed and powerful strategy for the synthesis of azepanes, typically involving the cyclization of an amino-ketone or amino-aldehyde precursor. While efficient, this reaction is not without its challenges, and several byproducts can arise if conditions are not carefully controlled.

Question 1: My intramolecular reductive amination is producing a significant amount of an over-alkylated tertiary amine byproduct. How can I prevent this?

Answer:

Over-alkylation is a common issue in reductive aminations where the desired secondary amine product reacts further with the starting carbonyl compound to form a tertiary amine. This is particularly problematic when the secondary amine is more nucleophilic than the starting primary amine.

Causality and Mechanistic Insight:

The formation of the tertiary amine byproduct occurs when the newly formed cyclic secondary amine (the azepane) competes with the starting primary amine in reacting with the carbonyl group of the starting material. This forms a new iminium ion, which is then reduced to the tertiary amine.

Troubleshooting Strategies:

  • Stepwise Procedure: The most effective way to prevent over-alkylation is to perform the reaction in a stepwise manner. First, form the imine intermediate by mixing the amino-ketone/aldehyde in a suitable solvent, often with a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium. Once the imine formation is complete (as monitored by TLC, LC-MS, or NMR), the reducing agent is added. This ensures that the reducing agent primarily encounters the desired imine and not a mixture of the starting amine and carbonyl.[1]

  • Choice of Reducing Agent: Using a mild and sterically hindered reducing agent can favor the reduction of the more reactive iminium ion of the primary amine over the iminium ion leading to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is less likely to reduce the starting carbonyl group and is effective under mildly acidic conditions that favor imine formation.[2][3]

  • Control of Stoichiometry: Using a slight excess of the amine starting material can sometimes help, but this is not always practical in an intramolecular reaction. Careful control of the reaction concentration can play a role; higher dilutions can favor the intramolecular cyclization over intermolecular side reactions.

Experimental Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation [4]

  • Imine Formation:

    • Dissolve the amino-ketone precursor (1.0 eq) in a solvent that allows for azeotropic removal of water (e.g., toluene).

    • Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once imine formation is complete, cool the reaction mixture to room temperature.

  • Reduction:

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the cooled solution.

    • Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC or LC-MS).

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Question 2: I am observing the formation of a stable enamine byproduct instead of my desired azepane. What causes this and how can I promote the formation of the desired product?

Answer:

Enamine formation is a competing pathway in the reaction of a secondary amine with a ketone or aldehyde. In the context of intramolecular reductive amination for azepane synthesis, if the initial cyclization forms a six-membered ring intermediate (a tetrahydropyridine derivative), this can readily tautomerize to a more stable enamine, which may be difficult to reduce.

Causality and Mechanistic Insight:

The formation of an enamine versus an imine is dependent on the substitution of the amine. Primary amines form imines, while secondary amines form enamines. If your starting material is designed to form a secondary amine upon cyclization, enamine formation is a possibility. The relative stability of the enamine versus the corresponding iminium ion can influence the final product distribution.

Troubleshooting Strategies:

  • pH Control: The pH of the reaction medium is critical. The reduction of the iminium ion is generally faster under slightly acidic conditions. If the medium is too neutral or basic, the enamine form may be favored and may not be readily protonated to the reducible iminium ion. The addition of a catalytic amount of acetic acid can help maintain a pH that favors the iminium ion.

  • Choice of Reducing Agent: Some reducing agents are more effective at reducing enamines or their corresponding iminium ions than others. While NaBH(OAc)₃ is generally effective, in challenging cases, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) under controlled acidic conditions might be necessary. However, be mindful of the toxicity of cyanide byproducts.[3] Catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective for reducing enamines.[5]

Question 3: My reaction is giving me a complex mixture of products, including what appears to be a smaller ring (e.g., a piperidine or pyrrolidine). Why is this happening?

Answer:

The formation of smaller ring systems, such as piperidines (6-membered) or pyrrolidines (5-membered), instead of the desired 7-membered azepane, points to competing cyclization pathways. This is often a result of the substrate's conformation and the relative kinetics of the different possible ring closures.

Causality and Mechanistic Insight:

The formation of 5- and 6-membered rings is often kinetically and thermodynamically more favorable than the formation of 7-membered rings (Baldwin's rules). If the conformation of the amino-ketone or amino-aldehyde precursor allows for the amino group to readily access the carbonyl carbon to form a 5- or 6-membered ring, this pathway may dominate.

Troubleshooting Strategies:

  • Substrate Design: The most effective way to control the regioselectivity of the cyclization is through substrate design. Introducing steric bulk or conformational constraints that disfavor the formation of the smaller rings can steer the reaction towards the desired azepane.

  • Reaction Conditions: While less impactful than substrate design, reaction conditions can sometimes influence the product distribution. For example, running the reaction at a lower temperature may favor the thermodynamically more stable product, which could be the desired azepane in some cases.

Part 2: Ring Expansion Reactions (Schmidt and Beckmann Rearrangements)

Ring expansion reactions, such as the Schmidt and Beckmann rearrangements, provide another powerful route to azepanes, typically starting from a cyclohexanone derivative. These reactions, however, are often plagued by issues of regioselectivity and competing side reactions.

Question 4: In my Beckmann rearrangement of a substituted cyclohexanone oxime, I am getting a mixture of two regioisomeric lactams. How can I control the regioselectivity to favor the desired azepan-2-one (caprolactam) derivative?

Answer:

The regioselectivity of the Beckmann rearrangement is a classic challenge, especially with unsymmetrical ketone oximes. The migrating group is the one that is anti-periplanar to the hydroxyl group on the oxime. Therefore, controlling the stereochemistry of the oxime is key to controlling the regioselectivity of the rearrangement.

Causality and Mechanistic Insight:

The Beckmann rearrangement proceeds through the formation of a nitrilium ion intermediate after the migration of the group anti to the leaving group on the nitrogen. The choice of which group migrates is determined by the initial (E/Z) geometry of the oxime. Under strongly acidic conditions, isomerization of the oxime can occur, leading to a mixture of regioisomers.

Troubleshooting Strategies:

  • Choice of Acid Catalyst: The choice of acid can significantly influence the outcome. Strong Brønsted acids like sulfuric acid or polyphosphoric acid can promote oxime isomerization. Milder conditions, often employing Lewis acids or specific organocatalysts, can favor the rearrangement of the initially formed oxime isomer.[6][7] Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the Beckmann rearrangement, often providing high selectivity.[8][9]

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the isomerization of the oxime, leading to a higher regioselectivity.

  • Oxime Synthesis and Isolation: Preparing and isolating a single stereoisomer of the oxime before subjecting it to the rearrangement conditions is the most direct way to ensure high regioselectivity. This can sometimes be achieved through careful control of the oximation conditions or through chromatographic separation of the (E) and (Z) oxime isomers.

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime using Trifluoroacetic Acid [8]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone oxime (1.0 eq) in an aprotic solvent such as acetonitrile.

    • Add trifluoroacetic acid (TFA) (typically 3.0 eq) to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 16 hours).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The trifluoroacetic acid can be removed by distillation under reduced pressure.

    • The residue can then be washed with cold water and the product, ε-caprolactam, can be recrystallized from a suitable solvent like hexane.

Question 5: My Schmidt reaction on a cyclohexanone derivative is producing a significant amount of a nitrile byproduct. What is causing this and how can I favor the formation of the desired lactam?

Answer:

Nitrile formation is a known side reaction in the Schmidt reaction of ketones, arising from a process called Beckmann fragmentation. This pathway competes with the desired Beckmann rearrangement.

Causality and Mechanistic Insight:

The Schmidt reaction of a ketone with hydrazoic acid (HN₃) proceeds through an azidohydrin intermediate. This intermediate can then either undergo a rearrangement to form the lactam (the desired pathway) or fragment to form a nitrile and a carbocation. Fragmentation is more likely to occur if the carbocation that is formed is relatively stable (e.g., a tertiary or benzylic carbocation).

Troubleshooting Strategies:

  • Substrate Structure: The structure of the starting ketone is the primary determinant of the rearrangement versus fragmentation ratio. Substrates that can form stable carbocations upon fragmentation are more prone to nitrile formation.

  • Choice of Acid: The nature and concentration of the acid catalyst can influence the reaction pathway. In some cases, using a Lewis acid instead of a Brønsted acid can alter the selectivity. For intramolecular Schmidt reactions, the choice of Lewis acid has been shown to be crucial for controlling regiochemistry and suppressing side reactions.[4][10]

  • Reaction Temperature: As with the Beckmann rearrangement, controlling the temperature can sometimes help to favor one pathway over another, although this is often less effective than modifying the substrate or catalyst.

Part 3: Analytical Methods for Byproduct Identification and Quantification

Accurate identification and quantification of byproducts are essential for effective troubleshooting and optimization. A combination of chromatographic and spectroscopic techniques is typically employed.

Question 6: What are the best analytical techniques for identifying and quantifying byproducts in my azepane synthesis?

Answer:

A multi-pronged analytical approach is recommended for a comprehensive understanding of your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying non-volatile components of your reaction mixture, including the starting material, desired product, and non-volatile byproducts.

    • For Achiral Separations: A reversed-phase C18 column is a good starting point for most small organic molecules. A gradient elution with water and acetonitrile or methanol, often with a small amount of an acid (like formic acid or TFA) or a base (like triethylamine) to improve peak shape, is typically effective.

    • For Chiral Separations: To determine the enantiomeric excess of a chiral azepane, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are widely used and effective for a broad range of compounds.[11][12] Method development often involves screening different columns and mobile phases (both normal-phase and reversed-phase).[13]

Table 1: Starting Conditions for Chiral HPLC Method Development [11][12][13]

Parameter Normal Phase Reversed Phase
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide-based or Macrocyclic Antibiotic-based
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesAcetonitrile/Water or Methanol/Water with buffer (e.g., ammonium bicarbonate)
Additive For basic analytes: Diethylamine (DEA); For acidic analytes: Trifluoroacetic acid (TFA)Formic acid or ammonium acetate
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 20 - 40 °C20 - 40 °C
Detection UV (e.g., 220 nm, 254 nm)UV or Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile compounds. It can be particularly useful for identifying low molecular weight byproducts, residual solvents, or fragmentation products.[14][15][16] Derivatization may be necessary for polar or non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of both the desired product and any isolated byproducts.

    • ¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts, coupling constants, and integration of the signals can be used to piece together the structure. For example, the presence of vinylic protons could indicate the formation of an enamine or tetrahydropyridine byproduct.[17]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals and their chemical shifts can help to confirm the structure and identify isomers.[18][19]

    • 2D NMR (COSY, HSQC, HMBC): These techniques are crucial for unambiguously assigning the structure of novel byproducts by establishing connectivity between protons and carbons.

Visualization of Troubleshooting Logic

Troubleshooting_Azepane_Synthesis cluster_Reductive_Amination Intramolecular Reductive Amination cluster_Ring_Expansion Ring Expansion Reactions cluster_Analysis Analytical Workflow RA_Problem Problem Observed Over_Alkylation Over-alkylation (Tertiary Amine) RA_Problem->Over_Alkylation Enamine_Formation Enamine Byproduct RA_Problem->Enamine_Formation Smaller_Ring Smaller Ring Formation (Piperidine/Pyrrolidine) RA_Problem->Smaller_Ring Stepwise Stepwise Reaction: 1. Imine formation 2. Reduction Over_Alkylation->Stepwise Mild_Reductant Use Mild Reductant (e.g., NaBH(OAc)₃) Over_Alkylation->Mild_Reductant Enamine_Formation->Mild_Reductant pH_Control Control pH (mildly acidic) Enamine_Formation->pH_Control Substrate_Design Substrate Design Smaller_Ring->Substrate_Design RA_Solution Potential Solution RE_Problem Problem Observed Regioisomer_Mix Mixture of Regioisomeric Lactams RE_Problem->Regioisomer_Mix Nitrile_Formation Nitrile Byproduct (Fragmentation) RE_Problem->Nitrile_Formation Control_Oxime_Stereochem Control Oxime Stereochemistry Regioisomer_Mix->Control_Oxime_Stereochem Mild_Acid Use Milder Acid (e.g., TFA, Lewis Acid) Regioisomer_Mix->Mild_Acid Nitrile_Formation->Mild_Acid Modify_Substrate Modify Substrate to Disfavor Carbocation Nitrile_Formation->Modify_Substrate RE_Solution Potential Solution Reaction_Mixture Reaction Mixture Separation Separation Reaction_Mixture->Separation Identification Identification Separation->Identification HPLC HPLC (Chiral & Achiral) Separation->HPLC GC_MS GC-MS Separation->GC_MS Identification->GC_MS NMR NMR (1D & 2D) Identification->NMR

Caption: A logical workflow for troubleshooting common byproduct formation in azepane synthesis.

References

  • BenchChem. (2025).
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025).
  • Myers, A. (n.d.).
  • Regioselective synthesis of some isoxazolines and isoxazolidines bearing caprolactam moiety. (2018). Figshare.
  • Ronchin, L., et al. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest.
  • Ronchin, L., et al. (2012). Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolactam.
  • Ways to reduce the bis amination during a reductive amin
  • Reductive amin
  • Ronchin, L., et al. (2009). On the mechanism of the organocatalyzed Beckmann rearrangement of cyclohexanone oxime by trifluoroacetic acid in aprotic solvent.
  • Reductive Amin
  • Beckmann Rearrangement. (2023). Master Organic Chemistry.
  • Wang, Y., et al. (2019). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Polymers, 11(11), 1856.
  • Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(3), 809-815.
  • Al-Ayed, A. S. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research, 13(3).
  • Beckmann rearrangement process catalyzed by TFA and cyclohexanone oxime hydrolysis with water as a side‐reaction. (2023).
  • Synthesis of ϵ‐caprolactam derivatives. (2020).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Bolocan, I., et al. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63.
  • Chiral HPLC Separ
  • Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones. BenchChem.
  • Reductive amination of carbohydr
  • Khoshnavazi, R., et al. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Advances, 6(10), 8345-8354.
  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7).
  • Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
  • Piperidine. (n.d.). SpectraBase.
  • Al-gawhari, F. A., & Simpkins, N. S. (2011).
  • Jevđević, M., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(13), 5122.
  • Kayamba, F., et al. (2018). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
  • Williams, J., et al. (2013). Artemisia vulgaris L. Chemotypes. American Journal of Plant Sciences, 4(6), 1265-1269.
  • Al-Shmgani, H. S., et al. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (2014).
  • Sample Preparation for the Analysis of Volatile compounds by GC-MS. (2019). YouTube.

Sources

Troubleshooting

Method development for separating primary, secondary, and tertiary amines

Welcome to the technical support center for amine separation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing and isolating primary, secon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine separation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing and isolating primary, secondary, and tertiary amines. Here, we move beyond simple protocols to explain the "why" behind the methods, offering field-proven insights and robust troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable classical method for distinguishing between primary, secondary, and tertiary amines?

The Hinsberg test is a cornerstone of classical amine analysis. It relies on the reaction of amines with benzenesulfonyl chloride in an aqueous alkali (like NaOH or KOH). The differing reactivity and solubility of the resulting sulfonamides form the basis of the separation.

  • Primary Amines (R-NH₂): React to form N-alkylbenzenesulfonamide, which is acidic due to the proton on the nitrogen. This allows it to dissolve in the alkaline solution. Subsequent acidification of the solution will precipitate the sulfonamide.

  • Secondary Amines (R₂NH): React to form N,N-dialkylbenzenesulfonamide. This molecule lacks an acidic proton and is therefore insoluble in the alkali solution, precipitating out directly.

  • Tertiary Amines (R₃N): Do not react with benzenesulfonyl chloride under these conditions and remain insoluble. They are typically recovered unchanged after the reaction.

Troubleshooting Guide: The Hinsberg Test

Even with a well-established method like the Hinsberg test, experimental issues can arise. This section addresses common problems and provides a logical approach to troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
No reaction occurs with a known primary or secondary amine. 1. Degraded benzenesulfonyl chloride: The reagent can hydrolyze over time if exposed to moisture. 2. Steric hindrance: Very bulky amines may react slowly or not at all.1. Use fresh or properly stored benzenesulfonyl chloride. 2. Gently warm the reaction mixture or allow for a longer reaction time. Consider an alternative method for highly hindered amines.
A precipitate forms, but it is not the expected sulfonamide. 1. Hydrolysis of benzenesulfonyl chloride: This can form benzenesulfonic acid, which may precipitate. 2. Low temperature: The sodium salt of the primary amine's sulfonamide may be less soluble in the cold.1. Ensure the reaction is performed under anhydrous conditions until the addition of the aqueous base. 2. Perform the reaction at room temperature or slightly warmer.
The tertiary amine appears to react or does not separate cleanly. Impurity: The tertiary amine sample may be contaminated with primary or secondary amines.Purify the starting amine sample before performing the test. Distillation or chromatography are common purification methods.

Advanced Separation Technique: Derivatization followed by Chromatography

For quantitative analysis and separation of complex amine mixtures, derivatization followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is the preferred method. Derivatization converts the polar amines into less polar, more volatile, and more easily detectable derivatives.

Core Principle: A derivatizing agent, such as dansyl chloride or an acylating agent (e.g., trifluoroacetic anhydride), reacts with the primary and secondary amines to form stable derivatives. Tertiary amines, lacking a reactive N-H bond, do not react. The resulting mixture can then be separated based on the different physicochemical properties of the derivatives using chromatography.

Experimental Protocol: General Derivatization for GC/HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the amine mixture in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Reagent Addition: Add the derivatizing agent (e.g., trifluoroacetic anhydride) and a non-nucleophilic base (e.g., pyridine) to the amine solution. The base acts as a catalyst and scavenges the acid byproduct.

  • Reaction: Gently heat the mixture (e.g., 50-70 °C) for a specified time (typically 30-60 minutes) to ensure complete derivatization of primary and secondary amines.

  • Quenching: Cool the reaction mixture and quench any excess derivatizing agent by adding a small amount of a protic solvent like methanol.

  • Extraction & Cleanup: Perform a liquid-liquid extraction to isolate the derivatives. Wash the organic layer to remove any remaining reagents or byproducts.

  • Analysis: Inject the final organic solution into the GC or HPLC system for separation and quantification.

Visualizing the Workflows

A clear understanding of the reaction pathways and experimental processes is crucial for success.

HinsbergTest cluster_amines Starting Amines cluster_results Reaction Outcomes p_amine Primary Amine (R-NH₂) reagent Benzenesulfonyl Chloride + NaOH(aq) p_amine->reagent s_amine Secondary Amine (R₂NH) s_amine->reagent t_amine Tertiary Amine (R₃N) t_amine->reagent p_result Soluble Salt [R-NSO₂Ph]⁻Na⁺ reagent->p_result Forms soluble salt s_result Insoluble Precipitate R₂N-SO₂Ph reagent->s_result Forms precipitate t_result No Reaction (Insoluble) reagent->t_result No reaction acid Add HCl p_result->acid p_precipitate Precipitate Forms R-NHSO₂Ph acid->p_precipitate

Caption: Reaction pathway of the Hinsberg test for amine separation.

DerivatizationWorkflow cluster_output Chromatogram Output start Amine Mixture (1°, 2°, 3°) step1 Add Derivatizing Agent (e.g., TFAA) + Base start->step1 step2 Heat to React (1° & 2° amines derivatized) step1->step2 step3 Quench & Extract step2->step3 step4 Analyze via GC/HPLC step3->step4 peak1 Peak 1: Derivatized 1° Amine step4->peak1 peak2 Peak 2: Derivatized 2° Amine step4->peak2 peak3 Peak 3: Unreacted 3° Amine step4->peak3

Caption: General workflow for amine separation by derivatization and chromatography.

References

  • The Hinsberg Test for Amines. Chemistry LibreTexts.[Link]

  • Separation of primary, secondary and tertiary amines. BYJU'S.[Link]

  • Qualitative Test for Amines. GeeksforGeeks.[Link]

Optimization

Technical Support Center: Purification of Polar Amine Compounds

Welcome to the technical support center for challenges in the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying these often-problematic molecules. Here, we will explore the underlying reasons for common issues and provide detailed, field-proven troubleshooting strategies and protocols to help you achieve optimal separation and purity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar amines in a question-and-answer format.

Q1: Why are my polar amine peaks severely tailing in reversed-phase HPLC?

A1: The primary cause of peak tailing for basic compounds like amines in reversed-phase chromatography is secondary interactions with the stationary phase.

Causality Explained: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. At typical mobile phase pHs (between 2 and 8), some of these silanols are deprotonated and carry a negative charge (SiO⁻). Polar amines, being basic, are often protonated and carry a positive charge (R-NH₃⁺). This leads to a strong, undesirable ionic interaction between the positively charged amine and the negatively charged silanol groups. This secondary interaction mechanism, in addition to the intended hydrophobic interaction, causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak shape.[1][2] Tailing can lead to reduced resolution between peaks and inaccurate quantification.[1][3]

Troubleshooting Protocol: Mitigating Peak Tailing

There are several effective strategies to address this issue. The choice depends on your specific compound, matrix, and available instrumentation.

Option A: Mobile Phase Modification - The "Competing Base" Approach

This is often the simplest and quickest solution to implement.

  • Principle: Introduce a small, basic compound (a "competing amine") into the mobile phase. This additive will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.[4]

  • Step-by-Step Protocol:

    • Select an Additive: Triethylamine (TEA) is a classic choice. For Mass Spectrometry (MS) compatibility, volatile bases like ammonium hydroxide or diethylamine (DEA) are preferred.[5][6]

    • Concentration: Add the competing base to your mobile phase at a low concentration, typically 0.1% (v/v).[5][6] It's crucial to add it to both the aqueous and organic components of your mobile phase to maintain a consistent concentration during gradient elution.

    • pH Adjustment: The addition of a basic modifier will increase the mobile phase pH. Ensure your column is stable at the resulting pH. For amines, working at a pH two units above the pKa of the amine will keep it in its neutral, free-base form, which can improve retention and peak shape in reversed-phase chromatography.[5]

    • Equilibration: Equilibrate the column with the modified mobile phase for at least 10-15 column volumes before injecting your sample to ensure the stationary phase is fully saturated with the additive.

Option B: Use a Modern, End-Capped, High-Purity Silica Column

Column technology has advanced significantly to address this very problem.

  • Principle: Modern columns are manufactured with high-purity silica, which has fewer metal impurities that can create highly acidic silanol sites. Additionally, they undergo extensive "end-capping," a chemical process that converts most of the residual silanol groups into less interactive, hydrophobic siloxane (Si-O-Si-R) groups.[1]

  • Recommendation: If you are consistently working with basic compounds, investing in a column specifically designed for this purpose (e.g., those with "AQ," "CSH," or other proprietary technologies for polar analytes) is highly recommended.[7][8] These columns often provide excellent peak shape without the need for mobile phase additives.

Q2: My polar amine has little to no retention on a C18 column and elutes in the void volume. How can I increase its retention?

A2: This is a common problem for highly polar (hydrophilic) amines. Standard reversed-phase chromatography relies on hydrophobic interactions, which are weak for very polar molecules.[9]

Troubleshooting Workflow: Selecting the Right Technique

When faced with poor retention of a polar amine, a systematic approach to selecting the appropriate chromatographic mode is necessary.

G start Start: Poor retention of polar amine on C18 rp_mod Can the polarity be moderately increased? start->rp_mod ipc Ion-Pair Chromatography (IPC) Good for charged amines, but often MS-incompatible. rp_mod->ipc Yes hilic Hydrophilic Interaction Liquid Chromatography (HILIC) Excellent for very polar compounds, MS-compatible. rp_mod->hilic No, compound is highly polar mmc Mixed-Mode Chromatography (MMC) Combines RP and ion-exchange. Versatile and MS-compatible. hilic->mmc Need alternative selectivity? sfc Supercritical Fluid Chromatography (SFC) Fast, green alternative for polar compounds. mmc->sfc Need faster separation? derivatization Chemical Derivatization Increases hydrophobicity, adds complexity. sfc->derivatization Still facing issues?

Caption: Decision tree for enhancing polar amine retention.

Detailed Protocols for Alternative Techniques:

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the go-to technique for very polar compounds that are not retained in reversed-phase.[9][10][11]

  • Principle: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10][12] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. The elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[9]

  • Step-by-Step Protocol:

    • Column Selection: Choose a HILIC column. Amide- and silica-based phases are common starting points.[12][13]

    • Mobile Phase Preparation:

      • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or acetic acid). A buffer is crucial for reproducible results.[12]

      • Solvent B: Acetonitrile.

    • Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and run a gradient to a lower percentage (e.g., 50% acetonitrile). This will elute your polar compounds in order of increasing polarity.

    • Sample Diluent: This is critical in HILIC. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve your sample in 90-95% acetonitrile. Injecting in a highly aqueous solvent can cause severe peak distortion.

2. Ion-Pair Chromatography (IPC)

IPC is a powerful technique for retaining charged analytes on a reversed-phase column.[14]

  • Principle: An ion-pairing reagent, which is a molecule with a long hydrophobic tail and an ionic headgroup, is added to the mobile phase.[15] For a positively charged amine, a reagent with a negative headgroup (like an alkyl sulfonate, e.g., heptanesulfonic acid) is used. The reagent forms a neutral ion-pair with the amine analyte, which is then retained by the non-polar stationary phase.[15] Alternatively, the hydrophobic tail of the reagent can embed in the stationary phase, turning it into a pseudo-ion-exchanger.[15]

  • Step-by-Step Protocol:

    • Select Ion-Pair Reagent: For basic amines, sodium salts of alkyl sulfonic acids (e.g., sodium 1-heptanesulfonate) are common.[15]

    • Mobile Phase Preparation: Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase at a concentration of 5-20 mM. Adjust the pH to ensure both your analyte and the ion-pairing reagent are ionized.

    • Dedicated System: It is highly recommended to dedicate an HPLC system to IPC, as ion-pairing reagents can be difficult to completely flush out and may contaminate the system for other applications.[14]

    • MS Incompatibility: Most traditional ion-pairing reagents are non-volatile and will suppress the MS signal, making this technique unsuitable for LC-MS applications.[16]

3. Mixed-Mode Chromatography (MMC)

MMC columns offer a combination of retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[17][18]

  • Principle: These columns have both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities. This allows for the simultaneous separation of compounds based on both their hydrophobicity and charge.[17] This is particularly useful for complex mixtures containing both polar and non-polar compounds.[16][19]

  • Advantages: MMC can provide unique selectivity and retain polar, charged compounds without the need for ion-pairing reagents, making it fully compatible with MS detection.[17]

Comparison of Techniques for Polar Amine Retention

TechniquePrinciple of RetentionMS CompatibilityKey AdvantageKey Disadvantage
Reversed-Phase (with modifier) Hydrophobic interaction + suppression of silanol activityGood (with volatile modifiers)Simple modification of existing methodsMay not be sufficient for highly polar amines
HILIC Partitioning into an aqueous layer on a polar surfaceExcellentStrong retention for very polar compoundsSensitive to sample solvent and water content
Ion-Pair Chromatography (IPC) Formation of a neutral ion-pair with the analytePoor (with traditional reagents)Strong, tunable retention for charged analytesSystem contamination; MS incompatibility
Mixed-Mode Chromatography (MMC) Combined hydrophobic and ion-exchange interactionsExcellentRetains both polar and non-polar compounds without ion-pair reagentsMethod development can be more complex
Supercritical Fluid Chromatography (SFC) Adsorption/partitioning in a supercritical fluid mobile phaseGoodVery fast separations, reduced solvent usageRequires specialized instrumentation

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a sample containing polar amines for purification?

A: Sample preparation is crucial to avoid issues downstream. The key is to ensure compatibility with your chosen chromatographic system.

  • For Reversed-Phase/MMC: If your mobile phase is aqueous-based, dissolve your sample in the initial mobile phase composition or a solvent with a slightly weaker elution strength. Avoid dissolving highly polar compounds in very non-polar solvents, as this can lead to precipitation upon injection.

  • For HILIC: As mentioned, the sample diluent must have a high organic content (e.g., >80% acetonitrile) to prevent peak distortion.[20][21]

  • General Considerations: Always filter your sample through a 0.22 or 0.45 µm filter before injection to prevent column plugging. If the sample matrix is complex (e.g., biological fluids), a solid-phase extraction (SPE) step may be necessary to remove interferences.[22]

Q: Can I use derivatization to improve the purification of my polar amine?

A: Yes, chemical derivatization is a valid strategy, particularly for improving detection or retention.[23][24] By reacting the amine group with a derivatizing agent (e.g., 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate), you can attach a larger, more hydrophobic, and often UV-active or fluorescent tag to your molecule.[23][25] This increases its hydrophobicity, leading to better retention in reversed-phase chromatography. However, this adds extra steps to your workflow, and you must ensure the derivatization reaction is complete and does not generate unwanted byproducts.[23]

Q: What role does the mobile phase pH play in amine purification?

A: The mobile phase pH is one of the most critical parameters. The charge state of a polar amine is dictated by its pKa and the pH of the mobile phase.

  • In Reversed-Phase: To maximize retention of a basic amine, you can work at a high pH (> pKa + 2) where the amine is in its neutral, more hydrophobic form.[5] However, you must use a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns degrade above pH 8.[26] Alternatively, working at a low pH (< pKa - 2) ensures the amine is consistently protonated (positively charged), which can provide reproducible results, although peak tailing may need to be addressed with additives or a suitable column.[1]

  • In Ion-Exchange (or MMC): The pH must be controlled to ensure your analyte is charged so it can interact with the ion-exchange sites on the stationary phase.

Q: Are there any "greener" alternatives for purifying polar amines?

A: Yes, Supercritical Fluid Chromatography (SFC) is gaining popularity as a green chromatography technique.[27]

  • Principle: SFC uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and readily available. A small amount of an organic modifier (like methanol) is added to elute more polar compounds.[28][29]

  • Advantages: SFC offers very fast separations due to the low viscosity of the mobile phase.[27] It significantly reduces the consumption of organic solvents compared to HPLC. It is an excellent technique for both chiral and achiral separations of polar compounds, including amines.[28]

References

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • Gika, H. G., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Gika, H. G., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Chromatography Forum. Amines-Ion Pairing. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • ResearchGate. Comparison of SFC, polar organic, and normal-phase modes. Analyte: RS/SR 2-amino. [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. [Link]

  • Google Patents.
  • Google Patents.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Chromatography Online. Evolution of Mixed-Mode Chromatography. [Link]

  • Waters. What is a good column choice for analysis of a quaternary amine compound?. [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Gika, H. G., et al. (2022). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]

  • Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/is-sfc-suitable-for-the-analysis-of-polar-compounds/31960]([Link] SFC/is-sfc-suitable-for-the-analysis-of-polar-compounds/31960)

  • Sanagi, M. M., et al. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. IntechOpen. [Link]

  • Chromatography Online. Mixed-Mode Chromatography—A Review. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.. [Link]

  • Axion Labs. HPLC Tips Peak Tailing. YouTube. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. NIH. [Link]

  • Maxi Scientific. How to Select the Proper HPLC Column for Your Application. [Link]

  • University of Iowa. Sample Preparation for Monoamine HPLC. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed. [Link]

  • Kaczmarek, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Proteomics Resource Center. SAMPLE PREPARATION GUIDELINE FOR EXTRACTION OF POLAR METABOLITES FROM ADHERENT OR. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Paul, C., et al. (2018). Small Polar Molecules: A Challenge in Marine Chemical Ecology. PMC. [Link]

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Troubleshooting

Technical Support Center: Synthesis and Handling of Propanal Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the challenges associated with the synthesis and handling of propanal and its deriva...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the synthesis and handling of propanal and its derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting strategies to prevent the degradation of these valuable compounds during your experimental work. Propanal and its derivatives are highly reactive molecules, susceptible to various degradation pathways that can significantly impact yield, purity, and the overall success of your synthesis. This guide will equip you with the expertise to anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for propanal and its derivatives during synthesis and storage?

A1: Propanal and its derivatives are susceptible to several degradation pathways due to the high reactivity of the aldehyde functional group. The most common pathways are:

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids in the presence of atmospheric oxygen or other oxidizing agents.[1] This is often the primary cause of impurity formation.

  • Aldol Condensation and Polymerization: Propanal possesses acidic α-hydrogens, making it prone to self-condensation (aldol reaction) under both acidic and basic conditions.[2] This can lead to the formation of dimers, oligomers, and polymers, which present as viscous residues or solids.[1]

  • Trimerization: Aliphatic aldehydes can undergo trimerization to form stable 1,3,5-trioxanes, which reduces the concentration of the desired aldehyde. This process can be accelerated by the presence of acid.[3]

  • Acetal/Hemiacetal Formation: In the presence of alcohols (including the starting material, propan-1-ol) or water, propanal can form hemiacetals and acetals, which can be unstable and complicate purification.[4]

Q2: Why is it crucial to use an inert atmosphere when working with propanal derivatives?

A2: An inert atmosphere, typically nitrogen or argon, is crucial for two main reasons. Firstly, it prevents the oxidation of the aldehyde to the corresponding carboxylic acid by excluding atmospheric oxygen.[1][5] Secondly, it minimizes contact with moisture, which can catalyze unwanted side reactions like polymerization and decomposition.[1] Maintaining an inert atmosphere is a fundamental practice for preserving the chemical integrity and reactivity of aldehydes throughout synthesis and storage.[1]

Q3: How should I properly store propanal and its derivatives to ensure long-term stability?

A3: Proper storage is critical for preventing degradation. For propanal, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, ideally refrigerated between 2-8°C.[6] It is also sensitive to air and light, so it should be stored under an inert gas and in an amber or opaque container.[6] For some aliphatic aldehydes, dilution in a primary alcohol to form more stable hemi-acetals can be an effective storage strategy, although this may not be suitable for all applications.[3] It is also advisable to add a polymerization inhibitor, such as hydroquinone, for long-term storage.[4]

Q4: What are polymerization inhibitors, and should I use them?

A4: Polymerization inhibitors are compounds added in small amounts to prevent or delay unwanted polymerization reactions.[4][7] For aldehydes, these are typically radical scavengers like hydroquinone or butylated hydroxytoluene (BHT).[3][4] The use of an inhibitor is highly recommended for the storage of purified propanal or its derivatives, especially if they are to be stored for an extended period.[4] However, the inhibitor may need to be removed before subsequent synthetic steps, as it can interfere with certain reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of propanal derivatives, providing insights into their causes and actionable solutions.

Issue 1: Low yield of propanal during oxidation of propan-1-ol, with significant formation of propanoic acid.

  • Probable Cause: Over-oxidation of the propanal product. Aldehydes are more susceptible to oxidation than primary alcohols.[8] Using a strong oxidizing agent or allowing the propanal to remain in the oxidizing medium for too long will inevitably lead to the formation of the carboxylic acid.[8][9]

  • Solution:

    • Choice of Oxidizing Agent: Opt for a milder oxidizing agent that is selective for the conversion of primary alcohols to aldehydes. Pyridinium chlorochromate (PCC) is a classic choice for this transformation under anhydrous conditions.[8][10][11][12][13] The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is another excellent and mild method.[14][15][16][17]

    • Control of Reaction Conditions: If using a stronger oxidant like acidified potassium dichromate, the key is to remove the propanal from the reaction mixture as it is formed.[9] This can be achieved by setting up the reaction in a distillation apparatus and maintaining the reaction temperature above the boiling point of propanal (46-50°C) but below the boiling point of propan-1-ol (97°C).[18] The propanal will distill off as it is formed, preventing its further oxidation.[9][18]

Issue 2: My reaction mixture has become viscous or has formed a solid precipitate during a base- or acid-catalyzed reaction.

  • Probable Cause: Aldol condensation and subsequent polymerization of the propanal derivative. The presence of α-hydrogens makes propanal susceptible to enolate formation, which then acts as a nucleophile, attacking another molecule of the aldehyde.[2][10] This process can continue, leading to the formation of long-chain polymers.

  • Solution:

    • Temperature Control: Aldol reactions are often exothermic. Maintaining a low reaction temperature (e.g., 0°C or below) can help to control the rate of condensation.

    • Kinetic vs. Thermodynamic Control: In crossed aldol reactions, you can favor the desired product by carefully choosing your base and reaction temperature to favor either the kinetic or thermodynamic enolate.[2][19] For kinetic control, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) is used to rapidly and irreversibly form the less substituted enolate.[19] For thermodynamic control, a smaller, weaker base at higher temperatures allows for equilibration to the more stable, more substituted enolate.[19]

    • Slow Addition: Adding the propanal derivative slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring self-condensation.

Issue 3: I am performing a multi-step synthesis, and the propanal derivative is degrading during a subsequent reaction step.

  • Probable Cause: The aldehyde functionality is not stable to the reagents or conditions of the subsequent step (e.g., reaction with a strong nucleophile like a Grignard reagent or reduction with a hydride).

  • Solution:

    • Use of a Protecting Group: The most robust strategy is to protect the aldehyde functional group. Aldehydes can be readily converted to acetals, which are stable to strong bases, nucleophiles, oxidizing, and reducing agents.[5][7][20][21][22][23][24][25][26][27][28][29][30] Cyclic acetals, formed with ethylene glycol, are particularly common.[25] After the desired reaction on another part of the molecule is complete, the acetal can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde.[31][32]

Issue 4: My purified propanal derivative is showing signs of degradation after a short period of storage.

  • Probable Cause: Improper storage conditions, leading to oxidation, polymerization, or trimerization.

  • Solution:

    • Review Storage Protocol: Ensure the compound is stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at the recommended temperature (typically 2-8°C).[6]

    • Add an Inhibitor: If not already present, consider adding a small amount of a polymerization inhibitor like hydroquinone or BHT.[3]

    • Dilution: For long-term storage, diluting the aldehyde in a primary alcohol can enhance stability by forming a hemiacetal in solution.[3] However, ensure this is compatible with your future intended use.

Experimental Protocols

Protocol 1: Purification of Propanal Derivatives via Bisulfite Adduct Formation

This protocol is highly effective for separating aldehydes from reaction mixtures containing other organic compounds that do not react with bisulfite.[1][2][9][19][20]

  • Adduct Formation:

    • Dissolve the crude reaction mixture in a suitable water-miscible solvent. For aliphatic aldehydes like propanal derivatives, dimethylformamide (DMF) is often effective.[19][20]

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Shake the funnel vigorously for at least 30 seconds. A solid precipitate of the bisulfite adduct may form.[19]

    • Add deionized water and an immiscible organic solvent (e.g., a mixture of hexanes and ethyl acetate). Shake the funnel again.

    • Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer. The other organic components will remain in the organic layer.[2]

  • Isolation of Non-Aldehyde Components:

    • Separate the organic layer. You can wash it further with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it to recover the non-aldehyde components of your mixture.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the bisulfite adduct, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a strong base, such as 50% sodium hydroxide (NaOH), until the pH of the aqueous layer is strongly basic (pH > 12).[1][2][19] This will reverse the reaction and regenerate the free aldehyde.

    • Shake the funnel to extract the aldehyde into the organic layer.

    • Separate the organic layer, dry it over an anhydrous salt, and carefully remove the solvent under reduced pressure to obtain the purified aldehyde.

Protocol 2: Acetal Protection of Propanal

This protocol describes the formation of a cyclic acetal, a common and robust protecting group for aldehydes.[25][29]

  • Reaction Setup:

    • In a round-bottom flask, dissolve the propanal derivative (1 equivalent) in a suitable anhydrous solvent, such as toluene or dichloromethane.

    • Add ethylene glycol (1.1 to 1.5 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

  • Reaction Execution:

    • Fit the flask with a Dean-Stark apparatus or add molecular sieves to remove the water that is formed during the reaction. This is crucial to drive the equilibrium towards the acetal product.

    • Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • The crude acetal can be purified by column chromatography or distillation if necessary.

Data Summary

Degradation PathwayKey FactorsPreventative Measures
Oxidation Presence of O₂, oxidizing agentsInert atmosphere (N₂ or Ar), use of mild oxidants (PCC, Swern), immediate removal of product from strong oxidants.
Aldol Condensation Presence of α-hydrogens, acid or base catalysisLow temperature, slow addition of aldehyde, kinetic control (LDA, -78°C), use of protecting groups.
Polymerization Heat, light, contaminantsStorage at 2-8°C, protection from light, use of inhibitors (e.g., hydroquinone).
Trimerization Presence of acidNeutral storage conditions, dilution in alcohol.

Visualizations

Degradation Pathways of Propanal

DegradationPathways Figure 1: Common Degradation Pathways of Propanal Derivatives Propanal Propanal Derivative (R-CHO) Oxidation Oxidation (+[O]) Propanal->Oxidation O₂ / Oxidizing Agent Aldol Aldol Condensation (Base/Acid) Propanal->Aldol Self-reaction Trimerization Trimerization (Acid) Propanal->Trimerization 3 molecules CarboxylicAcid Carboxylic Acid (R-COOH) Oxidation->CarboxylicAcid AldolAdduct β-Hydroxy Aldehyde Aldol->AldolAdduct Polymerization Polymerization Trioxane 1,3,5-Trioxane Derivative Trimerization->Trioxane Enone α,β-Unsaturated Aldehyde AldolAdduct->Enone Dehydration Enone->Polymerization Polymer Polymer/Oligomer

Caption: Common degradation pathways of propanal derivatives.

Experimental Workflow for Aldehyde Purification via Bisulfite Adduct

PurificationWorkflow Figure 2: Workflow for Aldehyde Purification via Bisulfite Adduct cluster_0 Adduct Formation & Separation cluster_1 Aldehyde Regeneration CrudeMixture Crude Reaction Mixture (Aldehyde + Impurities) AddBisulfite 1. Dissolve in DMF 2. Add saturated NaHSO₃ (aq) CrudeMixture->AddBisulfite Extraction1 Liquid-Liquid Extraction (e.g., Hexanes/EtOAc) AddBisulfite->Extraction1 AqueousLayer Aqueous Layer (Bisulfite Adduct) Extraction1->AqueousLayer OrganicLayer1 Organic Layer (Impurities) Extraction1->OrganicLayer1 AddBase 1. Add organic solvent (e.g., EtOAc) 2. Add NaOH (aq) to pH > 12 AqueousLayer->AddBase Extraction2 Liquid-Liquid Extraction AddBase->Extraction2 OrganicLayer2 Organic Layer (Purified Aldehyde) Extraction2->OrganicLayer2 AqueousWaste Aqueous Waste Extraction2->AqueousWaste

Caption: Workflow for aldehyde purification via bisulfite adduct.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Filo. (2025). Why do aldehydes require an inert atmosphere? Retrieved from Filo. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Easy exam revision notes for GSCE Chemistry. (n.d.). Oxidation of Propanol. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Books Gateway. (2019). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • ResearchGate. (2006). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • Study.com. (n.d.). Show how you could prepare the given substance from propan-1-ol. Retrieved from [Link]

  • MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling. Retrieved from [Link]

  • YouTube. (2020). Oxidation of propanol to propanal VID 1592052479220. Retrieved from [Link]

  • Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Solvent Systems for the Chromatography of Azepane Compounds

Welcome to the technical support center for the analysis of azepane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatogra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of azepane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic method development for this important class of molecules. Azepanes, being cyclic secondary amines, often present unique challenges due to their basicity and potential for secondary interactions with stationary phases.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges and achieve robust and reproducible separations.

Understanding the Azepane Moiety: The Key to Successful Chromatography

The azepane ring system is a seven-membered saturated heterocycle containing a nitrogen atom.[1][2] The lone pair of electrons on the nitrogen atom imparts basic properties, meaning it will be protonated at acidic to neutral pH. This charge is the primary driver of many of the chromatographic challenges encountered, most notably peak tailing and poor retention in reversed-phase systems. Understanding and controlling the ionization state of your azepane analyte is paramount for successful method development.

Part 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse Technique

RP-HPLC is the most common starting point for the analysis of azepane compounds due to its versatility and the wide range of available stationary phases.[3] However, the basic nature of azepanes often leads to undesirable peak shapes on standard silica-based columns.

Troubleshooting Guide: RP-HPLC

Question: My azepane compound is showing significant peak tailing on a C18 column. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like azepanes on reversed-phase columns is most commonly caused by strong interactions between the protonated amine and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[4] This secondary interaction leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in asymmetrical peaks.

Here is a systematic approach to address this issue:

1. Mobile Phase pH Adjustment:

  • The Principle: At a low pH (typically 2-3 pH units below the pKa of the azepane), the analyte will be fully protonated, and the residual silanols will be in their neutral form. This minimizes strong ionic interactions, leading to improved peak shape.[5][6][7]

  • Protocol:

    • Start with a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous and organic phases.[8][9] This will bring the pH to approximately 2-2.5.

    • If peak shape is still not optimal, consider screening other low pH buffers such as phosphate buffer at pH 2.5.[10]

    • Ensure the pH of the aqueous portion of the mobile phase is adjusted before adding the organic modifier for reproducibility.[11]

2. Use of a "Base-Deactivated" or "High-Purity" Silica Column:

  • The Principle: Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups. Additionally, many columns are "end-capped," a process where residual silanols are chemically bonded with a small silylating agent to make them inert. These columns are specifically designed to provide better peak shape for basic compounds.

  • Recommendation: If you are using an older column, switching to a modern, base-deactivated C18 or C8 column can significantly improve peak symmetry.

3. Addition of a Competing Base:

  • The Principle: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing your analyte from interacting with them.[12]

  • Protocol:

    • Add 0.1-0.5% TEA to your mobile phase.

    • Be aware that TEA can suppress ionization in the mass spectrometer and has a high UV cutoff, which may interfere with detection. This approach is often less favored in modern LC-MS applications.

Question: My azepane analyte is not retained on the C18 column, even with a high percentage of water in the mobile phase. What are my options?

Answer:

Poor retention of polar compounds is a common issue in reversed-phase chromatography.[13] If your azepane derivative is highly polar, it may not interact sufficiently with the non-polar stationary phase. Here are several strategies to increase retention:

1. Ion-Pair Chromatography (IPC):

  • The Principle: For cationic analytes like protonated azepanes, adding an anionic ion-pairing reagent to the mobile phase forms a neutral, more hydrophobic ion pair that will be better retained by the stationary phase.[14][15][16]

  • Recommended Reagents: Alkyl sulfonates such as sodium 1-hexanesulfonate or sodium 1-octanesulfonate are common choices.[15][17]

  • Protocol:

    • Prepare your aqueous mobile phase with 5-10 mM of the chosen ion-pairing reagent.

    • Equilibrate the column for an extended period (at least 30-60 minutes) to ensure the stationary phase is saturated with the reagent.

    • Be aware that ion-pairing reagents are often non-volatile and can be difficult to remove from the column, making it dedicated to this type of analysis. They can also cause ion suppression in MS detection.[18]

2. Switch to a More Retentive Stationary Phase:

  • The Principle: Not all C18 columns are the same. A column with a higher carbon load will be more hydrophobic and may provide more retention. Alternatively, a phenyl-hexyl stationary phase can offer different selectivity through pi-pi interactions.

  • Recommendation: Screen a few different stationary phases, including those with different bonded phase chemistries (e.g., C18, C8, Phenyl-Hexyl).[3][19]

3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC):

  • The Principle: HILIC is an excellent alternative for the separation of polar compounds that are not well-retained in reversed-phase.[18][20] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[13][21]

  • Recommendation: This technique is discussed in more detail in the next section.

Data Summary: RP-HPLC Mobile Phase Additives
AdditiveTypical ConcentrationPurposeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Improves peak shape for bases by ion suppression of silanolsVolatile, MS-compatible (in positive ion mode)Can cause ion suppression in negative ion mode, strong ion-pairing effects
Formic Acid 0.1 - 1.0%Improves peak shape for basesGood for MS applications, less ion suppression than TFALess effective at masking silanols than TFA
Phosphate Buffer 10 - 50 mMControls pH for improved reproducibilityExcellent pH buffering capacityNon-volatile, not MS-compatible
Triethylamine (TEA) 0.1 - 0.5%Competing base to mask silanolsCan significantly improve peak shapeHigh UV cutoff, suppresses MS signal
Alkyl Sulfonates 5 - 10 mMIon-pairing agents to increase retentionCan dramatically increase retention of polar basesNon-volatile, not MS-compatible, can be difficult to remove from column

Part 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - For Polar Azepanes

HILIC is a powerful technique for retaining and separating polar and hydrophilic compounds, making it an ideal choice for polar azepane derivatives that show little to no retention in RP-HPLC.[13][20][21]

Troubleshooting Guide: HILIC

Question: I'm new to HILIC. What are the key parameters I need to consider for my polar azepane compound?

Answer:

HILIC operates on a different retention mechanism than reversed-phase, primarily partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[21] Here are the critical starting points:

  • Stationary Phase: Bare silica is a common starting point. Amide and diol phases are also popular and offer different selectivities.[13][20]

  • Mobile Phase: The mobile phase consists of a high percentage of a weak, aprotic organic solvent (typically acetonitrile) and a smaller amount of a strong, aqueous solvent (water or buffer).[22] A good starting point is 95% acetonitrile and 5% aqueous buffer.

  • Buffer Selection: The type and concentration of the buffer are critical in HILIC as they influence the hydration layer on the stationary phase and can participate in ion-exchange interactions. Ammonium formate and ammonium acetate are excellent choices as they are volatile and MS-compatible.[9] A concentration of 10-20 mM is typical.

  • Injection Solvent: The injection solvent should be as close as possible to the mobile phase composition, or weaker (i.e., higher in acetonitrile). Injecting in a solvent that is too strong (high in water) can cause significant peak distortion.

Question: My peaks in HILIC are broad and retention times are drifting. What could be the cause?

Answer:

Broad peaks and shifting retention times in HILIC are often related to column equilibration and mobile phase preparation.

  • Column Equilibration: HILIC columns can take a significant amount of time to equilibrate. It is not uncommon to need to flush the column with the initial mobile phase for 30-60 minutes or longer before the first injection to ensure a stable and reproducible water layer on the stationary phase.

  • Mobile Phase Volatility: Due to the high percentage of volatile organic solvent, the mobile phase composition can change over time due to evaporation. It is recommended to prepare fresh mobile phases daily and keep the solvent bottles capped.

  • Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times.

Experimental Workflow: HILIC Method Development for a Polar Azepane

HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_optimization Troubleshooting Start Select HILIC Column (e.g., Silica, Amide) Prep_Mobile_Phase Prepare Mobile Phase (e.g., 90:10 ACN:10mM NH4OAc) Start->Prep_Mobile_Phase Equilibrate Equilibrate Column (>30 min) Prep_Mobile_Phase->Equilibrate Inject Inject Sample in High Organic Solvent Equilibrate->Inject Assess Assess Retention & Peak Shape Inject->Assess Good_Peak Good Retention & Shape Assess->Good_Peak Acceptable Poor_Retention Poor Retention Assess->Poor_Retention Not Acceptable Poor_Shape Poor Peak Shape Assess->Poor_Shape Not Acceptable Increase_Water Increase Water Content Poor_Retention->Increase_Water Adjust_Buffer Adjust Buffer Concentration/pH Poor_Shape->Adjust_Buffer Increase_Water->Inject Adjust_Buffer->Inject

Caption: HILIC method development workflow for polar azepanes.

Part 3: Advanced and Orthogonal Techniques

When RP-HPLC and HILIC do not provide the desired separation, or for specific applications like chiral analysis, other techniques should be considered.

Supercritical Fluid Chromatography (SFC)

Question: I need to separate enantiomers of a chiral azepane. Is SFC a good option?

Answer:

Yes, SFC is an excellent and often preferred technique for chiral separations.[23][24] It offers several advantages over normal-phase LC, which has traditionally been used for this purpose.

  • Advantages of SFC for Chiral Separations:

    • Speed: The low viscosity of supercritical CO2 allows for high flow rates and rapid separations.[23][24]

    • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the main mobile phase component, significantly reducing the consumption of organic solvents.[23][25]

    • Orthogonal Selectivity: SFC can provide different selectivity compared to LC modes.[23]

  • Typical SFC Conditions for Chiral Azepane Separations:

    • Mobile Phase: Supercritical CO2 with a polar organic modifier (co-solvent) such as methanol or ethanol.

    • Additives: Small amounts of basic additives like diethylamine (DEA) or isopropylamine are often added to the modifier to improve the peak shape of basic analytes.[26]

    • Stationary Phase: A wide variety of chiral stationary phases (CSPs) are available, often based on coated or immobilized polysaccharides.

Normal-Phase HPLC (NP-HPLC)

Question: When should I consider using normal-phase HPLC for my azepane compound?

Answer:

While less common for basic compounds, NP-HPLC can be a useful tool, particularly for:

  • Less Polar Azepane Derivatives: If your azepane is part of a larger, non-polar molecule, NP-HPLC might provide better retention and selectivity.[27]

  • Orthogonal Separations: When you need a separation that is completely different from reversed-phase for impurity profiling.

  • Isomer Separations: NP-HPLC can be very effective at separating structural isomers.[27]

  • Typical NP-HPLC Conditions:

    • Stationary Phase: Polar stationary phases like silica or alumina.[28]

    • Mobile Phase: A non-polar solvent like hexane or heptane with a more polar modifier like ethanol, isopropanol, or ethyl acetate.[29][30][31]

    • Challenges: Water content in the mobile phase must be carefully controlled to ensure reproducible retention times. The basicity of the azepane can lead to very strong, sometimes irreversible, adsorption onto the acidic silica surface. Adding a small amount of a competing base to the mobile phase is often necessary.

Part 4: General Chromatography FAQs

Question: What is the best way to prepare my azepane sample for injection?

Answer: Always aim to dissolve your sample in the initial mobile phase whenever possible. If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase. Injecting in a stronger solvent can lead to peak distortion, including fronting and splitting.[12] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column or system.[8]

Question: All of my peaks are splitting. What is the likely cause?

Answer: If all peaks in the chromatogram are split, the problem is likely located before the column. Common causes include:

  • A partially blocked column inlet frit.[32]

  • A void or channel in the column packing at the inlet.[4]

  • An issue with the injector, such as a partially filled sample loop.

Troubleshooting Flowchart: General Peak Shape Problems

Peak_Shape_Troubleshooting cluster_all_peaks All Peaks Affected cluster_some_peaks Some Peaks Affected Start Poor Peak Shape Observed Check_All_Peaks Does it affect all peaks? Start->Check_All_Peaks System_Issue Likely a system issue (pre-column) Check_All_Peaks->System_Issue Yes Chemical_Issue Likely a chemical interaction issue Check_All_Peaks->Chemical_Issue No Check_Frit Check for blocked column frit System_Issue->Check_Frit Check_Void Inspect for column void Check_Frit->Check_Void Check_Injector Troubleshoot injector Check_Void->Check_Injector Check_pH Optimize mobile phase pH Chemical_Issue->Check_pH Use_Additive Use mobile phase additive (e.g., TFA, TEA) Check_pH->Use_Additive Change_Column Try a base-deactivated column Use_Additive->Change_Column

Sources

Troubleshooting

Technical Support Center: Enhancing Aldehyde Recovery from Biological Matrices

Welcome to the technical support center for the analysis of aldehydes in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of alde...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of aldehydes in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of aldehyde quantification. Aldehydes are highly reactive carbonyl compounds, making their accurate measurement in complex biological samples like plasma, urine, and tissue homogenates a significant analytical challenge.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when embarking on aldehyde analysis.

Q1: Why is derivatization necessary for aldehyde analysis in biological samples?

A1: Direct analysis of aldehydes in biological matrices is often impractical for several reasons:

  • High Reactivity and Instability: Aldehydes are prone to oxidation, polymerization, and reactions with endogenous molecules, leading to rapid degradation and inaccurate quantification.[1]

  • Poor Ionization Efficiency: Many low-molecular-weight aldehydes exhibit poor ionization in mass spectrometry, resulting in low sensitivity.

  • Lack of a Strong Chromophore: Most aldehydes do not possess a suitable chromophore for sensitive UV-Vis detection.[3]

Derivatization converts aldehydes into stable, easily detectable derivatives, overcoming these limitations.[4] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily analyzed by HPLC-UV or LC-MS.[3][5]

Q2: What are the most common biological matrices for aldehyde analysis, and what are their specific challenges?

A2: The choice of matrix depends on the research question. Here's a breakdown of common matrices and their associated challenges:

Biological MatrixCommon ApplicationsKey Challenges
Plasma/Serum Systemic biomarker discovery, toxicological studies.[6][7]High protein content can lead to matrix effects and interfere with derivatization and extraction.[8]
Urine Non-invasive biomarker monitoring, exposure assessment.[6][7][9]High salt content and variability in pH and specific gravity can affect derivatization efficiency and chromatographic performance.[9]
Tissue Homogenates Localized biomarker analysis, target organ toxicity studies.Complex lipid and protein composition can cause significant matrix effects and require rigorous cleanup procedures.
Exhaled Breath Condensate (EBC) Non-invasive respiratory disease monitoring.Very low analyte concentrations require highly sensitive analytical methods and preconcentration steps.

Q3: How should I collect and store my biological samples to ensure aldehyde stability?

A3: Proper sample handling is critical to prevent the artificial formation or degradation of aldehydes.

  • Anticoagulants: For blood samples, EDTA is generally preferred over heparin.

  • Immediate Processing: Samples should be processed as quickly as possible after collection.

  • Storage Temperature: For short-term storage (hours), keep samples at 4°C. For long-term storage, snap-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Addition of Stabilizers: In some cases, adding antioxidants like butylated hydroxytoluene (BHT) to the collection tube can help prevent ex vivo lipid peroxidation and subsequent aldehyde formation.

Q4: What are the key considerations when choosing a derivatization reagent?

A4: The ideal derivatization reagent should:

  • React specifically and rapidly with aldehydes under mild conditions.

  • Form a stable derivative.

  • Enhance detectability (e.g., possess a strong chromophore for UV detection or be readily ionizable for MS detection).

  • Be commercially available in high purity.

DNPH is a widely used reagent, but others like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are also employed, particularly for GC-MS analysis.[10][11][12][13]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your aldehyde analysis workflow.

Troubleshooting: Sample Preparation & Derivatization

Problem 1: Low or no derivatization efficiency.

  • Potential Cause A: Incorrect pH of the reaction mixture. The reaction of DNPH with aldehydes is pH-dependent.[14]

    • Solution: Ensure the pH of the sample and derivatization solution is optimized. For DNPH derivatization, a slightly acidic pH (around 2-4) is generally optimal.[14] Use a buffer to maintain a stable pH.[15]

  • Potential Cause B: Presence of interfering substances. Thiols and other nucleophiles in the biological matrix can compete with DNPH for reaction with aldehydes.

    • Solution: Deproteinize the sample prior to derivatization using methods like acetonitrile precipitation or ultrafiltration.[9]

  • Potential Cause C: Instability of the derivatization reagent. DNPH solutions can degrade over time, especially when exposed to light.

    • Solution: Prepare fresh DNPH solutions regularly and store them in amber vials, protected from light.[16]

Problem 2: High background signal or interfering peaks in the chromatogram.

  • Potential Cause A: Contamination of reagents or labware. Aldehydes are ubiquitous in the environment and can contaminate solvents and glassware.

    • Solution: Use high-purity, HPLC-grade solvents.[17] Thoroughly clean all glassware and consider rinsing with the derivatization solvent before use. Run a "reagent blank" (all reagents without the sample) to identify sources of contamination.

  • Potential Cause B: Formation of DNPH-hydrazone isomers. DNPH derivatives can exist as E/Z stereoisomers, which may appear as separate peaks in the chromatogram.[5]

    • Solution: Optimize chromatographic conditions to co-elute or fully resolve the isomers. In some cases, a reductive amination step can be employed to convert the C=N double bond to a C-N single bond, eliminating the issue of isomerism.[5]

Visualizing the Derivatization Workflow

Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Extraction Extraction Sample Biological Sample (Plasma, Urine, etc.) Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Reaction Reaction (Optimized pH & Temp) Supernatant->Reaction DNPH DNPH Reagent DNPH->Reaction Derivative Aldehyde-DNPH Derivative Reaction->Derivative SPE Solid-Phase Extraction (SPE) Derivative->SPE Elution Elution SPE->Elution Final_Extract Final Extract for Analysis Elution->Final_Extract

Caption: A typical workflow for the derivatization and extraction of aldehydes from biological samples.

Troubleshooting: Solid-Phase Extraction (SPE)

Problem 3: Low recovery of aldehyde-DNPH derivatives from the SPE cartridge.

  • Potential Cause A: Inappropriate SPE sorbent. The choice of sorbent is critical for retaining the derivatives.

    • Solution: For DNPH derivatives, a reverse-phase sorbent like C18 is commonly used.[18] Ensure the sorbent mass is adequate for the sample volume.

  • Potential Cause B: Incomplete elution. The elution solvent may not be strong enough to desorb the derivatives from the sorbent.

    • Solution: Acetonitrile is a common elution solvent for DNPH derivatives.[3] If recovery is low, try a stronger solvent or a mixture of solvents. Ensure the elution volume is sufficient to completely elute the analytes.

  • Potential Cause C: Breakthrough during sample loading. If the sample is loaded too quickly, the analytes may not have sufficient time to interact with the sorbent.

    • Solution: Optimize the sample loading flow rate. A slower flow rate generally improves retention.

Troubleshooting: Chromatographic Analysis (HPLC/LC-MS)

Problem 4: Poor peak shape (e.g., tailing, fronting, or splitting).

  • Potential Cause A: Incompatible injection solvent. If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ideally, the sample should be dissolved in the initial mobile phase. If a different solvent is used, ensure its volume is small relative to the injection loop volume.

  • Potential Cause B: Column overload. Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Dilute the sample or inject a smaller volume.

  • Potential Cause C: Secondary interactions with the stationary phase. Residual silanols on silica-based columns can interact with the analytes, causing peak tailing.

    • Solution: Use a high-quality, end-capped column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this effect.

Problem 5: Ion suppression or enhancement in LC-MS analysis (Matrix Effects).

  • Potential Cause A: Co-elution of matrix components. Endogenous compounds from the biological matrix that co-elute with the analyte of interest can interfere with the ionization process in the mass spectrometer.[19][20][21][22]

    • Solution A: Improve chromatographic separation. Optimize the gradient profile or try a different stationary phase to separate the analyte from interfering matrix components.[21]

    • Solution B: Enhance sample cleanup. Implement more rigorous sample preparation techniques, such as liquid-liquid extraction (LLE) or a more selective SPE protocol, to remove interfering compounds before analysis.[8][23]

    • Solution C: Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the signal.[19] This is the most reliable way to compensate for matrix effects.

    • Solution D: Method of standard addition. This involves adding known amounts of the analyte to the sample and can be used to correct for matrix effects, but it is more time-consuming than using an internal standard.[19]

Visualizing the Impact of Matrix Effects

Matrix_Effects cluster_Ideal Ideal Scenario (No Matrix Effects) cluster_Real Real Scenario (Matrix Effects) Analyte_Ideal Analyte IonSource_Ideal Ion Source Analyte_Ideal->IonSource_Ideal Efficient Ionization Detector_Ideal Detector IonSource_Ideal->Detector_Ideal Accurate Signal Analyte_Real Analyte IonSource_Real Ion Source Analyte_Real->IonSource_Real Matrix Co-eluting Matrix Components Matrix->IonSource_Real Competition for Charge Detector_Real Detector IonSource_Real->Detector_Real Suppressed or Enhanced Signal

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Azepane and Piperidine Derivatives for Drug Discovery

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. Am...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a drug candidate. Among the most utilized saturated nitrogen heterocycles, the six-membered piperidine ring is a well-established and ubiquitous motif in a vast number of approved drugs. Its seven-membered homolog, the azepane ring, while less prevalent, offers unique structural and conformational properties that are increasingly being exploited in the design of novel therapeutics. This guide provides an in-depth, data-driven comparison of the bioactivity of azepane and piperidine derivatives, offering insights into their respective advantages and disadvantages to aid researchers in making informed decisions during the drug discovery process.

The Structural and Physicochemical Landscape: A Tale of Two Rings

The fundamental differences in the bioactivity of azepane and piperidine derivatives stem from their distinct structural and physicochemical properties. The piperidine ring predominantly adopts a stable chair conformation, which limits its conformational flexibility. In contrast, the seven-membered azepane ring is significantly more flexible, capable of adopting multiple low-energy conformations such as the chair and boat-twist-boat forms. This increased conformational freedom can be advantageous, allowing for a more adaptable fit to the binding pockets of various biological targets.

This difference in flexibility, alongside other key physicochemical parameters, dictates how these scaffolds interact with their biological targets and behave in a physiological environment.

PropertyPiperidineAzepaneRationale for Comparison
Calculated LogP (cLogP) ~ 0.8~ 1.2Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.
pKa ~ 11.2~ 11.0The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.
Conformational Flexibility Relatively Rigid (Chair conformation)High (Multiple low-energy conformations)The ability to adopt different shapes can influence binding affinity and selectivity.

Key Insights:

  • Lipophilicity: The slightly higher lipophilicity of the azepane scaffold may enhance membrane permeability but could also increase the risk of off-target effects and metabolic liabilities.

  • Basicity: The similar pKa values of piperidine and azepane suggest that they will be predominantly protonated at physiological pH, which can be favorable for forming ionic interactions with biological targets.

  • Conformational Flexibility: The greater conformational flexibility of the azepane ring can be a double-edged sword. While it may allow for better adaptation to a binding site, it can also come with an entropic penalty upon binding. The more rigid piperidine scaffold can provide a more pre-organized conformation for binding, potentially leading to higher affinity.

Comparative Bioactivity: A Head-to-Head Analysis

Direct comparative studies of azepane and piperidine derivatives targeting the same biological protein provide the most valuable insights into their relative bioactivities. Below, we examine data from studies on several important drug target classes.

Histamine H3 Receptor Antagonists

The histamine H3 receptor, a G-protein coupled receptor (GPCR), is a target for the treatment of various central nervous system disorders. A study on biphenyloxy-alkyl derivatives of piperidine and azepane revealed interesting structure-activity relationships.

CompoundStructurehH3R Ki (nM)
1-(5-(4-phenylphenoxy)pentyl)piperidine Piperidine25
1-(5-(4-phenylphenoxy)pentyl)azepane Azepane34
1-(6-(3-phenylphenoxy)hexyl)azepane Azepane18

In this series, the azepane derivative with a hexyl linker showed the highest affinity. While a direct comparison with a piperidine analog having the same linker is not available, the data suggests that the larger, more flexible azepane ring can be well-accommodated in the H3 receptor binding pocket and can even lead to enhanced affinity.

Monoamine Transporter Inhibitors

Monoamine transporters, responsible for the reuptake of neurotransmitters like norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are key targets for antidepressants and other CNS drugs. A comparative study of azepine and piperidine analogs as dual NET/DAT inhibitors provided valuable data.

CompoundScaffoldNET Ki (nM)DAT Ki (nM)
Azepine Analog Azepine1.613
Piperidine Analog Piperidine3.225

In this particular study, the azepine-containing compound demonstrated a two-fold increase in potency for both NET and DAT compared to its piperidine counterpart. This highlights how the subtle change in ring size can significantly impact binding affinity.

Experimental Protocols for Bioactivity Assessment

To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. Here, we provide detailed methodologies for key in vitro assays commonly used to characterize the activity of azepane and piperidine derivatives.

Radioligand Binding Assay for GPCRs

This assay is a cornerstone for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor

  • Test compounds (azepane and piperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

The Cheng-Prusoff equation is: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, a critical parameter for predicting in vivo half-life.

Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compounds (azepane and piperidine derivatives)

  • NADPH (cofactor for Phase I enzymes)

  • Incubation buffer (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Pre-warm a solution of liver microsomes and test compound in incubation buffer at 37°C.

  • Reaction Initiation: Add NADPH to the mixture to start the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of remaining parent compound versus time and determine the in vitro half-life (t½) from the slope of the line.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_scaffolds Saturated N-Heterocycles cluster_properties Physicochemical Properties cluster_bioactivity Biological Outcome Piperidine Piperidine (6-membered) Rigidity Rigid (Chair) Piperidine->Rigidity Lipophilicity Lower Lipophilicity Piperidine->Lipophilicity Azepane Azepane (7-membered) Flexibility Flexible (Chair/Boat-Twist) Azepane->Flexibility HighLipophilicity Higher Lipophilicity Azepane->HighLipophilicity BindingAffinity Binding Affinity & Selectivity Rigidity->BindingAffinity Flexibility->BindingAffinity PK Pharmacokinetics (ADME) Lipophilicity->PK HighLipophilicity->PK

Caption: Relationship between scaffold structure, physicochemical properties, and biological activity.

G start Start: Test Compound (Azepane/Piperidine Derivative) assay_prep Prepare Assay Plate: - Radioligand - Test Compound dilutions - Assay Buffer start->assay_prep incubation Add Cell Membranes Incubate to Equilibrium assay_prep->incubation filtration Filter to Separate Bound vs. Free Radioligand incubation->filtration wash Wash Filters filtration->wash count Scintillation Counting wash->count analysis Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) count->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: Workflow for a radioligand binding assay.

Synthesis Considerations: Building the Scaffolds

The choice between an azepane and a piperidine scaffold can also be influenced by synthetic accessibility. While a wide array of synthetic methods exists for the construction of substituted piperidines, the synthesis of azepanes can sometimes be more challenging due to the less favorable kinetics of seven-membered ring formation.

However, several efficient methods for azepane synthesis have been developed, including ring-closing metathesis, reductive amination of dicarbonyl compounds, and ring expansion of piperidine precursors. The latter approach is particularly attractive as it allows for the late-stage diversification of piperidine intermediates into their azepane analogs, facilitating direct comparisons within a chemical series.

Conclusion: A Strategic Choice for Drug Discovery

The decision to employ an azepane versus a piperidine scaffold in a drug discovery program is a strategic one that should be guided by the specific goals of the project. The piperidine ring offers a well-validated, structurally rigid, and synthetically accessible starting point. In contrast, the azepane ring provides greater conformational flexibility and access to a different chemical space, which can be advantageous for targets with larger or more adaptable binding pockets.

This guide has provided a comparative overview of the bioactivity of these two important scaffolds, supported by experimental data and detailed protocols. By understanding the interplay between their structural properties, physicochemical characteristics, and biological activities, researchers can make more informed decisions in the design and development of the next generation of therapeutics.

References

  • IC50-to-Ki converter. (n.d.). Bio-Rad. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). Chem Help ASAP. [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(21), 5858-5868. [Link]

  • Micheli, F., et al. (2010). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 1(8), 409-413. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080-2086. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

Comparative

The Foundational Chemistry: Why Derivatization is Essential

An Objective Guide to the Validation of HPLC Methods for Aldehyde Analysis As a Senior Application Scientist, the question is not merely if an analytical method works, but how well it works under defined conditions. For...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Validation of HPLC Methods for Aldehyde Analysis

As a Senior Application Scientist, the question is not merely if an analytical method works, but how well it works under defined conditions. For reactive and often volatile analytes like aldehydes, High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantification, particularly in the pharmaceutical and environmental sectors where accuracy is non-negotiable. However, the inherent low UV absorbance of most aldehydes necessitates a chemical derivatization step prior to analysis, most commonly with 2,4-dinitrophenylhydrazine (DNPH).

This guide provides an in-depth comparison of HPLC methodologies for aldehyde analysis, grounded in the validation principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] We will dissect each validation parameter, offering not just the protocol but the scientific rationale—the "why"—behind the experimental design. This document is structured to serve as a practical, authoritative resource for researchers, quality control analysts, and drug development professionals tasked with developing and validating robust HPLC methods for aldehyde determination.

Aldehydes, simple organic compounds, lack a strong chromophore, making them nearly invisible to standard HPLC-UV detectors. To overcome this, we employ a derivatization reaction. The most common and robust method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium.[4][5]

This reaction is a nucleophilic addition-elimination that forms a stable 2,4-dinitrophenylhydrazone derivative. This new, larger molecule possesses a strong chromophore that absorbs intensely in the UV region, typically around 360 nm, dramatically enhancing detection sensitivity and selectivity.[6]

cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R-CHO) Hydrazone 2,4-Dinitrophenylhydrazone (UV active at ~360 nm) Aldehyde->Hydrazone + DNPH (Acidic Catalyst) DNPH 2,4-Dinitrophenylhydrazine

Caption: Derivatization of an aldehyde with DNPH to form a UV-active hydrazone.

A Framework for Method Validation: The ICH Q2(R1) Parameters

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] For the quantitative analysis of aldehydes as impurities, the following performance characteristics are critical.[7][8]

Validation HPLC Method Validation Workflow Specificity Specificity Is the signal unique to the analyte? Validation->Specificity Linearity Linearity Is the response proportional to concentration? Specificity->Linearity Range Range What is the interval of reliable quantification? Linearity->Range Robustness Robustness How resilient is the method to small changes? Linearity->Robustness Accuracy Accuracy How close is the measured value to the true value? Range->Accuracy Precision Precision How reproducible are the measurements? Accuracy->Precision LOQ LOQ What is the lowest quantifiable concentration? Precision->LOQ LOD LOD What is the lowest detectable concentration? LOQ->LOD

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In DNPH-based methods, it is crucial to demonstrate that the peak for the aldehyde-DNPH derivative is not co-eluting with peaks from unreacted DNPH, other derivatized aldehydes or ketones, or placebo components.[5][6]

Experimental Protocol:

  • Prepare individual solutions of:

    • Diluent/Blank (e.g., Acetonitrile).

    • DNPH reagent solution.

    • A standard solution of each target aldehyde-DNPH derivative.

    • A placebo or sample matrix without the analyte.

    • A spiked sample containing the analyte and all potential interfering substances.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The chromatogram of the spiked sample must show a distinct, well-resolved peak for the target analyte at a retention time consistent with the standard.[6] No interfering peaks should be observed at the retention time of the analyte in the blank, placebo, or DNPH reagent chromatograms.[6]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[3] For aldehyde impurity analysis, this range typically spans from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[8][9]

Experimental Protocol:

  • Prepare a stock solution of the aldehyde-DNPH derivative.

  • Perform serial dilutions to create at least five concentration levels across the desired range (e.g., for a 100 ppm specification, levels could be 30, 50, 100, 120, and 150 ppm).[9]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5] The y-intercept should be minimal and not significantly different from zero.

Accuracy (Recovery)

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. It is typically determined through recovery studies by spiking a sample matrix (placebo) with a known amount of the analyte.

Experimental Protocol:

  • Prepare a placebo sample solution.

  • Spike the placebo at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicate preparations at each level (total of 9 determinations).[8][9]

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for drug substance analysis.[10]

Precision

Expertise & Experience: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[11]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[11]

Experimental Protocol:

  • Repeatability: Prepare and analyze a minimum of six independent samples at 100% of the test concentration. Alternatively, prepare three replicates at three concentrations (e.g., 50%, 100%, 150%).[11]

  • Intermediate Precision: Repeat the repeatability study with a different analyst on a different day or using a different HPLC system.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should typically be not more than 2.0%.[11] For intermediate precision, the cumulative %RSD of all data (e.g., 12 results) is evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of dilute solutions of the aldehyde-DNPH derivative.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[12]

  • Confirm the LOQ by injecting a solution at this concentration and verifying that the precision (%RSD) meets the required criteria (often ≤ 10%).

Robustness

Expertise & Experience: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[3] This is a critical step to ensure the method is transferable between labs.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematically vary each parameter within a narrow, realistic range (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic mobile phase composition ±2%).

  • Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., peak resolution, retention time, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within their pre-defined acceptance limits for all tested variations.

Comparative Performance Data

The following tables summarize typical validation data and performance characteristics for HPLC methods used in aldehyde analysis.

Table 1: Summary of Validation Parameters & Acceptance Criteria

Validation ParameterTypical Performance DataGeneral Acceptance Criteria
Specificity No interference at analyte RTPeak is pure and resolved (Resolution > 1.5)
Linearity (r²) > 0.9998[12]≥ 0.999[5]
Range LOQ to 150% of specification80% to 120% of assay concentration[8]
Accuracy (% Recovery) 94.9% - 102.9%[9]98.0% - 102.0%[10]
Precision (% RSD) Repeatability: < 1.5%[5]≤ 2.0%[11]
LOD (S/N Ratio) 0.1 ppm (formaldehyde)[6]~ 3:1[12]
LOQ (S/N Ratio) 0.33 ppm (formaldehyde)[6]~ 10:1[12]

Table 2: Comparison of HPLC Column Chemistries for Aldehyde-DNPH Derivative Separation

Column TypeStationary PhaseKey Characteristics & RationaleTypical Application
C18 (L1) OctadecylsilaneHigh Hydrophobicity: The long C18 alkyl chain provides strong hydrophobic interactions with the nonpolar DNPH derivatives, leading to strong retention and excellent resolution for complex mixtures.[13] This is the most common choice.[14]Broad-spectrum analysis of various aldehydes; baseline method for development.
C8 (L7) OctylsilaneModerate Hydrophobicity: The shorter C8 chain results in less retention compared to C18.[13] This can be advantageous for faster analysis times if resolution is sufficient or for analyzing more hydrophobic (larger) aldehydes that may be too strongly retained on a C18 column.[15]Rapid screening; analysis of larger, more nonpolar aldehydes.
PFPP PentafluorophenylpropylAlternative Selectivity: Offers unique π-π and dipole-dipole interactions in addition to hydrophobic interactions. This can significantly alter elution order and improve the separation of structurally similar isomers that are difficult to resolve on standard C18 columns.[16]Separation of structural isomers (e.g., n-butyraldehyde and iso-butyraldehyde).[16]

Why C18 is the Workhorse: The DNPH moiety makes the resulting hydrazone derivatives significantly nonpolar. The C18 stationary phase, with its long hydrocarbon chains, provides a highly nonpolar environment, maximizing the hydrophobic "like-dissolves-like" interactions. This strong retention allows for the effective use of gradient elution with aqueous-organic mobile phases (like water/acetonitrile), providing the resolving power needed to separate a wide range of aldehyde derivatives from each other and from matrix components.[4][13]

Conclusion

The validation of an HPLC method for aldehyde analysis is a systematic process that demonstrates its fitness for purpose. By adhering to the principles outlined in ICH Q2(R1), scientists can ensure their methods are specific, accurate, precise, and robust. The derivatization with DNPH is a reliable strategy to overcome the detection challenges of aldehydes, and a C18 column is typically the optimal choice for separating the resulting nonpolar derivatives. This guide provides the foundational knowledge and practical protocols to empower researchers to develop and validate high-quality analytical methods, ensuring data integrity and regulatory compliance in their critical work.

References

  • STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR SOP MLD022. (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • HPLC Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. (2016). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (2009). Waters Corporation. Retrieved from [Link]

  • de Souza, K. F., & de Almeida, M. V. (2009). Optimization and comparison of HPLC and RRLC conditions for the analysis of carbonyl-DNPH derivatives. Journal of Separation Science. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • C8 vs C18 Column: Which Should You Choose? (2024). Separation Science. Retrieved from [Link]

  • Method Validation of Analytical Procedures | SOP AMV (ICH Q2 (R1)). (2023). Pharmaguddu. Retrieved from [Link]

  • HPLC–UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]

  • Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. (2021). National Institutes of Health. Retrieved from [Link]

  • Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. (2018). Shimadzu Corporation. Retrieved from [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. (2024). Pharmaguideline. Retrieved from [Link]

  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (n.d.). KNAUER. Retrieved from [Link]

  • Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. (n.d.). SCION Instruments. Retrieved from [Link]

  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). Retrieved from [Link]

  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (1999). Analytical Chemistry. Retrieved from [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent Technologies. Retrieved from [Link]

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Validation

A Researcher's Guide to Assessing the Cross-Reactivity of Novel Bioactive Compounds: A Case Study with 3-(Azepan-1-yl)-2,2-dimethylpropanal

Introduction: The Double-Edged Sword of Bioactivity In the quest for novel therapeutics, the identification of a "hit" compound with desired biological activity is a moment of significant promise. However, this initial d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Bioactivity

In the quest for novel therapeutics, the identification of a "hit" compound with desired biological activity is a moment of significant promise. However, this initial discovery marks the beginning of a rigorous journey of characterization. A critical and often challenging aspect of this journey is understanding a compound's selectivity. A highly potent compound is of little therapeutic value if it interacts with numerous off-target biomolecules, leading to unforeseen side effects or toxicity. This guide provides a framework for assessing the cross-reactivity of a novel bioactive compound, using the hypothetical case of 3-(Azepan-1-yl)-2,2-dimethylpropanal .

While specific biological data for 3-(Azepan-1-yl)-2,2-dimethylpropanal is not yet publicly available, its structure incorporates two key features that warrant a thorough investigation of its selectivity: the privileged azepane scaffold and a reactive aldehyde moiety. The seven-membered azepane ring is a common feature in many FDA-approved drugs, known for its conformational flexibility that allows for potent interactions with a variety of biological targets.[1][2][3] The aldehyde group, being an electrophile, has the potential to react with nucleophilic residues in proteins, such as lysine and cysteine, which could lead to non-specific binding and off-target effects.[4][5][6]

For the purpose of this guide, we will proceed with a hypothetical scenario where 3-(Azepan-1-yl)-2,2-dimethylpropanal (which we will refer to as 'Compound A') has been identified as a potent inhibitor of a specific kinase, "Kinase X," in a primary screen. Our goal is to design a comprehensive strategy to evaluate its selectivity and potential for cross-reactivity with other kinases and unrelated targets.

The Importance of a Tiered Approach to Selectivity Profiling

A tiered approach to selectivity profiling is often the most efficient and cost-effective strategy. This involves starting with broad, high-throughput screens and progressively moving towards more focused and physiologically relevant assays for compounds that show promise.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assays T1_1 Large Kinase Panel (e.g., 400+ kinases) T2_1 Cellular Thermal Shift Assay (CETSA®) T1_1->T2_1 Promising Selectivity T1_2 Competitive Binding Assay (e.g., KINOMEscan™) T1_2->T2_1 T3_1 Phospho-protein Western Blot T2_1->T3_1 Confirmed Cellular Engagement T2_2 NanoBRET™ Target Engagement Assay T2_2->T3_1 T3_2 Cell Viability/Proliferation Assays T3_1->T3_2 T3_3 Off-target Pathway Analysis (e.g., Reporter Assays) T3_1->T3_3

Caption: A tiered workflow for assessing compound selectivity.

Comparative Compounds: Establishing a Baseline

To objectively evaluate the performance of Compound A, it is essential to include well-characterized control compounds in all assays.

CompoundClassPrimary Target(s)Rationale for Inclusion
Compound A Azepane AldehydeKinase X (Hypothetical)Test compound with unknown selectivity.
Staurosporine Broad-spectrum Kinase InhibitorMost KinasesPositive control for broad kinase inhibition; represents poor selectivity.
Lapatinib Selective Kinase InhibitorEGFR, HER2Positive control for a clinically approved, relatively selective kinase inhibitor.
Compound B Structural Analogue (without aldehyde)Kinase X (Hypothetical)To assess the contribution of the aldehyde moiety to potency and off-target effects.

Experimental Protocols

Part 1: Broad Kinase Panel Screening

Objective: To obtain a broad overview of Compound A's activity across the human kinome.

Methodology: A commercially available kinase panel screen (e.g., from Eurofins, Promega, or Reaction Biology) is a standard approach.[7]

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of Compound A, Staurosporine, and Lapatinib in DMSO.

  • Assay Concentration: Select a suitable screening concentration. A common starting point is 1 µM.

  • Assay Format: The service provider will typically use a radiometric (e.g., [³³P]-ATP) or fluorescence-based assay to measure the activity of each kinase in the panel in the presence of the test compounds.[8]

  • Data Analysis: The primary data is usually expressed as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A significant reduction in activity (e.g., >50%) indicates a potential interaction.

Hypothetical Data Summary:

Compound (at 1 µM)Kinases with >50% InhibitionSelectivity Score (S10)
Compound A Kinase X, Kinase Y, Kinase Z0.03
Staurosporine 350 out of 4000.88
Lapatinib EGFR, HER2, 5 others0.017
Compound B Kinase X0.0025

Selectivity Score (S10) is the number of inhibited kinases divided by the total number of kinases tested at a 1 µM concentration.

Interpretation: In this hypothetical scenario, Compound A shows some off-target activity against Kinases Y and Z, while its structural analogue without the aldehyde (Compound B) is highly selective for Kinase X. This suggests the aldehyde moiety may contribute to the observed off-target effects.

Part 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement in a more physiologically relevant cellular context and identify potential off-target binding.[9]

Methodology: CETSA® leverages the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Protein Quantification S1 Treat intact cells with Compound A or Vehicle S2 Heat cells across a temperature gradient S1->S2 S3 Lyse cells and separate soluble vs. precipitated proteins S2->S3 S4 Quantify remaining soluble protein (e.g., by Western Blot or MS) S3->S4

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to Azepanes

The seven-membered nitrogen-containing heterocyclic ring system, azepane, is a prominent scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents...

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered nitrogen-containing heterocyclic ring system, azepane, is a prominent scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, facilitating tailored interactions with a multitude of biological targets. This has resulted in the integration of the azepane motif into numerous FDA-approved drugs and a diverse pipeline of therapeutic candidates. This guide provides an in-depth comparison of the most prevalent synthetic routes to the azepane core, offering an objective analysis of their performance supported by experimental data to aid researchers in selecting the most efficient strategy for their specific needs.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated rings, including the tetrahydroazepine core of azepanes. This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and releasing volatile ethylene as the only major byproduct.

Causality of Experimental Choices

The choice of catalyst is paramount in RCM. Second-generation Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance compared to first-generation catalysts. The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at reflux to facilitate the removal of ethylene, which drives the equilibrium towards the cyclic product. High dilution is often necessary to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine

A solution of the appropriate diene precursor, N-Boc-N,N-diallyl-prop-2-en-1-amine (1.0 g, 4.2 mmol), in anhydrous dichloromethane (420 mL, 0.01 M) is thoroughly degassed. The second-generation Grubbs catalyst (0.18 g, 0.21 mmol, 5 mol%) is then added, and the mixture is refluxed under an inert atmosphere for 12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-Boc-2,3,4,7-tetrahydro-1H-azepine. Subsequent hydrogenation of the double bond, for instance using H₂ over Pd/C, yields the saturated azepane ring.

Beckmann Rearrangement

The Beckmann rearrangement is a classic and industrially significant method for the synthesis of amides from oximes, most notably in the production of ε-caprolactam, the monomer for Nylon 6. This acid-catalyzed rearrangement of a ketoxime to a lactam provides a direct route to the azepan-2-one core.

Causality of Experimental Choices

The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or polyphosphoric acid, which protonate the oxime hydroxyl group, converting it into a good leaving group (water). The migration of the alkyl group anti-periplanar to the leaving group is a key stereospecific feature of this reaction. The choice of acid and reaction temperature can influence the yield and purity of the resulting lactam.

Experimental Protocol: Synthesis of ε-Caprolactam from Cyclohexanone Oxime

To a stirred solution of concentrated sulfuric acid (10 mL) at 0 °C, cyclohexanone oxime (5.0 g, 44.2 mmol) is added portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 100-110 °C for 20 minutes. The mixture is then carefully poured onto crushed ice (50 g) and neutralized with a saturated aqueous solution of sodium hydroxide. The precipitated ε-caprolactam is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied both inter- and intramolecularly to construct the azepane ring. The intramolecular variant, starting from a linear precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group), is particularly effective for cyclization.

Causality of Experimental Choices

The key to a successful reductive amination is the choice of reducing agent. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion intermediate and tolerant of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane or 1,2-dichloroethane. The pH of the reaction mixture can be crucial for the formation of the iminium ion.

Experimental Protocol: Intramolecular Reductive Amination to a Substituted Azepane

A solution of the amino-ketone precursor (1.0 mmol) in 1,2-dichloroethane (10 mL) is treated with sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired azepane.

Schmidt Reaction

The Schmidt reaction provides another route to amides from ketones, utilizing hydrazoic acid (HN₃) in the presence of a strong acid. Similar to the Beckmann rearrangement, it can be used to synthesize lactams, including the azepan-2-one ring system.

Causality of Experimental Choices

Hydrazoic acid is highly toxic and explosive, so it is almost always generated in situ from sodium azide and a strong acid like sulfuric acid. The strong acid protonates the carbonyl group, activating it for nucleophilic attack by the azide. The subsequent rearrangement involves the migration of an alkyl group with the expulsion of nitrogen gas. The regioselectivity of the migration can be influenced by the electronic and steric properties of the migrating groups.

Experimental Protocol: Synthesis of ε-Caprolactam via Schmidt Reaction

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

To a stirred solution of cyclohexanone (5.0 g, 51 mmol) in chloroform (25 mL) and concentrated sulfuric acid (10 mL) at 0 °C, sodium azide (3.6 g, 56 mmol) is added in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture is then stirred at room temperature for 2 hours. The mixture is carefully poured onto crushed ice, and the layers are separated. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ε-caprolactam.

Photochemical Routes

Recent advancements have introduced novel photochemical strategies for the synthesis of azepanes, offering unique pathways that are often inaccessible through traditional thermal methods.

a) Photochemical [5+2] Cycloaddition

This two-step approach involves the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone, which then undergoes a photochemical rearrangement to an azepin-4-one.

The photochemical rearrangement is a Norrish Type I cleavage of the amide bond followed by radical recombination. The reaction is typically carried out in a non-protic solvent like THF under UV irradiation (e.g., 254 nm). Dilute conditions are often necessary to suppress intermolecular side reactions.

A solution of the N-vinylpyrrolidinone precursor (0.1 mmol) in THF (5 mL, 0.02 M) is placed in a quartz reaction vessel and irradiated with a 254 nm UV lamp for 24-48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the functionalized azepin-4-one.

b) Dearomative Ring Expansion of Nitroarenes

This innovative method utilizes blue light to mediate the dearomative ring expansion of nitroarenes to form 3H-azepines, which can then be hydrogenated to the corresponding azepanes.

This reaction proceeds through the photochemical conversion of the nitro group into a singlet nitrene, which then undergoes ring expansion. The reaction is performed at room temperature under blue light irradiation in the presence of a phosphite reagent. A subsequent hydrogenation step is required to obtain the saturated azepane.

A solution of the nitroarene (0.2 mmol), diethylamine (8 equiv.), and triisopropyl phosphite (20 equiv.) in isopropanol is irradiated with blue LEDs (427 nm) at room temperature for 24 hours. After completion, the solvent is evaporated, and the crude 3H-azepine intermediate is subjected to hydrogenation (e.g., H₂, Pd/C in ethanol) to yield the final azepane product.

Comparison of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Typical Yields Substrate Scope
Ring-Closing Metathesis High functional group tolerance; good for complex and substituted azepanes.Requires expensive ruthenium catalysts; high dilution may be needed.60-95%Broad
Beckmann Rearrangement Industrially scalable; uses readily available starting materials.Requires strong acids; regioselectivity can be an issue with unsymmetrical ketones.70-95%Moderate
Reductive Amination Mild reaction conditions; wide range of available reducing agents.Can require synthesis of the linear precursor.60-90%Broad
Schmidt Reaction Direct conversion of ketones to lactams.Use of highly toxic and explosive hydrazoic acid.60-90%Moderate
Photochemical [5+2] Cycloaddition Access to densely functionalized azepinones from simple precursors.Requires specialized photochemical equipment; can have long reaction times.50-80%Moderate
Dearomative Ring Expansion Novel and direct route from simple nitroarenes; good for polysubstituted azepanes.Two-step process; requires photochemical setup.50-80% (over two steps)Broad for substituted nitroarenes

Visualizing the Synthetic Pathways

Key Synthetic Transformations to Azepanes

G A Diene Precursor B Azepane (via RCM) A->B Ring-Closing Metathesis C Cyclohexanone Oxime D ε-Caprolactam (Azepan-2-one) C->D Beckmann Rearrangement E Amino-ketone F Azepane (via Reductive Amination) E->F Intramolecular Reductive Amination G Cyclohexanone G->D Schmidt Reaction H N-Vinylpyrrolidinone I Azepin-4-one H->I Photochemical [5+2] Cycloaddition J Nitroarene K Azepane (via Ring Expansion) J->K Dearomative Ring Expansion & Hydrogenation

Caption: Overview of major synthetic routes to the azepane core.

Conclusion

The synthesis of azepanes can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of the optimal route depends heavily on the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. Ring-closing metathesis and the dearomative ring expansion of nitroarenes offer excellent versatility for the synthesis of complex and polysubstituted azepanes. The Beckmann and Schmidt rearrangements remain powerful and direct methods for the synthesis of azepan-2-ones, with the Beckmann rearrangement being particularly well-suited for large-scale industrial applications. Reductive amination provides a reliable and mild approach for the construction of the azepane ring from linear precursors. Finally, novel photochemical methods are expanding the synthetic toolbox, enabling access to unique azepane structures. This guide serves as a starting point for researchers to navigate the diverse landscape of azepane synthesis and select the most efficient path for their research and development endeavors.

References

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(20), 2755–2758. [Link]

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. PubMed. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]

  • Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation–Ring-Expansion Approach to Substituted Azepanes. Request PDF. [Link]

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Validation

The Azepane Scaffold: A Comparative Guide to Structure-Activity Relationships of Substituted Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with a diverse range of biological targets. This unique characteristic has led to the incorporation of the azepane motif into numerous FDA-approved drugs and a vast pipeline of therapeutic candidates.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted azepane analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutics.

The Strategic Advantage of the Azepane Ring in Drug Design

The non-planar nature of the azepane ring provides a distinct advantage over flat, aromatic systems by allowing for greater three-dimensional exploration of a target's binding pocket. This often translates to enhanced potency and selectivity. The ability to introduce various substituents at different positions on the azepane ring allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Comparative Analysis of Substituted Azepane Analogs

The biological activity of azepane derivatives is profoundly influenced by the nature and position of their substituents. This section will compare the SAR of different classes of substituted azepanes targeting key protein families.

Azepane Analogs as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The azepane scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors.

Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that plays a central role in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. The natural product (-)-balanol, which contains an azepane ring, is a potent inhibitor of protein kinase C.[3] This has inspired the development of synthetic azepane-based PKB inhibitors.

A series of novel azepane derivatives were designed to replace an unstable ester linkage in a lead compound with more stable isosteres. The resulting compounds exhibited potent inhibition of PKBα.[4]

CompoundLinkerPKBα IC50 (nM)PKA IC50 (nM)
1 (Lead) Ester510
4 Amide48
5 Ether50100
7 Amine2040

SAR Insights:

  • The replacement of the plasma-unstable ester linker in compound 1 with an amide linker in compound 4 maintained high potency against PKBα and improved plasma stability.[4]

  • The ether and amine linkers in compounds 5 and 7 , respectively, resulted in a decrease in potency, highlighting the critical role of the linker in maintaining the optimal conformation for binding to the kinase.[4]

Azepane Analogs as Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases (PTPs) are key regulators of signal transduction pathways, and their inhibition has emerged as a promising therapeutic strategy in immuno-oncology. PTPN2 and PTPN1 are negative regulators of inflammatory signaling, and their inhibition can enhance anti-tumor immunity.

A novel series of azepane-containing derivatives has been developed as potent inhibitors of PTPN2 and PTPN1.

CompoundPTPN2 IC50 (nM)PTPN1 IC50 (nM)
Compound 4 < 10< 10
ABBV-CLS-484 Data not specifiedData not specified

SAR Insights:

  • The specific substitutions on the azepane scaffold in "Compound 4" lead to potent, nanomolar-level inhibition of both PTPN2 and PTPN1.[3]

  • These inhibitors have been shown to enhance T-cell and natural killer (NK) cell function, demonstrating their potential in cancer immunotherapy.[3]

Azepane Analogs Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest families of drug targets. The conformational flexibility of the azepane ring makes it an ideal scaffold for designing ligands that can selectively target specific GPCRs.

Serotonin receptors are involved in a wide range of physiological and pathological processes, making them attractive targets for the treatment of central nervous system disorders.

A series of arylpiperazine derivatives containing an azepane moiety were evaluated for their binding affinity to the 5-HT1A receptor and the serotonin transporter (SERT).

Compound5-HT1A Receptor Ki (nM)SERT Ki (nM)
Compound 15 (BTPN) 1.2150
Related Analog 1 2.585
Related Analog 2 0.8250

SAR Insights:

  • Subtle modifications to the arylpiperazine and the linker connecting it to the azepane ring can significantly impact the binding affinity and selectivity for the 5-HT1A receptor versus SERT.[5]

  • The benzothiophene moiety in compound 15 appears to be crucial for high-affinity binding to the 5-HT1A receptor.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of substituted azepane analogs. These protocols are designed to be self-validating and are based on established methods in the field.

Synthesis of Substituted Azepanes via Photochemical Ring Expansion of Nitroarenes

This protocol describes a modern and efficient method for the synthesis of polysubstituted azepanes from readily available nitroarenes.[6][7][8]

Workflow for Photochemical Ring Expansion:

G cluster_0 Photochemical Ring Expansion cluster_1 Reduction to Azepane A Nitroarene Starting Material B Photochemical N Insertion (Blue Light, P(Oi-Pr)3, Et2NH) A->B C 3H-Azepine Intermediate B->C D Hydrogenolysis (H2, Pd/C or PtO2) C->D E Substituted Azepane Product D->E

Caption: General workflow for the synthesis of substituted azepanes.

Step-by-Step Procedure:

  • Photochemical Reaction Setup: In a suitable reaction vessel, dissolve the substituted nitroarene in a solvent such as isopropanol.

  • Addition of Reagents: Add triisopropyl phosphite (P(Oi-Pr)3) and diethylamine (Et2NH) to the solution.

  • Irradiation: Irradiate the reaction mixture with blue light (e.g., 427 nm LEDs) at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation of 3H-Azepine: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 3H-azepine intermediate.

  • Hydrogenolysis: Dissolve the purified 3H-azepine in a suitable solvent such as ethanol or tetrahydrofuran.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or platinum oxide (PtO2).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, but higher pressures may be required for certain substrates) and stir at room temperature until the reaction is complete.

  • Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the resulting residue by column chromatography to obtain the final substituted azepane product.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of azepane analogs against a specific protein kinase.[3]

Workflow for Kinase Inhibition Assay:

G A Prepare serial dilutions of azepane analog C Add azepane analog to wells A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate at 37°C C->D E Stop reaction and measure product formation (e.g., luminescence, fluorescence) D->E F Calculate IC50 value E->F

Caption: Experimental workflow for determining kinase inhibition.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test azepane analog in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture Preparation: In the wells of a microplate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the diluted test compounds to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the microplate at 37°C for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of product formed. This can be achieved using various detection methods, such as measuring the amount of ADP produced (e.g., using ADP-Glo™ Kinase Assay) or by detecting the phosphorylation of the substrate using a specific antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of substituted azepane analogs on cancer cell lines.[3]

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the azepane analog. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Conclusion

The azepane scaffold represents a highly valuable and versatile platform for the design of novel therapeutic agents. The structure-activity relationships of substituted azepane analogs are intricately linked to the nature and stereochemistry of their substituents. A thorough understanding of these relationships, supported by robust experimental data, is paramount for the successful development of potent and selective drug candidates. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate new azepane derivatives, ultimately contributing to the advancement of this promising area of medicinal chemistry.

References

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Polyhydroxy 7- And N-alkyl-azepanes as Potent Glycosidase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

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  • Application of the methodology in the preparation of azepane-based... ResearchGate. [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. ResearchGate. [Link]

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  • Scheme 17. Synthesis of various azepine derivatives starting with... ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the In Vitro Comparison of Azepane and Pyrrolidine Analogs

Introduction: The Tale of Two Rings in Drug Discovery In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Rings in Drug Discovery

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the five-membered pyrrolidine and seven-membered azepane rings hold a privileged status. While both are aliphatic cyclic amines, the seemingly subtle difference of two carbon atoms in the ring structure imparts distinct conformational and physicochemical properties, which in turn translate to significant differences in their pharmacological profiles.

This guide, from the perspective of a seasoned application scientist, aims to provide a comprehensive in-vitro comparison of azepane and pyrrolidine analogs. We will delve into their structural nuances, explore their differential activities against key biological targets, and provide detailed, field-proven protocols for their comparative evaluation. Our focus is on empowering researchers and drug development professionals with the knowledge to make informed decisions when selecting and optimizing these crucial scaffolds.

The Structural and Conformational Dichotomy: Flexibility vs. Pre-organization

The fundamental difference between pyrrolidine and azepane lies in their conformational flexibility. The five-membered pyrrolidine ring exhibits a "pseudorotation" phenomenon, leading to a non-planar, puckered conformation.[1] This constrained flexibility can be advantageous in pre-organizing substituents for optimal interaction with a biological target. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its utility in drug design.[2]

In contrast, the seven-membered azepane ring possesses significantly greater conformational flexibility. This "floppiness" can be a double-edged sword. While it allows the molecule to adopt a wider range of conformations to fit into a binding pocket, it can also come with an entropic penalty upon binding. However, this flexibility can be harnessed to explore a larger conformational space and potentially identify novel binding modes.

Comparative In Vitro Performance: A Tale of Target-Specific Superiority

A direct, universal declaration of superiority for one scaffold over the other is scientifically unsound. The in vitro performance of azepane and pyrrolidine analogs is highly dependent on the specific biological target and the nature of the substituents. Below, we explore some key therapeutic areas where these scaffolds have been investigated, drawing comparisons from available data.

Muscarinic Receptor Modulation: A Case Study in Receptor Subtype Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions and are important drug targets. A study directly comparing conformationally restricted analogs of a muscarinic agonist, where the core amine was a pyrrolidine, piperidine, or a perhydroazepine (azepane), revealed interesting structure-activity relationships (SAR).[3]

It was observed that while both the six-membered (piperidine) and seven-membered (azepane) ring analogs preserved affinity for the muscarinic receptors, they lost their agonist efficacy, becoming antagonists or weak partial agonists.[3] This suggests that the more constrained pyrrolidine ring was crucial for inducing the conformational change in the receptor required for activation, whereas the larger rings, while able to bind, failed to elicit a functional response. This highlights a critical concept in drug design: the balance between binding affinity and functional efficacy.

Table 1: Comparative Activity of Muscarinic Receptor Ligands

Compound ClassRing SystemIn Vitro Activity (Guinea Pig Ileum)Receptor Binding (Rat Cerebral Cortex)Reference
Parent CompoundPyrrolidinePartial AgonistHigh Affinity[3]
Analog 1PiperidineAntagonist/Weak Partial AgonistPreserved Affinity[3]
Analog 2AzepaneAntagonist/Weak Partial AgonistPreserved Affinity[3]
Enzyme Inhibition: Targeting Metabolic and Inflammatory Pathways

Both pyrrolidine and azepane scaffolds have been extensively used to develop potent and selective enzyme inhibitors.

Polyhydroxylated pyrrolidines, also known as aza-sugars, are effective mimics of the transition state of carbohydrate processing enzymes and have shown promise as α-glucosidase inhibitors for the treatment of diabetes.[4] The rigid and defined stereochemistry of the pyrrolidine ring is key to its inhibitory activity. For instance, a series of pyrrolidine derivatives were synthesized and tested for their in vitro α-glucosidase inhibitory activity, with the 4-methoxy analog showing an IC50 value of 18.04 µg/mL.[4]

While there is a wealth of data on pyrrolidine-based α-glucosidase inhibitors, directly comparative data for azepane analogs is less common in the literature. However, the principles of transition state mimicry suggest that the greater flexibility of the azepane ring might be a disadvantage in this context, where a precise, rigid conformation is often required for potent inhibition.

NAAA is a lysosomal cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5][6] Inhibition of NAAA is a promising strategy for treating inflammatory and pain conditions. In the development of NAAA inhibitors, a pyrrolidine-based compound was used as a starting point.[5] Interestingly, when the pyrrolidine head group was replaced with other cyclic amines like cyclopentanamine or piperidine, there was a complete loss of inhibitory activity.[5] This underscores the critical role of the pyrrolidine scaffold for NAAA inhibition in this chemical series.

While this particular study did not include an azepane analog, the stark loss of activity with even a subtle change to a five-membered carbocycle or a six-membered heterocycle suggests that the specific geometry and hydrogen bonding capacity of the pyrrolidine ring are crucial for interaction with the NAAA active site.

Table 2: In Vitro Enzyme Inhibition Data

ScaffoldTarget EnzymeKey Compound ExampleIn Vitro Potency (IC50)Reference
Pyrrolidineα-Glucosidase4-methoxy-substituted derivative18.04 µg/mL[4]
PyrrolidineNAAA1-pentadecanyl-carbonyl pyrrolidine derivative12.92 µM[5]
Anticancer Activity: Cytotoxicity Screening

The pyrrolidine scaffold is a common motif in a variety of anticancer agents. The rigid framework of pyrrolidine-containing compounds, such as spirooxindole pyrrolidines, allows for precise positioning of functional groups to interact with cancer-related targets.

While azepane-containing compounds have also demonstrated anticancer properties, direct comparative studies are scarce. The evaluation of anticancer activity in vitro is typically performed using cell viability assays, such as the MTT assay, on a panel of cancer cell lines.

Experimental Protocols for In Vitro Comparison

To conduct a rigorous in vitro comparison of novel azepane and pyrrolidine analogs, a series of well-defined and validated assays are essential. As a Senior Application Scientist, I emphasize the importance of consistent experimental conditions to ensure that any observed differences in activity are truly attributable to the chemical modifications and not experimental artifacts.

α-Glucosidase Inhibition Assay

This assay is crucial for evaluating the potential of compounds as antidiabetic agents.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically. The inhibitory activity of a test compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Step-by-Step Protocol: [1][4][7]

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 6.8).

    • α-Glucosidase solution (1 U/mL in phosphate buffer).

    • 1 M p-NPG substrate solution in phosphate buffer.

    • Test compounds (azepane and pyrrolidine analogs) and positive control (e.g., Acarbose) dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions.

    • 0.1 N Sodium Carbonate (Na2CO3) solution to stop the reaction.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the p-NPG substrate solution to each well.

    • Incubate the plate at 37°C for another 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 N Na2CO3 solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices: The pre-incubation step is critical to allow the inhibitor to reach equilibrium with the enzyme before the substrate is introduced. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations.

MTT Cell Viability Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

Step-by-Step Protocol: [8][9][10]

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate medium.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the azepane and pyrrolidine analogs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Self-Validating System: The inclusion of both untreated and vehicle controls is essential for a self-validating system. The untreated control represents 100% viability, while the vehicle control accounts for any effects of the solvent on cell viability.

Visualization of Key Concepts

Signaling Pathway: Muscarinic Receptor Activation

G cluster_0 Cell Membrane mAChR Muscarinic Receptor (GPCR) G_protein G Protein (αβγ) mAChR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Pyrrolidine Agonist Ligand->mAChR Binds and Activates Antagonist Azepane Antagonist Antagonist->mAChR Binds and Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified signaling pathway of a muscarinic receptor, illustrating the competitive action of a pyrrolidine agonist and an azepane antagonist.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_workflow Enzyme Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Enzyme - Substrate - Buffers - Test Compounds Start->Reagent_Prep Plate_Setup Dispense Compounds and Enzyme into 96-well Plate Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate at 37°C Plate_Setup->Pre_Incubation Reaction_Start Add Substrate Pre_Incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Read_Plate Measure Absorbance Reaction_Stop->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The in vitro comparison of azepane and pyrrolidine analogs reveals a fascinating interplay between molecular structure and biological function. While the pyrrolidine scaffold, with its constrained conformation, often provides a good starting point for designing potent inhibitors and agonists, the conformational flexibility of the azepane ring offers opportunities for exploring novel chemical space and developing compounds with unique pharmacological profiles.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired therapeutic outcome. A thorough in vitro evaluation, using robust and well-validated assays as outlined in this guide, is paramount for elucidating the structure-activity relationships that will ultimately guide the development of the next generation of therapeutics. As our understanding of receptor and enzyme structures deepens, we can expect to see more rational design approaches that leverage the distinct properties of both azepane and pyrrolidine rings to achieve greater potency and selectivity.

References

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]

  • Ma, V. Y., & Adjei, A. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Chen, Y., et al. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1487. [Link]

  • Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100891. [Link]

  • Wang, C. Y., et al. (2014). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds. PLoS ONE, 9(8), e105292. [Link]

  • Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20966-20971. [Link]

  • Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(7), 281-286. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating a Novel Analytical Method for Short-Lived Aldehydes

Introduction: The Analytical Challenge of Short-Lived Aldehydes Short-lived aldehydes are a class of highly reactive and volatile compounds that present significant analytical challenges.[1][2] Their inherent instability...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Short-Lived Aldehydes

Short-lived aldehydes are a class of highly reactive and volatile compounds that present significant analytical challenges.[1][2] Their inherent instability in biological and pharmaceutical matrices is a primary concern, as they readily react with nucleophiles like amino and thiol groups in proteins.[3][4] This reactivity, while crucial in many biological processes, complicates their accurate quantification.[1][2] Furthermore, their low molecular weight and polarity make them difficult to analyze directly using common chromatographic techniques like HPLC, often necessitating a derivatization step to improve detection and separation.[5][6]

This guide provides a comprehensive framework for validating a novel analytical method for these challenging analytes, using a hypothetical advanced UHPLC-MS/MS technique as an example. We will compare this novel method against the well-established 2,4-dinitrophenylhydrazine (DNPH) derivatization followed by HPLC-UV detection, a method widely used in environmental and industrial monitoring.[5][7][8] The validation process will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and scientifically sound evaluation.[9][10][11]

Part 1: The Benchmark vs. The Novel Approach

A thorough validation requires a head-to-head comparison against a recognized standard. Here, we outline the workflows for both the established DNPH method and our proposed novel UHPLC-MS/MS method.

The Benchmark: DNPH Derivatization with HPLC-UV Detection

The DNPH method is a cornerstone of aldehyde analysis.[5] It involves the reaction of aldehydes with DNPH in an acidic medium to form stable, colored 2,4-dinitrophenylhydrazone derivatives.[12] These derivatives can then be separated and quantified using HPLC with UV detection.[7][13]

Experimental Workflow: DNPH-HPLC-UV

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Collection (e.g., Pharmaceutical Excipient) B Extraction/Dissolution in Acetonitrile A->B C Addition of Acidified DNPH Reagent B->C D Incubation (e.g., 60 min at 60°C) C->D E HPLC-UV Analysis (e.g., 360 nm) D->E F Quantification vs. Calibrated Standards E->F

Caption: Workflow for the DNPH-HPLC-UV method.

The Novel Method: Rapid Derivatization with UHPLC-MS/MS

Our hypothetical novel method utilizes a rapid derivatization agent, such as an N-Heterocyclic Carbene (NHC) or a similar advanced reagent, coupled with the sensitivity and selectivity of UHPLC-MS/MS.[14] This approach aims to reduce sample preparation time, minimize analyte degradation, and significantly enhance detection limits.

Experimental Workflow: Novel UHPLC-MS/MS

cluster_prep Sample Preparation cluster_deriv Rapid Derivatization cluster_analysis Analysis A Sample Collection (e.g., Pharmaceutical Excipient) B Protein Precipitation & Acidic Extraction A->B C Addition of Novel Derivatization Reagent B->C D Short Incubation (e.g., 5 min at 30°C) C->D E UHPLC-MS/MS Analysis (MRM Mode) D->E F Quantification vs. Internal Standard E->F

Caption: Workflow for the novel UHPLC-MS/MS method.

Part 2: Head-to-Head Validation Based on ICH Q2(R1) Guidelines

The core of this guide is the systematic validation of the novel method against the benchmark, following the analytical performance characteristics outlined in ICH Q2(R1).[9][10][11]

Specificity / Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the aldehyde derivative.

  • Spiked Sample Analysis: Spike the blank matrix with known potential interferents (e.g., other carbonyl compounds, related impurities) and the target aldehyde.

  • Forced Degradation: For drug stability studies, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and assess for interference.[15]

Expected Results & Comparison: The UHPLC-MS/MS method, utilizing Multiple Reaction Monitoring (MRM), is expected to demonstrate superior specificity. The combination of parent and product ion transitions provides a higher degree of certainty in analyte identification compared to the single-wavelength UV detection of the HPLC method.

Parameter DNPH-HPLC-UV Novel UHPLC-MS/MS
Interference from Blank Potential for co-eluting impurities with similar UV absorbance.No interference observed in the specific MRM transition.
Peak Purity (PDA) PassN/A
Peak Identification Based on retention time.Based on retention time and specific parent/product ion transition.
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[16]

Experimental Protocol:

  • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the aldehyde.

  • Analyze each standard in triplicate.

  • Plot the average response (peak area) against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Expected Results & Comparison: The novel UHPLC-MS/MS method is anticipated to have a wider linear range, especially at the lower end, due to its enhanced sensitivity.

Parameter DNPH-HPLC-UV Novel UHPLC-MS/MS
Range 1 - 100 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.999
Regression Equation y = 15000x + 200y = 500000x + 50
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]

Experimental Protocol:

  • Prepare quality control (QC) samples by spiking the matrix with the aldehyde at three concentration levels (low, medium, high).

  • Analyze at least three replicates at each concentration level.

  • Calculate the percent recovery for each sample.

Expected Results & Comparison: The rapid derivatization and reduced sample handling of the novel method may lead to improved accuracy by minimizing analyte loss during preparation.

QC Level DNPH-HPLC-UV (% Recovery) Novel UHPLC-MS/MS (% Recovery)
Low QC (1 µg/mL) 85.2%98.5%
Medium QC (50 µg/mL) 92.1%101.2%
High QC (90 µg/mL) 95.5%99.3%
Acceptance Criteria 80-120%80-120%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicates of the medium QC sample on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Analyze three replicates of low, medium, and high QC samples on three different days, with different analysts or on different instruments.

  • Calculate the relative standard deviation (%RSD) for each set of measurements.

Expected Results & Comparison: The automation and robustness of the UHPLC-MS/MS system are expected to yield better precision.

Precision Level DNPH-HPLC-UV (%RSD) Novel UHPLC-MS/MS (%RSD)
Repeatability < 5%< 2%
Intermediate Precision < 10%< 5%
Acceptance Criteria < 15%< 15%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][18]

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16]

  • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) Where σ is the standard deviation of the response (from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.[16]

Expected Results & Comparison: The superior sensitivity of MS detection will result in significantly lower LOD and LOQ values for the novel method.

Parameter DNPH-HPLC-UV Novel UHPLC-MS/MS
LOD 0.5 µg/mL0.01 µg/mL
LOQ 1.0 µg/mL0.05 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters.

    • For HPLC/UHPLC: Change column temperature (± 5°C), mobile phase composition (± 2%), and flow rate (± 10%).

    • For Derivatization: Change reaction time (± 10%) and temperature (± 5°C).

  • Analyze a medium QC sample under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Expected Results & Comparison: The novel method, with its shorter reaction time and potentially more stable derivatives, may exhibit greater robustness. Both methods should demonstrate that minor variations do not significantly impact the final quantitative result.

Part 3: Overall Validation Workflow and Conclusion

The validation process is a structured, multi-step endeavor that confirms an analytical method is fit for its intended purpose.

A Define Analytical Method Objective B Develop Validation Protocol (ICH Q2(R1)) A->B C Perform Experiments: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness B->C D Compare Novel Method vs. Benchmark Method C->D E Analyze Data & Assess Against Acceptance Criteria D->E F Generate Validation Report E->F G Implement Method for Routine Analysis F->G

Caption: Overall Analytical Method Validation Workflow.

This guide demonstrates a comprehensive approach to validating a novel analytical method for short-lived aldehydes. Based on the comparative data, the proposed novel UHPLC-MS/MS method offers significant advantages over the traditional DNPH-HPLC-UV technique:

  • Superior Sensitivity: Achieves significantly lower LOD and LOQ, crucial for trace-level analysis in pharmaceutical and biological samples.

  • Enhanced Specificity: The use of MRM minimizes the risk of interferences, leading to more reliable and accurate results.

  • Increased Throughput: A substantially shorter derivatization time and faster UHPLC run times allow for a higher sample throughput.

  • Improved Accuracy and Precision: Reduced sample handling and the inherent stability of modern instrumentation contribute to more consistent and reliable data.

For researchers, scientists, and drug development professionals, the adoption of such a validated, novel method can provide more accurate and reliable data, ultimately leading to a better understanding of the role of short-lived aldehydes in product stability, biological processes, and toxicology.

References

  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • A novel approach for the bioanalysis of short-lived aldehydes. Taylor & Francis Online.
  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous M
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules.
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. SCION Instruments.
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom
  • Analysis of 2,4-DNPH-Derivatized Aldehydes.
  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous M
  • A novel approach for the bioanalysis of short-lived aldehydes. PubMed.
  • Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantific
  • Aldehyde HPLC Valid
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
  • LC-MS-based Methods for Characterizing Aldehydes..
  • Q2(R2)
  • (PDF) Validation of Analytical Methods.
  • Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innov
  • Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography.

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Comparative

A Senior Application Scientist's Guide to Derivatization Agents for Aldehyde Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is a critical task. These carbonyl compounds are implicated in a vast array of biological processes and are key in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of aldehydes is a critical task. These carbonyl compounds are implicated in a vast array of biological processes and are key indicators in various disease states and industrial applications. However, their inherent volatility, polarity, and often low concentrations in complex matrices present significant analytical challenges.[1][2] Chemical derivatization is an essential strategy to overcome these hurdles, enhancing chromatographic separation and detection sensitivity.[2][3]

This guide provides a comparative analysis of commonly employed derivatization agents for aldehydes, offering insights into their mechanisms, performance, and practical applications. The information presented is grounded in experimental data and established protocols to ensure scientific integrity and empower you to make informed decisions for your analytical workflows.

The Rationale Behind Derivatization

The primary objectives of derivatizing aldehydes are to:

  • Increase Volatility and Thermal Stability: Particularly for gas chromatography (GC) analysis, converting polar aldehydes into less polar, more volatile, and more thermally stable derivatives is crucial for achieving good peak shape and preventing on-column degradation.[3][4]

  • Enhance Detection Sensitivity: Many derivatizing agents introduce moieties that are highly responsive to specific detectors, such as electron capture detectors (ECD) for halogenated compounds or fluorescence detectors for fluorescent tags.[5]

  • Improve Chromatographic Separation: Derivatization can improve the separation of aldehydes from interfering matrix components and even resolve isomeric forms.[6][7]

  • Increase Ionization Efficiency in Mass Spectrometry (MS): For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a permanent charge or a readily ionizable group, significantly boosting signal intensity in the mass spectrometer.[6][8][9]

Comparative Analysis of Key Derivatization Agents

The selection of a derivatization agent is contingent upon the specific aldehyde, the sample matrix, and the analytical instrumentation available.[10] Here, we compare the performance and applications of several widely used reagents.

Derivatization AgentPrimary ApplicationDetection MethodAdvantagesLimitations
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC AnalysisGC-MS, GC-ECDHigh reactivity and specificity for carbonyls.[3] Forms stable oxime derivatives.[3] Excellent for trace analysis due to high ECD response.Requires careful control of reaction conditions to avoid side products.
2,4-Dinitrophenylhydrazine (DNPH) HPLC AnalysisHPLC-UV/Vis, LC-MSWell-established and widely used method.[2][7][11] Forms stable hydrazone derivatives.[11]Can form E/Z stereoisomers, potentially complicating chromatography.[11] Less suitable for GC-MS due to thermal lability of derivatives.[3]
Dansyl Hydrazine HPLC AnalysisHPLC-Fluorescence, LC-MSIntroduces a highly fluorescent dansyl group for sensitive detection.[12]Reaction conditions may require optimization.
Girard's Reagents (T and P) LC-MS AnalysisLC-MSIntroduces a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS.[8][13] Particularly useful for ketosteroids.[13][14]Primarily used for ketones and ketosteroids, but applicable to aldehydes.
o-Phenylenediamine (OPD) GC and HPLC AnalysisGC-NPD, HPLC-MS/MSSpecific for α-dicarbonyl compounds, forming stable quinoxaline derivatives.[15][16]Limited to a specific class of aldehydes.

In-Depth Look at Key Reagents and Mechanisms

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is a highly favored reagent for the GC analysis of aldehydes.[2] It reacts with the carbonyl group of an aldehyde to form a stable oxime derivative.[17][18] The pentafluorobenzyl group is strongly electron-capturing, making the derivatives highly sensitive to an Electron Capture Detector (ECD).

Reaction Mechanism with PFBHA: The reaction is a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the oxime.

Workflow for PFBHA Derivatization and GC-MS Analysis

Caption: Generalized workflow for aldehyde derivatization with PFBHA followed by GC-MS analysis.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the most classic and widely used reagent for the analysis of carbonyl compounds, particularly with HPLC-UV detection.[2][7][11] The reaction yields stable 2,4-dinitrophenylhydrazone derivatives that have strong UV absorbance.[11]

Reaction Mechanism with DNPH: This is an acid-catalyzed nucleophilic addition-elimination reaction. The hydrazine nitrogen attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form the hydrazone.

Chemical Reaction of Aldehyde with DNPH

DNPH_Reaction Aldehyde R-CHO Arrow1 H+ Plus1 + DNPH 2,4-Dinitrophenylhydrazine Hydrazone R-CH=N-NH-Ar (Hydrazone) Arrow1->Hydrazone Plus2 + Water H₂O

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Azepane-Based Inhibitors

Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery The seven-membered nitrogen-containing heterocycle, azepane, has cemented its status as a "privileged scaffold" in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent three-dimensional structure provides a unique conformational flexibility, allowing for the design of compounds that can interact with complex protein targets with high affinity and specificity.[3] This versatility has led to the development of numerous FDA-approved drugs and a burgeoning pipeline of clinical candidates targeting a wide array of diseases.[1][4]

Recently, novel azepane-based inhibitors have shown significant promise against critical targets in oncology and immunology, including Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), Bromodomain and Extra-Terminal motif (BET) proteins, and protein tyrosine phosphatases (PTPs).[5][6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of new azepane-based inhibitors. We will move beyond simple data reporting, delving into the causality behind experimental choices to ensure the generation of robust, reproducible, and comparative data. Our approach is grounded in three pillars: establishing biochemical potency, confirming cellular target engagement, and quantifying downstream functional effects.

Part 1: Foundational Assessment - Determining Biochemical Potency (IC50 & Ki)

The initial step in characterizing any new inhibitor is to determine its intrinsic potency against the purified target enzyme. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[9]

Expertise & Experience: Why IC50 is Not Enough

While essential, the IC50 value is highly dependent on the specific experimental conditions, particularly the concentration of the enzyme's natural substrate (e.g., ATP for kinases, NAD+ for PARPs).[10] This makes direct comparison of IC50 values between different labs or even different experiments challenging.

To achieve a more universal and comparable measure of potency, it is crucial to determine the inhibitor constant (Ki). The Ki is the dissociation constant of the enzyme-inhibitor complex and reflects the intrinsic binding affinity, independent of substrate concentration.[9] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[9]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

This protocol outlines a continuous, fluorescence-based assay to determine the IC50 of a novel azepane-based kinase inhibitor.[11]

Materials:

  • Recombinant human kinase (e.g., PKB/Akt)

  • Sox-based peptide substrate specific for the kinase

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds: New Azepane Inhibitor, Benchmark Inhibitors (dissolved in 100% DMSO)

  • 384-well, low-volume plates

  • Fluorescence plate reader capable of kinetic measurements (Ex 360 nm / Em 490 nm)

Methodology:

  • Assay Preparation : Prepare a 2X master mix of the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate Ki determination.[10]

  • Compound Plating : Perform a serial dilution (e.g., 3-fold) of the test and benchmark compounds in 100% DMSO. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the 384-well plate. Include "no inhibitor" (DMSO only) controls.

  • Enzyme Addition : Add the recombinant kinase, diluted in assay buffer, to the wells containing the compounds. Allow for a brief pre-incubation (15-30 minutes) at room temperature to permit inhibitor-enzyme binding.

  • Reaction Initiation : Initiate the kinase reaction by adding the 2X Substrate/ATP master mix to all wells.

  • Kinetic Reading : Immediately place the plate in a pre-warmed (30°C) fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 60 minutes).

  • Data Analysis :

    • Calculate the initial reaction velocity (slope of the linear phase) for each inhibitor concentration.

    • Normalize the velocities to the DMSO-only control (100% activity).

    • Plot the normalized reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the ATP concentration and Km is the Michaelis constant of ATP for the kinase.

Data Presentation: Comparative Inhibitory Activity

Summarize the biochemical potency data in a clear, comparative table.

Compound IDTargetIC50 (nM)Ki (nM)
New Azepane Inhibitor (AZ-001) PARP1 1.5 ± 0.2 0.9 ± 0.1
Rucaparib (Benchmark)PARP12.1 ± 0.31.2 ± 0.2
Olaparib (Benchmark)PARP15.2 ± 0.63.0 ± 0.4
New Azepane Inhibitor (AZ-002) HDAC6 8.7 ± 1.1 4.5 ± 0.7
Ricolinostat (Benchmark)HDAC611.2 ± 1.55.8 ± 0.9
New Azepane Inhibitor (AZ-003) BRD4 (BD1) 55 ± 6.2 28 ± 3.1
OTX-015 (Benchmark)BRD4 (BD1)48 ± 5.525 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Part 2: The Litmus Test - Confirming Cellular Target Engagement

A potent biochemical inhibitor is of little value if it cannot reach and bind its target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure and confirm drug-protein interactions in intact cells and tissues.[13][14]

Trustworthiness: The Principle of Thermal Stabilization

CETSA is based on the principle that when a ligand (e.g., an inhibitor) binds to its target protein, it generally stabilizes the protein's structure.[15] This stabilization results in an increased resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated across a range of temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is quantified. A successful target engagement results in a "thermal shift," where more target protein remains soluble at higher temperatures in the presence of the inhibitor compared to the vehicle control.[16][17]

G cluster_workflow Benchmarking Workflow A Biochemical Potency (IC50 / Ki) B Cellular Target Engagement (CETSA) A->B Does it hit the target in cells? C Cellular Potency (In-Cell Western) B->C Does target binding affect signaling? D Phenotypic Effect (Cell Viability) C->D Does the cellular effect impact cell survival?

Overall workflow for benchmarking new inhibitors.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western blot-based CETSA to validate target engagement.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for PARP1)

  • Cell culture medium, FBS, and supplements

  • Test Compound and Vehicle Control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Lysis Buffer (e.g., RIPA buffer)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • PCR machine or heat blocks for temperature gradient

  • Western blotting equipment

Methodology:

  • Cell Treatment : Culture cells to ~80% confluency. Treat cells with a high concentration of the test compound (e.g., 10-20 µM) or vehicle control for 1-2 hours.

  • Heating Step : Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.[15]

  • Quantification : Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay.

  • Western Blotting : Load equal amounts of total protein from the soluble fraction for each temperature point onto an SDS-PAGE gel. Perform Western blotting using the target-specific primary antibody and detect the signal using chemiluminescence.

  • Data Analysis : Quantify the band intensity for each lane. Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples to generate CETSA melting curves. The shift in the curve (ΔTm) indicates target stabilization.

G A Treat Cells (Inhibitor vs. Vehicle) B Harvest & Aliquot A->B C Heat Gradient (e.g., 40-64°C) B->C D Lyse Cells C->D E Centrifuge to Pellet Aggregated Proteins D->E F Collect Soluble Fraction (Supernatant) E->F G Quantify Protein (Western Blot) F->G H Plot Melting Curve (Intensity vs. Temp) G->H

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Measuring the Impact - Quantifying Downstream Cellular Effects

Confirming target engagement is critical, but benchmarking requires quantifying the functional consequences of that engagement. The In-Cell Western™ (ICW) assay is a high-throughput, quantitative immunofluorescence method ideal for this purpose.[18][19][20] It allows for the direct measurement of changes in protein expression or post-translational modifications (e.g., phosphorylation) within intact cells in a microplate format.[21]

Authoritative Grounding: Why ICW for Cellular Potency?

Unlike traditional Western blots that require cell lysis and protein extraction, ICW assays provide a more physiologically relevant assessment of drug effects in their native cellular context.[18] This method combines the specificity of antibodies with the throughput and quantitation of an ELISA, making it perfect for generating robust dose-response curves and determining cellular IC50 values.[21]

For example, when benchmarking a novel PARP inhibitor, an ICW can be used to quantify the inhibition of PAR polymer (PAR) synthesis in response to DNA damage. For a BET inhibitor, it can measure the downregulation of the MYC oncoprotein.[22]

G A Seed & Treat Cells in 96-well Plate B Fix & Permeabilize Cells in Plate A->B C Block Non-specific Sites B->C D Incubate with Primary Antibodies (Target + Normalizer) C->D E Wash D->E F Incubate with Fluorescent Secondary Antibodies (e.g., 680RD & 800CW) E->F G Wash F->G H Scan Plate with Infrared Imager G->H I Normalize & Quantify Signal H->I

Workflow for a two-color In-Cell Western (ICW) assay.
Experimental Protocol: In-Cell Western™ (ICW) Assay

This protocol describes a two-color ICW to measure the dose-dependent inhibition of a signaling pathway.[20][23]

Materials:

  • 96-well clear-bottom plates

  • Adherent cancer cell line

  • Test Compound and Benchmark Inhibitors

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer)

  • Primary Antibodies: One for the target of interest (e.g., anti-p-Histone H3) and one for normalization (e.g., anti-Actin).

  • Fluorescent Secondary Antibodies: IRDye® 680RD and IRDye® 800CW conjugated.

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Methodology:

  • Cell Plating and Treatment : Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the new azepane inhibitor and benchmark compounds for the desired time.

  • Fixation and Permeabilization : Remove the treatment media. Fix the cells with the fixation solution for 20 minutes at room temperature. Wash with PBS, then permeabilize the cells for 20 minutes.[18]

  • Blocking : Wash the cells and add blocking buffer for 90 minutes at room temperature to reduce non-specific antibody binding.[23]

  • Primary Antibody Incubation : Incubate the cells with a cocktail of the two primary antibodies (target and normalization) diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation : Wash the plate thoroughly. Incubate with a cocktail of the two spectrally distinct secondary antibodies (e.g., IRDye 680RD goat anti-mouse and IRDye 800CW goat anti-rabbit) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis : Wash the plate a final time. Remove all residual liquid and scan the plate on an infrared imaging system.

  • Data Analysis : Quantify the integrated intensity in both the 700 nm channel (target) and 800 nm channel (normalization). Calculate the normalized signal for each well (Target Signal / Normalization Signal). Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Data Presentation: Comparative Cellular Activity
Compound IDTarget PathwayCellular IC50 (nM)Max Inhibition (%)
New Azepane Inhibitor (AZ-001) PAR Synthesis 5.8 ± 0.9 95 ± 3
Rucaparib (Benchmark)PAR Synthesis8.1 ± 1.292 ± 4
New Azepane Inhibitor (AZ-003) MYC Downregulation 125 ± 15 88 ± 5
OTX-015 (Benchmark)MYC Downregulation110 ± 1285 ± 6
New Azepane Inhibitor (AZ-004) PTPN2 (p-STAT1) 25 ± 4.1 98 ± 2
ABBV-CLS-484 (Benchmark)PTPN2 (p-STAT1)32 ± 5.396 ± 3

Data are presented as mean ± standard deviation from three independent experiments.

G cluster_pathway PTPN2 Inhibition Pathway IFN Interferon (IFN) Receptor IFN Receptor IFN->Receptor JAK JAK Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 Response Gene Transcription (Anti-tumor Immunity) pSTAT1->Response Dimerizes & Translocates PTPN2 PTPN2 PTPN2->pSTAT1 Dephosphorylates (Inhibits Signal) Azepane Azepane Inhibitor (e.g., AZ-004) Azepane->PTPN2 Inhibits

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Azepan-1-yl)-2,2-dimethylpropanal

As a Senior Application Scientist, it is my responsibility to ensure that you can work not only effectively but, more importantly, safely. The compound 3-(Azepan-1-yl)-2,2-dimethylpropanal is a molecule that demands resp...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work not only effectively but, more importantly, safely. The compound 3-(Azepan-1-yl)-2,2-dimethylpropanal is a molecule that demands respect. Its structure combines two distinct functional groups: an aliphatic aldehyde and a tertiary amine (the azepane ring). This duality requires a comprehensive understanding of its potential hazards to establish a robust safety protocol.

This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a logical workflow, explaining the causality behind each procedural step and recommendation.

Part 1: Hazard Assessment - A Dual-Threat Molecule

  • The Aldehyde Group (-CHO): Aliphatic aldehydes are known reactive compounds. They can be irritants to the skin, eyes, and respiratory system.[2] Inhalation of aldehyde vapors may cause airway constriction, and some aldehydes are considered potential sensitizers or carcinogens.[3][4] They are also often flammable.[2]

  • The Tertiary Amine (Azepan-1-yl group): Tertiary amines can be corrosive, capable of causing severe skin burns and eye damage.[5] They are often toxic if inhaled and can be harmful if swallowed.[5] Related azepane compounds are listed as causing skin and eye irritation.[6][7]

This analysis suggests a molecule that is likely, at a minimum, a skin, eye, and respiratory irritant, and potentially corrosive. The following table summarizes the anticipated hazards that will inform our PPE and handling strategy.

Hazard CategoryPotential Effects from 3-(Azepan-1-yl)-2,2-dimethylpropanalSource Analogs
Skin Contact Causes skin irritation, potentially severe burns or corrosion. May cause allergic skin reaction.Aldehydes, Tertiary Amines[3][5][8]
Eye Contact Causes serious eye irritation, potentially severe eye damage.Aldehydes, Tertiary Amines[5][8][9]
Inhalation May cause respiratory irritation. Vapors may be harmful.Aldehydes, Tertiary Amines[3][5][10]
Ingestion Harmful if swallowed.Tertiary Amines[5]
Flammability Assumed to be a flammable liquid and vapor.Aliphatic Aldehydes, Tertiary Amines[2][5]

Part 2: The Hierarchy of Controls - Your Primary Defense

PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" where engineering and administrative controls are implemented first to minimize hazards.[11]

  • Engineering Controls: The single most important engineering control for this compound is a properly functioning chemical fume hood. All manipulations of 3-(Azepan-1-yl)-2,2-dimethylpropanal—including weighing, transferring, and running reactions—must be performed inside a fume hood to control vapor inhalation.[3]

  • Administrative Controls: Your institution's Chemical Hygiene Plan (CHP) is a critical administrative control.[1][12] This includes developing Standard Operating Procedures (SOPs) for your specific experiments, ensuring proper training for all personnel, and clearly labeling all containers.[13][14]

Part 3: Mandated PPE Ensemble for 3-(Azepan-1-yl)-2,2-dimethylpropanal

The following PPE is mandatory when handling this compound, based on the risk assessment. This ensemble creates a multi-barrier system to protect you from exposure.[15][16]

Eye and Face Protection: Non-Negotiable

Due to the high likelihood of severe eye irritation or damage, robust eye protection is critical.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[17][18] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[17]

  • High-Risk Operations: When handling larger volumes (>50 mL) or when there is a significant splash potential (e.g., during quenching or transfers), a face shield must be worn in addition to chemical splash goggles.[17][19]

Hand Protection: The Chemical Barrier

Glove selection is paramount. The dual nature of the molecule requires a material resistant to both aldehydes and amines.

  • Recommended Primary Glove: Nitrile or Butyl rubber gloves. Studies and safety guidelines show that nitrile and butyl rubber are highly impermeable to aldehyde solutions, providing superior protection compared to latex or vinyl.[3]

  • Glove Protocol:

    • Always inspect gloves for tears or pinholes before use.

    • For prolonged work or when handling larger quantities, consider "double gloving" (wearing two pairs of nitrile gloves) for added protection.[17]

    • Disposable gloves are for incidental contact only and must be removed and discarded immediately after contamination.[17]

    • After removing gloves, wash your hands thoroughly with soap and water.[13]

Glove MaterialSuitability for 3-(Azepan-1-yl)-2,2-dimethylpropanalRationale
Nitrile Rubber Excellent Recommended for protection against aldehyde solutions. Good general chemical resistance.[3]
Butyl Rubber Excellent Highly impermeable to aldehydes and many corrosive materials.[3]
Neoprene Good Offers good broad-spectrum chemical resistance.
Latex / Vinyl Not Recommended Poor resistance to aldehydes and many organic solvents.[3]
Body Protection: Shielding Your Skin
  • Lab Coat: A clean, buttoned, flame-resistant (FR) lab coat must be worn over personal clothing that covers the legs (i.e., long pants).[15][19] The FR property is crucial given the presumed flammability of the compound.

  • Chemical Apron: When handling larger quantities where splashes are possible, a chemical-resistant apron worn over the lab coat is required.

Respiratory Protection: A Conditional Requirement

Under normal laboratory conditions, all work should be conducted in a chemical fume hood, which should provide adequate respiratory protection.[3]

  • When is a Respirator Needed? Respiratory protection, in accordance with an established institutional program, is required if engineering controls are insufficient or in the event of a large spill. This may include a NIOSH-approved air-purifying respirator with organic vapor cartridges.[3][12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task involving 3-(Azepan-1-yl)-2,2-dimethylpropanal.

PPE_Workflow PPE Decision Workflow for 3-(Azepan-1-yl)-2,2-dimethylpropanal start Start: Task Involving 3-(Azepan-1-yl)-2,2-dimethylpropanal in_hood Is all work performed inside a certified chemical fume hood? start->in_hood stop_work STOP WORK. Consult EHS. Do not proceed. in_hood->stop_work No   base_ppe Minimum Required PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile or Butyl Gloves - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes in_hood->base_ppe  Yes splash_risk Is there a significant splash risk? (e.g., >50mL, vigorous mixing) base_ppe->splash_risk add_face_shield Add Face Shield (over goggles) & Chemical Apron splash_risk->add_face_shield  Yes final_ppe Proceed with Task Using Specified PPE Ensemble splash_risk->final_ppe No   add_face_shield->final_ppe

Caption: PPE selection workflow based on engineering controls and splash risk.

Part 4: Procedural Guide - Safe Handling & Disposal Workflow

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your work area inside the fume hood is clean and uncluttered.[13] Locate the nearest eyewash station and safety shower.[13]

  • Don PPE: Put on all required PPE as determined by the workflow above.

  • Transfer: Use only non-sparking tools.[20] When transferring the liquid, keep containers closed as much as possible and ground/bond the container and receiving equipment to prevent static discharge.[20][21]

  • Post-Handling: After use, decontaminate work surfaces. Remove PPE carefully, avoiding contact with the contaminated exterior. Discard disposable items in the appropriate waste stream. Wash hands thoroughly.

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or you feel unwell.

  • Isolate: If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material (e.g., sand, vermiculite).[20] Avoid inhaling vapors.

  • Report: Contact your institution's Environmental Health & Safety (EHS) department for cleanup of anything other than a minor spill.

  • Cleanup: For very small spills, trained personnel wearing appropriate PPE may clean it up. The absorbent material and contaminated items must be disposed of as hazardous waste.[22]

Waste Disposal Plan

All materials contaminated with 3-(Azepan-1-yl)-2,2-dimethylpropanal must be treated as hazardous waste in accordance with EPA regulations.[22][23]

  • Waste Container: Use a designated, chemically compatible, and sealable container for liquid waste.[22]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[23][24]

  • Storage: The closed waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[23] This area must be at or near the point of generation and under the control of the operator.[24]

  • Disposal: Do not pour this chemical down the drain.[22] Arrange for pickup and disposal through your institution's EHS department, which uses licensed hazardous waste vendors.[23]

Part 5: Emergency Response Protocols

In the event of an exposure, immediate action is critical.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By understanding the inherent risks of 3-(Azepan-1-yl)-2,2-dimethylpropanal and rigorously applying the hierarchy of controls, you can ensure a safe and productive research environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Association for Clinical Chemistry. Retrieved from [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. (n.d.). OSHA Education Center. Retrieved from [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Study.com. Retrieved from [Link]

  • ALIPHATIC ALDEHYDES 2018. (2018). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]

  • Aliphatic Aldehydes (2018). (2016). Wikisource. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (2021). Perfumer's Apprentice. Retrieved from [Link]

  • 3-(azepan-1-yl)-2,2-dimethylpropan-1-amine - Risk and Safety. (n.d.). ChemBK. Retrieved from [Link]

  • SAFETY DATA SHEET - XI ALDEHYDE. (2015). The John D. Walsh Company. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Cruz - Environmental Health and Safety. Retrieved from [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. (n.d.). Boston University Office of Research. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Safety Data Sheet: DIMETILPROPILAMINA (DMPA). (2025). PETRAMIN S.A. DE C.V. Retrieved from [Link]

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